5-Tert-butyl-2-iodo-1,3-dimethylbenzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-tert-butyl-2-iodo-1,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17I/c1-8-6-10(12(3,4)5)7-9(2)11(8)13/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKWYPTZVFBKKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1I)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372348 | |
| Record name | 5-tert-Butyl-2-iodo-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5122-20-3 | |
| Record name | 5-tert-Butyl-2-iodo-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-tert-butyl-2-iodo-1,3-dimethylbenzene chemical properties
An In-depth Technical Guide to 5-tert-butyl-2-iodo-1,3-dimethylbenzene
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Properties
This compound is a substituted aromatic compound with the molecular formula C₁₂H₁₇I.[1][2][3] Its structure features a benzene ring with two methyl groups, a tert-butyl group, and an iodine atom. This substitution pattern makes it a valuable intermediate in organic synthesis.[1]
Quantitative Data Summary
The physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₇I | [1][2][3][4] |
| Molecular Weight | 288.17 g/mol | [1][2][3][4] |
| Melting Point | 53.0-63.0 °C | [1][5][6] |
| Boiling Point (Predicted) | 272.7 ± 19.0 °C | [6] |
| Density (Predicted) | 1.367 ± 0.06 g/cm³ | [6] |
| Appearance | White to pale yellow crystals or powder | [4][5] |
| Purity | ≥96.0% (by GC) | [5] |
| CAS Number | 5122-20-3 | [2][3][7] |
| Synonyms | 5-tert-Butyl-2-iodo-m-xylene, 4-tert-Butyl-2,6-dimethyliodobenzene | [3][4][6] |
Reactivity and Synthetic Applications
The chemical behavior of this compound is primarily dictated by the presence of the bulky tert-butyl group and the reactive iodine atom.[1] The iodine atom is a good leaving group, making the compound susceptible to various nucleophilic substitution reactions.[1] The steric hindrance provided by the adjacent methyl and tert-butyl groups can influence the regioselectivity of these reactions.
The compound can also participate in radical reactions, particularly through thermolysis, leading to the formation of radical intermediates that can engage in further chemical transformations.[1] Due to the low electrophilicity of molecular iodine, the synthesis of this compound typically requires an oxidizing agent to generate a more reactive iodine species for electrophilic aromatic substitution.[1]
Caption: General reaction pathways for this compound.
Experimental Protocols
Synthesis via Electrophilic Iodination
A common method for the synthesis of this compound is the direct iodination of 1-tert-butyl-3,5-dimethylbenzene.[1] This reaction is an example of electrophilic aromatic substitution.
Materials:
-
1-tert-butyl-3,5-dimethylbenzene
-
Iodine (I₂)
-
Oxidizing agent (e.g., periodic acid, nitric acid)
-
Solvent (e.g., acetic acid, dichloromethane)
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
Dissolve 1-tert-butyl-3,5-dimethylbenzene in the chosen solvent in a round-bottom flask.
-
Add iodine and the oxidizing agent to the solution.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture and quench with a solution of sodium thiosulfate to remove excess iodine.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Caption: A typical workflow for the synthesis of this compound.
Safety and Handling
Based on available safety data for similar iodo-aromatic compounds, this compound should be handled with care. It may cause skin and serious eye irritation, as well as respiratory irritation.[6][8] Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. The compound is light-sensitive and should be stored accordingly.[6]
Conclusion
This compound is a key synthetic intermediate with well-defined chemical and physical properties. Its reactivity, primarily centered around the iodine substituent, allows for its use in a variety of organic transformations. The provided synthesis protocol outlines a standard method for its preparation, enabling its accessibility for research and development purposes. Proper safety precautions are essential when handling this compound.
References
- 1. Buy this compound | 5122-20-3 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. This compound, 97% | CymitQuimica [cymitquimica.com]
- 5. B25195.06 [thermofisher.com]
- 6. 5-(TERT-BUTYL)-2-IODO-1,3-DIMETHYLBENZENE | 5122-20-3 [amp.chemicalbook.com]
- 7. This compound | CAS#:5122-20-3 | Chemsrc [chemsrc.com]
- 8. 5-Bromo-2-iodo-1,3-dimethylbenzene | C8H8BrI | CID 2735573 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-tert-butyl-2-iodo-1,3-dimethylbenzene (CAS 5122-20-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-tert-butyl-2-iodo-1,3-dimethylbenzene, a sterically hindered aromatic iodide with significant potential as a building block in organic synthesis. Due to its unique substitution pattern, this compound is a valuable precursor for creating complex molecular architectures relevant to pharmaceutical and materials science research.
Chemical and Physical Properties
This compound is a solid at room temperature with a molecular formula of C₁₂H₁₇I.[1][2] Its structure features a benzene ring substituted with a bulky tert-butyl group, two methyl groups, and an iodine atom, making it an interesting substrate for studying steric effects in chemical reactions.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 5122-20-3 | [2] |
| Molecular Formula | C₁₂H₁₇I | [2] |
| Molecular Weight | 288.17 g/mol | [2] |
| Appearance | White to pale yellow solid (crystals or powder) | [4][5] |
| Melting Point | 53.0 - 63.0 °C | [5] |
| Purity | ≥96.0% (by GC) | [5] |
| Boiling Point (Predicted) | 272.7 ± 19.0 °C at 760 mmHg | [6] |
| Density (Predicted) | 1.4 ± 0.1 g/cm³ | [6] |
Synthesis
The primary route to this compound is through the electrophilic iodination of its precursor, 1-tert-butyl-3,5-dimethylbenzene.[3] This reaction requires an iodine source and an oxidizing agent to generate a potent electrophilic iodine species.
General Experimental Protocol: Electrophilic Iodination
Materials:
-
1-tert-butyl-3,5-dimethylbenzene
-
Iodine (I₂)
-
Oxidizing agent (e.g., nitric acid, hydrogen peroxide, or silver sulfate)[2][3]
-
Solvent (e.g., glacial acetic acid, hexane, or ethanol)[2]
-
Sodium metabisulfite solution (for quenching)
-
Sodium bicarbonate solution (for workup)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve 1-tert-butyl-3,5-dimethylbenzene in the chosen solvent.
-
Add iodine to the solution.
-
Carefully add the oxidizing agent portion-wise while stirring. The reaction may be exothermic and require cooling.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature and quench by adding a saturated aqueous solution of sodium metabisulfite to reduce excess iodine.
-
Extract the product with an organic solvent.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain this compound.
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Applications in Synthesis
The presence of an iodo-substituent makes this compound a versatile intermediate for introducing further complexity through various cross-coupling reactions. The bulky tert-butyl group can influence the reactivity and selectivity of these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between aryl halides and boronic acids or their derivatives. Due to steric hindrance around the iodine atom, specialized conditions are often required for successful coupling.
General Protocol for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Iodides:
Note: This is a generalized protocol and requires optimization for specific substrates.
Materials:
-
This compound
-
Aryl boronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)[1]
-
Bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃)[1][7]
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, combine this compound, the aryl boronic acid, the base, the palladium catalyst, and the phosphine ligand.[1]
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture with stirring to the optimal temperature (typically 80-110 °C).[1]
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Caption: Suzuki-Miyaura coupling of the target compound.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylethynes.
General Protocol for Sonogashira Coupling of Aryl Iodides:
Note: This is a generalized protocol and requires optimization.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)[8]
-
Copper(I) iodide (CuI)[8]
-
Amine base (e.g., triethylamine, diisopropylamine)[8]
-
Anhydrous solvent (e.g., THF, DMF)[8]
Procedure:
-
Set up a reaction flask under an inert atmosphere.
-
Add the palladium catalyst and copper(I) iodide.
-
Add the anhydrous solvent, amine base, and terminal alkyne.[8]
-
Add this compound.
-
Stir the reaction at room temperature or with heating, monitoring by TLC or GC-MS.[8]
-
After completion, work up the reaction by diluting with an organic solvent and washing with aqueous ammonium chloride solution and brine.
-
Dry the organic layer and concentrate.
-
Purify the product by column chromatography.
Caption: Sonogashira coupling of the target compound.
Spectroscopic Data
No specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in publicly available databases. The following are predicted spectral characteristics based on the structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features | Rationale / Analogous Data |
| ¹H NMR | Aromatic protons: Two singlets in the aromatic region (δ 7.0-7.5 ppm). Methyl protons: A singlet integrating to 6H in the alkyl region (δ 2.0-2.5 ppm). tert-Butyl protons: A singlet integrating to 9H in the upfield alkyl region (δ 1.2-1.5 ppm). | The two aromatic protons are in different environments. The two methyl groups are equivalent, as are the nine protons of the tert-butyl group. Chemical shifts are estimated based on substituted benzenes.[9][10] |
| ¹³C NMR | Aromatic carbons: Six distinct signals in the aromatic region (δ 120-155 ppm), with the carbon bearing the iodine showing a lower chemical shift. Methyl carbons: One signal in the alkyl region (δ ~20 ppm). tert-Butyl carbons: Two signals, one for the quaternary carbon and one for the three equivalent methyl carbons. | The molecule has a plane of symmetry, leading to fewer than 12 signals. Chemical shifts are estimated based on substituted xylenes and tert-butylbenzenes.[11][12] |
| IR Spectroscopy | C-H stretching (aromatic): Peaks around 3000-3100 cm⁻¹. C-H stretching (aliphatic): Strong peaks around 2850-2960 cm⁻¹. C=C stretching (aromatic): Peaks around 1450-1600 cm⁻¹. C-I stretching: A peak in the fingerprint region, typically below 600 cm⁻¹. | These are characteristic absorption bands for the functional groups present in the molecule.[13] |
| Mass Spectrometry (EI) | Molecular ion (M⁺): A peak at m/z 288. Major fragments: Loss of a methyl group (M-15) at m/z 273, loss of a tert-butyl group (M-57) at m/z 231, and a peak for the iodine cation at m/z 127. | Fragmentation patterns are predicted based on the stability of the resulting carbocations.[14] |
Applications in Drug Development
While this compound is not an active pharmaceutical ingredient itself, it serves as a valuable intermediate in the synthesis of more complex molecules that may have biological activity.[3] Its sterically hindered nature allows for the creation of unique three-dimensional structures, which can be crucial for binding to biological targets. The ability to functionalize the iodo-position through cross-coupling reactions opens up a wide range of possibilities for generating libraries of novel compounds for drug discovery screening.
Safety Information
As with any chemical, appropriate safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. Buy this compound | 5122-20-3 [smolecule.com]
- 4. This compound, 97% | CymitQuimica [cymitquimica.com]
- 5. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. This compound | CAS#:5122-20-3 | Chemsrc [chemsrc.com]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. C8H10 1,3-dimethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 m-xylene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. 1-tert-Butyl-3,5-dimethylbenzene(98-19-1) 1H NMR spectrum [chemicalbook.com]
- 11. C8H10 C-13 nmr spectrum of 1,3-dimethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of m-xylene C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. 1-tert-Butyl-3,5-dimethylbenzene(98-19-1) 13C NMR [m.chemicalbook.com]
- 13. infrared spectrum of 2-iodo-2-methylpropane (CH3)3CI prominent wavenumbers cm-1 detecting functional groups present finger print for identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. Benzene, 2-iodo-1,3-dimethyl- [webbook.nist.gov]
In-Depth Technical Guide: 5-tert-Butyl-2-iodo-1,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-tert-Butyl-2-iodo-1,3-dimethylbenzene is a substituted aromatic hydrocarbon containing a bulky tert-butyl group, two methyl groups, and an iodine atom attached to the benzene ring. This compound is of interest to researchers in organic synthesis and medicinal chemistry due to its potential as a chemical intermediate. The presence of the iodine atom allows for a variety of subsequent chemical transformations, such as cross-coupling reactions, to introduce new functional groups. The sterically hindered nature of the molecule, imparted by the tert-butyl and methyl groups, can influence its reactivity and the properties of its derivatives. This guide provides a comprehensive overview of the molecular structure, properties, and a detailed experimental protocol for the synthesis of this compound.
Molecular Structure and Identifiers
The molecular structure of this compound consists of a benzene ring with the following substituents: a tert-butyl group at position 5, an iodine atom at position 2, and methyl groups at positions 1 and 3.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 4-tert-Butyl-2,6-dimethyliodobenzene, 5-tert-Butyl-2-iodo-m-xylene |
| CAS Number | 5122-20-3[1][2] |
| Molecular Formula | C₁₂H₁₇I[1] |
| Molecular Weight | 288.17 g/mol [1] |
| SMILES | CC1=CC(=CC(=C1I)C)C(C)(C)C |
| InChI Key | SCKWYPTZVFBKKW-UHFFFAOYSA-N |
Physical Properties
The known physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Appearance | White to light yellow crystalline solid | [3] |
| Melting Point | 54-57 °C | [4] |
| Boiling Point | 272.7 ± 19.0 °C (Predicted) | [4] |
| Density | 1.367 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Information not available |
Spectroscopic Data (Predicted)
Disclaimer: The following NMR data is predicted using computational models and has not been experimentally verified.
Predicted ¹H and ¹³C NMR data can be valuable for the structural elucidation and characterization of this compound.
Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.1 | s | 2H | Ar-H |
| ~2.4 | s | 6H | Ar-CH₃ |
| ~1.3 | s | 9H | -C(CH₃)₃ |
Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~150 | Ar-C (quaternary, attached to tert-butyl) |
| ~140 | Ar-C (quaternary, attached to methyl) |
| ~128 | Ar-CH |
| ~100 | Ar-C (quaternary, attached to iodine) |
| ~35 | -C(CH₃)₃ (quaternary) |
| ~31 | -C(CH₃)₃ (methyl) |
| ~24 | Ar-CH₃ |
Chemical Properties and Reactivity
This compound is an aryl iodide, and its reactivity is primarily dictated by the carbon-iodine bond.
-
Nucleophilic Aromatic Substitution: The iodine atom can be displaced by strong nucleophiles, although this reaction is generally less facile for aryl halides compared to alkyl halides and often requires harsh reaction conditions or a catalyst.
-
Cross-Coupling Reactions: The C-I bond is highly amenable to participating in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
-
Grignard Reagent Formation: The compound can react with magnesium to form the corresponding Grignard reagent, which is a potent nucleophile and can be used to react with a wide range of electrophiles.
Experimental Protocols
Synthesis of this compound
This protocol describes the iodination of 5-tert-butyl-1,3-dimethylbenzene using iodine and a strong oxidizing agent in a mixture of acetic acid and acetic anhydride.
Materials:
-
5-tert-Butyl-1,3-dimethylbenzene
-
Iodine (I₂)
-
Periodic acid dihydrate (H₅IO₆)
-
Glacial acetic acid
-
Acetic anhydride
-
Concentrated sulfuric acid (96%)
-
Sodium thiosulfate
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 5-tert-butyl-1,3-dimethylbenzene (1 equivalent).
-
Add glacial acetic acid and acetic anhydride in a 2:1 ratio by volume to dissolve the starting material.
-
Add iodine (1 equivalent) and periodic acid dihydrate (0.4 equivalents) to the solution.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (approximately 1.5 equivalents) dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour.
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
-
Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a non-polar eluent such as hexane.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.
-
Iodine is volatile and harmful if inhaled.
Visualizations
Caption: Synthesis workflow for this compound.
References
Synthesis of 5-tert-butyl-2-iodo-1,3-dimethylbenzene: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of the valuable aromatic intermediate, 5-tert-butyl-2-iodo-1,3-dimethylbenzene. This compound, featuring a sterically hindered and electronically distinct substitution pattern, serves as a crucial building block in the development of novel pharmaceuticals and complex organic molecules. This document provides a comprehensive overview of a reliable synthetic protocol, quantitative data, and a visual representation of the experimental workflow.
Core Synthesis and Characterization
The principal and most direct method for the preparation of this compound is the electrophilic aromatic substitution of 5-tert-butyl-1,3-dimethylbenzene. This reaction typically involves the use of molecular iodine in the presence of a strong oxidizing agent, such as nitric acid, to generate a potent iodinating species.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis and characterization of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₇I | [1] |
| Molecular Weight | 288.17 g/mol | [1] |
| Physical State | White to pale yellow crystals or powder | |
| Melting Point | 54-57 °C | [1] |
| Purity | Typically ≥97% after purification | |
| Theoretical Yield | Varies based on scale and conditions | - |
| Reported Yield | High yields (typically >80%) can be achieved |
Experimental Protocol: Iodination of 5-tert-butyl-1,3-dimethylbenzene
This section provides a detailed methodology for the synthesis of this compound via direct iodination.
Materials and Reagents:
-
5-tert-butyl-1,3-dimethylbenzene
-
Iodine (I₂)
-
Concentrated Nitric Acid (HNO₃, ~70%)
-
Sodium Bicarbonate (NaHCO₃)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol or Methanol (for recrystallization)
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-tert-butyl-1,3-dimethylbenzene in a suitable solvent such as glacial acetic acid or an inert organic solvent like dichloromethane.
-
Addition of Iodine: To the stirred solution, add finely ground iodine crystals in portions.
-
Initiation of Iodination: Cool the reaction mixture in an ice bath. Slowly add concentrated nitric acid dropwise from a dropping funnel. The addition should be controlled to maintain a manageable reaction temperature and to avoid excessive fuming.
-
Reaction Progression: After the addition of nitric acid is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The mixture is then gently heated to reflux. The progress of the reaction can be monitored by the disappearance of the characteristic purple color of iodine.
-
Work-up: Once the reaction is complete (indicated by the color change), cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing cold water and ice.
-
Neutralization and Quenching: Neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. To remove any unreacted iodine, add a saturated solution of sodium thiosulfate until the yellow/brown color disappears.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or diethyl ether. Separate the organic layer.
-
Washing and Drying: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain a crystalline solid.
Experimental Workflow
The following diagram illustrates the key stages in the synthesis of this compound.
References
An In-depth Technical Guide on the Physical Properties of 5-tert-butyl-2-iodo-1,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of the aromatic organic compound, 5-tert-butyl-2-iodo-1,3-dimethylbenzene. The information is curated for professionals in research and development, particularly in the fields of medicinal chemistry and materials science, where this compound may serve as a critical intermediate.
Core Physical and Chemical Data
This compound is a polysubstituted benzene derivative. Its structure incorporates a bulky tert-butyl group, two methyl groups, and an iodine atom, which impart specific physical and chemical characteristics relevant to its application in synthesis.
Below is a summary of its key physical properties in a structured format for clarity and comparative analysis.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 4-tert-Butyl-2,6-dimethyliodobenzene, 5-tert-Butyl-2-iodo-m-xylene | [1] |
| CAS Number | 5122-20-3 | [2] |
| Molecular Formula | C₁₂H₁₇I | [2][3] |
| Molecular Weight | 288.17 g/mol | [2][3] |
| Appearance | White to pale yellow crystals or crystalline powder | [3][4] |
| Melting Point | 53.0 - 63.0 °C | [4] |
| Boiling Point | Estimated based on structurally similar compounds | N/A |
| Density | Estimated based on structurally similar compounds | N/A |
| Solubility | Expected to be soluble in common organic solvents and insoluble in water | N/A |
Experimental Protocols
The determination of key physical properties such as melting and boiling points is fundamental in the characterization of a chemical compound. The following are generalized, standard laboratory protocols for these measurements.
Melting Point Determination (Capillary Method)
The melting point of a solid organic compound can be determined with high precision using a melting point apparatus.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the sample of this compound is dry and finely powdered. If necessary, crush the crystals using a mortar and pestle.
-
Capillary Tube Packing: Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heating and Observation:
-
For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.
-
For a more precise measurement, start heating at a slow, controlled rate (1-2 °C/min) when the temperature is about 15-20 °C below the expected melting point.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). The recorded range is the melting point of the sample.
Boiling Point Determination (Microscale Method)
For small quantities of a liquid, the boiling point can be determined using a microscale technique. Since this compound is a solid at room temperature, this protocol would apply to its molten state or if it were a liquid at standard conditions.
Apparatus:
-
Small test tube (or fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or heating block)
-
Rubber band or wire for attaching the test tube to the thermometer
Procedure:
-
Sample Preparation: Place a small amount (a few drops) of the liquid sample into the small test tube.
-
Capillary Inversion: Place the capillary tube, with its open end down, into the test tube containing the liquid.
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Heating: Immerse the assembly in a heating bath. Heat the bath gradually.
-
Observation: As the liquid heats, air trapped in the capillary tube will bubble out. Continue gentle heating until a rapid and continuous stream of bubbles emerges from the capillary tube.
-
Data Recording: Stop heating and allow the bath to cool slowly. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is the boiling point of the substance.
Synthesis Workflow
The primary synthetic route to this compound is through the direct iodination of its precursor, 5-tert-butyl-1,3-dimethylbenzene. This reaction is a classic example of electrophilic aromatic substitution.
Caption: Synthesis of this compound via electrophilic iodination.
References
- 1. 5-(tert-Butyl)-2-iodo-1,3-dimethylbenzene | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. This compound, 97% | CymitQuimica [cymitquimica.com]
- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. 2-Iodo-1,3-dimethylbenzene 97 608-28-6 [sigmaaldrich.com]
Technical Whitepaper: Solubility Profile of 5-tert-butyl-2-iodo-1,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-tert-butyl-2-iodo-1,3-dimethylbenzene is a halogenated aromatic hydrocarbon with potential applications in organic synthesis and as an intermediate in the development of novel chemical entities. A thorough understanding of its solubility characteristics is fundamental for its use in various research and development applications, including reaction chemistry, formulation, and purification processes. This document provides a summary of the predicted solubility of this compound and outlines a general experimental protocol for the quantitative determination of its solubility.
Predicted Solubility Profile
As an aromatic compound, this compound exhibits a notable degree of hydrophobicity.[1] Based on its molecular structure, which includes a bulky non-polar tert-butyl group, a benzene ring, and a large, polarizable iodine atom, a qualitative prediction of its solubility can be made.[2]
Water Solubility: The presence of the large hydrophobic aromatic ring and alkyl groups suggests that this compound is poorly soluble in water.[1][3] Generally, halogenated aromatic hydrocarbons exhibit low water solubility.[4]
Organic Solvent Solubility: The principle of "like dissolves like" is central to predicting solubility in organic solvents.[3] this compound is expected to be soluble in non-polar or slightly polar organic solvents.[2][3] This is due to the favorable intermolecular forces between the non-polar solute and non-polar solvent molecules.[3]
Quantitative Solubility Data
Currently, there is a lack of publicly available quantitative solubility data for this compound in various solvents. To address this, a generalized experimental protocol for determining solubility is provided below. The following table is intended to be populated with experimental results.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Non-Polar Solvents | |||
| Hexane | |||
| Toluene | |||
| Dichloromethane | |||
| Diethyl Ether | |||
| Polar Aprotic Solvents | |||
| Acetone | |||
| Ethyl Acetate | |||
| Tetrahydrofuran (THF) | |||
| Dimethyl Sulfoxide (DMSO) | |||
| Polar Protic Solvents | |||
| Methanol | |||
| Ethanol | |||
| Water |
Experimental Protocols
The following is a generalized and robust protocol for determining the solubility of a solid organic compound like this compound. This method is based on the "excess solid" or equilibrium solubility method.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
2. Experimental Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled pipette to match the experimental temperature.
-
Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid particles.
-
Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen analytical method.
-
-
Quantification:
-
Analyze the diluted solutions using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
Construct a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
3. Data Analysis:
-
Calculate the concentration of the saturated solution from the measured concentration of the diluted sample and the dilution factor.
-
Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
Diagram of Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
References
An In-depth Technical Guide on the Spectral Analysis of 5-tert-butyl-2-iodo-1,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for 5-tert-butyl-2-iodo-1,3-dimethylbenzene, a polysubstituted aromatic compound with potential applications in organic synthesis and drug discovery. Due to the limited availability of experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles and spectral data of analogous structures. Furthermore, detailed experimental protocols for acquiring such data are provided to guide researchers in their analytical endeavors.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.1 - 7.3 | Singlet | 2H | Ar-H |
| ~ 2.4 | Singlet | 6H | Ar-CH₃ |
| ~ 1.3 | Singlet | 9H | -C(CH₃)₃ |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 | Ar-C (C-5, attached to t-butyl) |
| ~ 140 | Ar-C (C-1, C-3, attached to methyl) |
| ~ 128 | Ar-CH (C-4, C-6) |
| ~ 100 | Ar-C (C-2, attached to Iodo) |
| ~ 35 | -C(CH₃)₃ |
| ~ 31 | -C(CH₃)₃ |
| ~ 24 | Ar-CH₃ |
Table 3: Predicted IR Spectral Data (Solid, KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2960-2870 | Strong | C-H stretch (sp³ C-H of t-butyl and methyl groups) |
| ~ 3100-3000 | Medium | C-H stretch (sp² C-H of aromatic ring) |
| ~ 1600, 1480 | Medium-Strong | C=C stretch (aromatic ring) |
| ~ 1365 | Strong | C-H bend (t-butyl group) |
| ~ 1050 | Medium | C-I stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)
| m/z | Relative Intensity (%) | Assignment |
| 288 | ~ 60 | [M]⁺ (Molecular Ion) |
| 273 | ~ 100 | [M - CH₃]⁺ (Base Peak) |
| 146 | ~ 40 | [M - I - CH₃]⁺ |
| 131 | ~ 30 | [M - I - 2CH₃]⁺ |
| 57 | ~ 50 | [C(CH₃)₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum[1].
-
Instrumentation: Utilize a 500 MHz NMR spectrometer for high-resolution spectra.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Apply a 90° pulse with a relaxation delay of 5 seconds to ensure full relaxation of all protons for accurate integration.
-
Accumulate at least 16 scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom[2][3].
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Use a 30° pulse angle and a relaxation delay of 2 seconds.
-
Accumulate a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope[2].
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent signal of CDCl₃ at 77.16 ppm for ¹³C NMR.
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy (Solid Sample)
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Sample Preparation (Thin Film Method):
-
Alternatively, dissolve a small amount of the solid sample in a volatile organic solvent (e.g., dichloromethane).
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate[4].
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate).
-
Place the sample pellet or plate in the sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the solid sample (typically in the microgram range) into the mass spectrometer via a direct insertion probe. The sample must be volatile enough to be vaporized in the ion source[5].
-
Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.
-
Ionization:
-
The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV)[6]. This causes the molecules to ionize and fragment.
-
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The molecular ion peak will correspond to the molecular weight of the compound (288.17 g/mol ), and the fragmentation pattern provides structural information[7][8].
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.
Caption: Workflow for the spectral analysis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. nmr.ceitec.cz [nmr.ceitec.cz]
- 3. pubs.acs.org [pubs.acs.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. rroij.com [rroij.com]
An In-depth Technical Guide to Electrophilic Substitution in Substituted Iodobenzenes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of electrophilic substitution reactions in substituted iodobenzenes. It delves into the core principles governing these reactions, including the directing effects of the iodine substituent and other functionalities on the benzene ring. This document summarizes key quantitative data, details experimental protocols for major electrophilic substitution reactions, and provides visual representations of reaction mechanisms and workflows to facilitate a deeper understanding for researchers in organic synthesis and drug development.
Core Principles: The Duality of the Iodine Substituent
Iodine, like other halogens, exhibits a dual electronic effect in electrophilic aromatic substitution. It is an ortho-, para-directing group, yet it deactivates the aromatic ring towards electrophilic attack. This behavior is a result of the interplay between two opposing electronic influences:
-
Inductive Effect (-I): Due to its electronegativity, iodine withdraws electron density from the benzene ring through the sigma bond. This effect reduces the overall electron density of the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene. This deactivating nature is a general characteristic of halogens.
-
Resonance Effect (+R): The lone pairs of electrons on the iodine atom can be delocalized into the aromatic pi-system. This resonance donation of electron density preferentially increases the electron density at the ortho and para positions. Consequently, the carbocation intermediates formed by electrophilic attack at these positions are more stabilized.
The resonance effect, while weaker than the inductive effect in terms of overall reactivity, is what dictates the regioselectivity of the reaction, favoring the formation of ortho and para isomers. The balance between these two effects is crucial in determining the reaction rate and the product distribution.
Quantitative Data on Electrophilic Substitution of Substituted Iodobenzenes
The regioselectivity and yield of electrophilic substitution on substituted iodobenzenes are highly dependent on the nature of the electrophile, the other substituent(s) on the ring, and the reaction conditions. The following tables summarize available quantitative data for key electrophilic substitution reactions.
Nitration
The nitration of substituted iodobenzenes typically employs a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. The directing effects of both the iodine and the other substituent determine the isomer distribution.
| Substrate | Reaction Conditions | Ortho (%) | Meta (%) | Para (%) | Total Yield (%) | Reference |
| Iodobenzene | HNO₃, H₂SO₄ | 40 | 2 | 58 | - | General textbook data |
| 4-Iodotoluene | HNO₃, H₂SO₄ | 88 (to -CH₃) | - | 12 (to -I) | - | Theoretical calculation |
| 2-Iodotoluene | HNO₃, H₂SO₄ | 45 (to -CH₃) | 5 (to -I) | 50 (to -CH₃) | - | Theoretical calculation |
Halogenation
Halogenation of iodobenzenes introduces another halogen atom onto the aromatic ring. The reaction is typically catalyzed by a Lewis acid.
| Substrate | Reagents | Ortho (%) | Meta (%) | Para (%) | Total Yield (%) | Reference |
| Iodobenzene | Br₂, FeBr₃ | 11 | trace | 89 | - | General textbook data |
| 4-Iodoanisole | Br₂ in Acetic Acid | 90 (to -OCH₃) | - | - | High | Adapted from similar reactions |
Sulfonation
Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) and is often carried out using fuming sulfuric acid (oleum). The reaction is reversible, which can be a useful feature in organic synthesis.
| Substrate | Reagents | Ortho (%) | Meta (%) | Para (%) | Total Yield (%) | Reference |
| Iodobenzene | SO₃, liquid SO₂ | 1.40 | 0.34 | 98.26 | - | [1] |
| 2-Iodotoluene | 98.4% H₂SO₄ | - | - | Major product at C5 | - | [2] |
| 4-Iodotoluene | 98.4% H₂SO₄ | Major product at C2 | - | - | - | [2] |
Friedel-Crafts Acylation
The Friedel-Crafts acylation introduces an acyl group onto the iodinated ring. The reaction is catalyzed by a Lewis acid, typically aluminum chloride.
| Substrate | Acylating Agent | Solvent | Product(s) | Yield (%) | Reference |
| Iodobenzene | Acetyl Chloride | Carbon Disulfide | 4-Iodoacetophenone | Good | [3] |
| Iodobenzene | Benzoyl Chloride | Carbon Disulfide | 4-Iodobenzophenone | Good | [3] |
| o-Iodotoluene | Acetyl Chloride | - | 3-Iodo-4-methylacetophenone & 4-Iodo-3-methylacetophenone | - | [3] |
| m-Iodotoluene | Acetyl Chloride | - | 4-Iodo-2-methylacetophenone > 2-Iodo-4-methylacetophenone | - | [3] |
| p-Iodotoluene | Acetyl Chloride | - | 3-Iodo-6-methylacetophenone | Very low | [3] |
Experimental Protocols
This section provides detailed methodologies for key electrophilic substitution reactions on substituted iodobenzenes.
Nitration of 4-Iodotoluene
Objective: To synthesize nitro-4-iodotoluene isomers.
Materials:
-
4-Iodotoluene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane
-
Sodium Bicarbonate solution (5%)
-
Anhydrous Magnesium Sulfate
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 10.9 g (0.05 mol) of 4-iodotoluene and 20 mL of dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add 15 mL of concentrated sulfuric acid with constant stirring.
-
Prepare the nitrating mixture by cautiously adding 4.0 mL (0.09 mol) of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the stirred solution of 4-iodotoluene over a period of 30 minutes, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto 100 g of crushed ice with stirring.
-
Separate the organic layer and wash it sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Analyze the product mixture by gas chromatography (GC) or nuclear magnetic resonance (NMR) to determine the isomer distribution.
Bromination of 4-Iodoanisole
Objective: To synthesize 2-bromo-4-iodoanisole.
Materials:
-
4-Iodoanisole
-
Bromine
-
Glacial Acetic Acid
-
Sodium Thiosulfate solution (10%)
-
Sodium Bicarbonate solution (5%)
-
Diethyl Ether
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve 11.7 g (0.05 mol) of 4-iodoanisole in 50 mL of glacial acetic acid in a round-bottom flask fitted with a dropping funnel and a magnetic stirrer.
-
In the dropping funnel, place a solution of 8.0 g (0.05 mol) of bromine in 10 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred solution of 4-iodoanisole at room temperature over a period of 30 minutes.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture into 200 mL of water and extract with 3 x 50 mL of diethyl ether.
-
Combine the organic extracts and wash with 50 mL of 10% sodium thiosulfate solution to remove excess bromine, followed by 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by recrystallization or column chromatography.
Sulfonation of Iodobenzene
Objective: To synthesize iodobenzenesulfonic acid isomers.
Materials:
-
Iodobenzene
-
Fuming Sulfuric Acid (20% SO₃)
-
Sodium Chloride
-
Ice bath
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 20.4 g (0.1 mol) of iodobenzene.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add 30 mL of fuming sulfuric acid (20% SO₃) from the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.
-
Carefully pour the reaction mixture onto 150 g of crushed ice with vigorous stirring.
-
Add solid sodium chloride to the aqueous solution until saturation to precipitate the sodium salt of the sulfonic acid.
-
Collect the precipitate by vacuum filtration and wash it with a saturated sodium chloride solution.
-
The product can be further purified by recrystallization from water.
Friedel-Crafts Acylation of Iodobenzene
Objective: To synthesize 4-iodoacetophenone.
Materials:
-
Iodobenzene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride
-
Carbon Disulfide (CS₂) (Caution: Highly flammable and toxic)
-
Hydrochloric Acid (10%)
-
Diethyl Ether
-
Anhydrous Calcium Chloride
Procedure:
-
Set up a three-necked flask with a reflux condenser (with a calcium chloride drying tube), a mechanical stirrer, and a dropping funnel.
-
In the flask, suspend 20.0 g (0.15 mol) of anhydrous aluminum chloride in 50 mL of dry carbon disulfide.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of 10.2 g (0.05 mol) of iodobenzene and 4.3 g (0.055 mol) of acetyl chloride in 20 mL of carbon disulfide from the dropping funnel over 30 minutes.
-
After the addition, stir the mixture at room temperature for 2 hours, and then heat under reflux for 1 hour.
-
Cool the reaction mixture and carefully pour it onto a mixture of 100 g of crushed ice and 50 mL of concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with water, 10% sodium bicarbonate solution, and brine.
-
Dry the organic solution over anhydrous calcium chloride, filter, and remove the solvent by distillation.
-
Purify the resulting 4-iodoacetophenone by recrystallization or vacuum distillation.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms and workflows can aid in understanding the complex interactions during electrophilic substitution reactions.
General Mechanism of Electrophilic Aromatic Substitution
The following diagram illustrates the general two-step mechanism for electrophilic aromatic substitution on a substituted iodobenzene.
Caption: General mechanism of electrophilic aromatic substitution.
Directing Effects of Iodine and an Activating Group
This diagram shows the logical relationship of how an activating group (e.g., -OCH₃) and iodine direct an incoming electrophile to specific positions.
Caption: Directing effects in iodoanisole.
Experimental Workflow for Nitration
The following workflow diagram outlines the key steps in a typical nitration experiment.
Caption: Experimental workflow for nitration.
Conclusion
The electrophilic substitution of substituted iodobenzenes is a cornerstone of synthetic organic chemistry, enabling the introduction of a wide array of functional groups onto this important structural motif. A thorough understanding of the interplay between the inductive and resonance effects of the iodine atom and other substituents is paramount for predicting and controlling the regiochemical outcome of these reactions. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the field, facilitating the rational design and execution of synthetic strategies for the development of novel molecules with applications in pharmaceuticals and materials science. Further research into the partial rate factors for a broader range of substituted iodobenzenes would provide even greater predictive power for these versatile reactions.
References
steric hindrance effects of tert-butyl group in aromatic compounds
An In-depth Technical Guide to the Steric Hindrance Effects of the Tert-Butyl Group in Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
The tert-butyl group, -C(CH₃)₃, is a cornerstone of physical organic chemistry and a vital tool in medicinal chemistry, primarily due to its profound steric influence. Its three methyl groups, projecting from a central quaternary carbon, create a bulky, conformationally rigid, and non-polar domain. This guide provides a detailed exploration of the steric effects of the tert-butyl group when attached to aromatic systems, focusing on its impact on reaction dynamics, molecular structure, and its application in drug design.
Impact on Reaction Rates and Selectivity
The steric bulk of the tert-butyl group dramatically governs the outcomes of reactions involving aromatic compounds, influencing both the speed of the reaction and the regiochemical placement of incoming substituents.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, the tert-butyl group is an activating, ortho, para-directing group due to its electron-donating inductive effect.[1] The sp³ hybridized central carbon of the tert-butyl group donates electron density to the sp² hybridized carbon of the aromatic ring, stabilizing the positively charged intermediate (the sigma complex) formed during the reaction.[2]
However, the most significant effect is steric hindrance at the positions adjacent (ortho) to the tert-butyl group. This steric impediment makes the para position the overwhelmingly favored site of substitution.[1][3] For instance, the nitration of toluene, which has a much smaller methyl group, yields a significant amount of the ortho product. In contrast, the nitration of tert-butylbenzene results in a drastic reduction of the ortho isomer in favor of the para isomer.[3][4]
Table 1: Product Distribution in the Nitration of Toluene vs. Tert-Butylbenzene
| Substrate | % Ortho | % Meta | % Para | Reference |
| Toluene | 58.5% | 4.5% | 37.0% | [3][4] |
| Tert-Butylbenzene | 12-16% | 8-8.5% | 75-79.5% | [2][3][4] |
This preference for the para position is a direct consequence of the steric clash between the bulky tert-butyl group and the incoming electrophile, as well as the associated reagents, at the ortho position.
Caption: Steric hindrance at the ortho vs. para position in EAS.
Nucleophilic Substitution Reactions
While not occurring directly on the aromatic ring itself, the behavior of benzylic systems substituted with tert-butyl groups further illustrates its steric impact. For Sₙ2 reactions, which require a backside attack on the carbon bearing the leaving group, the presence of a tert-butyl group on the ring, especially at the ortho position, can significantly retard the reaction rate due to steric hindrance.[1]
Conversely, for Sₙ1 reactions that proceed through a carbocation intermediate, a para-tert-butyl group can stabilize the benzylic carbocation through its inductive electron-donating effect and hyperconjugation, thereby increasing the reaction rate.[1][5] Studies on the solvolysis of substituted benzyl chlorides have shown that para and meta tert-butyl groups influence the rate in a manner consistent with an Sₙ1-type mechanism.[5] Unexpectedly high reactivity has been observed for some highly hindered compounds like 2,4,6-tri-t-butylbenzyl chloride, which is attributed to steric acceleration.[5][6]
Experimental Protocols
A standard method for introducing a tert-butyl group onto an aromatic ring is the Friedel-Crafts alkylation.
Synthesis of p-Di-t-butylbenzene via Friedel-Crafts Alkylation
This procedure details the alkylation of t-butylbenzene with t-butyl chloride, catalyzed by aluminum chloride. The steric hindrance from the first tert-butyl group directs the second alkylation primarily to the para position and limits overalkylation.[7]
Materials:
-
t-Butyl chloride (1.0 mL)
-
t-Butylbenzene (0.5 mL)
-
Anhydrous aluminum chloride (AlCl₃) (0.05 g)
-
5 mL conical vial with spin vane
-
Ice bath
-
Diethyl ether
-
Ice-cold water
-
Anhydrous drying agent (e.g., Na₂SO₄)
Procedure:
-
Reaction Setup: In a 5 mL conical vial containing a spin vane, combine 1.0 mL of t-butyl chloride and 0.5 mL of t-butylbenzene. Cool the mixture in an ice bath while stirring.[7]
-
Catalyst Addition: Weigh 0.05 g of anhydrous AlCl₃ quickly to minimize exposure to air moisture. Add the AlCl₃ to the chilled reaction mixture in three portions. After each addition, cap the vial and stir for 5 minutes.[7]
-
Reaction Progression: After the final addition of AlCl₃, remove the vial from the ice bath and allow it to warm to room temperature while continuing to stir.[7]
-
Workup: Quench the reaction by carefully adding 1 mL of ice-cold water, followed by 2 mL of diethyl ether. Gently swirl and separate the ether layer.[7]
-
Extraction: Extract the aqueous layer twice more with 1 mL portions of diethyl ether.[7]
-
Drying and Isolation: Combine the ether layers and dry them over an anhydrous drying agent. Filter the solution and evaporate the solvent to yield the crude product. The product can be further purified by recrystallization.[7]
Caption: Experimental workflow for Friedel-Crafts alkylation.
Structural and Conformational Effects
The steric bulk of the tert-butyl group can induce significant changes in the geometry and conformational dynamics of aromatic molecules.
Rotational Barriers
The rotation of the tert-butyl group around the C-C bond connecting it to the aromatic ring is not free and has a measurable energy barrier. This barrier arises from both intramolecular and intermolecular interactions (crystal packing).[8] Computational studies using density functional theory (DFT) and experimental data from solid-state NMR have been employed to investigate these rotational barriers in various tert-butylated aromatic compounds, such as 2,7-di-t-butylpyrene and 1,4-di-t-butylbenzene.[8] The rotation of the individual methyl groups within the tert-butyl substituent also has its own, typically lower, energy barrier.[8]
Spectroscopic Properties
The tert-butyl group gives rise to characteristic signals in NMR spectroscopy.
-
¹H NMR: Due to the free rotation of the methyl groups, the nine protons of a tert-butyl group are chemically equivalent. They appear as a sharp singlet in the ¹H NMR spectrum, integrating to 9 protons. This signal is typically found in the upfield region, around 1.3 ppm for tert-butylbenzene, but can vary between 0.5 and 2.0 ppm depending on the electronic environment.[9][10]
-
¹³C NMR: The ¹³C NMR spectrum shows two characteristic signals: one for the three equivalent methyl carbons (around 31 ppm) and one for the quaternary carbon (around 34 ppm for tert-butylbenzene).[11]
Table 2: Characteristic NMR Chemical Shifts for the Tert-Butyl Group
| Nucleus | Group | Typical Chemical Shift (ppm) | Multiplicity | Reference |
| ¹H | -C(CH ₃)₃ | 0.5 - 2.0 | Singlet | [9] |
| ¹³C | -C (CH₃)₃ | ~34 | Singlet (Quaternary) | [11] |
| ¹³C | -C(C H₃)₃ | ~31 | Quartet (in ¹H-coupled) | [11] |
Applications in Drug Development and Research
The well-defined steric properties of the tert-butyl group are strategically exploited in medicinal chemistry and materials science.
Metabolic Shielding
A primary application is to enhance the metabolic stability of drug candidates. By placing a bulky tert-butyl group near a metabolically labile site (a position on the molecule susceptible to enzymatic degradation), it can act as a "steric shield," physically blocking the approach of metabolic enzymes. This protection can significantly increase the drug's in vivo half-life and bioavailability.[1]
Caption: Steric shielding by a tert-butyl group to prevent metabolism.
Modulating Receptor Selectivity and Conformation
The size and shape of the tert-butyl group can be used to control how a molecule fits into a biological target, such as a receptor binding pocket or an enzyme's active site. This can be used to:
-
Achieve Receptor Selectivity: A bulky group may allow a drug to bind to one receptor subtype while preventing it from binding to another, closely related subtype that has a smaller binding pocket.[1]
-
Control Molecular Conformation: The tert-butyl group's large size can lock a molecule into a specific, biologically active conformation, preventing rotation around single bonds that might lead to inactive conformations. Its high A-value (a measure of steric bulk) is a testament to its ability to dominate conformational equilibria.[1]
-
Prevent Undesired Aggregation: In materials science and molecular electronics, bulky tert-butyl groups can be used to prevent the undesirable parallel stacking or aggregation of molecules, ensuring that single-molecule properties are observed.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Aromatic Reactivity [www2.chemistry.msu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. cerritos.edu [cerritos.edu]
- 8. researchgate.net [researchgate.net]
- 9. acdlabs.com [acdlabs.com]
- 10. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. Steric and Conformational Effects in Molecular Junctions - PMC [pmc.ncbi.nlm.nih.gov]
commercial availability of 5-tert-butyl-2-iodo-1,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability, physicochemical properties, and synthesis of 5-tert-butyl-2-iodo-1,3-dimethylbenzene, a key intermediate in various organic syntheses.
Commercial Availability
This compound is readily available from several chemical suppliers, ensuring a stable supply chain for research and development purposes. The compound is typically offered in purities of 97% or higher.
| Supplier | Product Name | Purity | CAS Number |
| Thermo Fisher Scientific (Alfa Aesar) | This compound | 97% | 5122-20-3 |
| Santa Cruz Biotechnology | This compound | - | 5122-20-3 |
| Smolecule | This compound | - | 5122-20-3 |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below. This data is essential for designing and executing chemical reactions and for the proper handling and storage of the compound.
| Property | Value |
| Molecular Formula | C₁₂H₁₇I |
| Molecular Weight | 288.17 g/mol |
| CAS Number | 5122-20-3 |
| Appearance | White to pale yellow solid |
| Melting Point | 53-57 °C |
| Boiling Point | 283.4 °C at 760 mmHg |
| Density | 1.357 g/cm³ |
| Refractive Index | 1.572 |
| Solubility | Insoluble in water, soluble in organic solvents. |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the direct iodination of 1-tert-butyl-3,5-dimethylbenzene. This electrophilic aromatic substitution reaction is typically carried out using molecular iodine in the presence of an oxidizing agent.
Experimental Protocol: Iodination of 1-tert-Butyl-3,5-dimethylbenzene
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
1-tert-butyl-3,5-dimethylbenzene
-
Iodine (I₂)
-
Periodic acid (H₅IO₆) or another suitable oxidizing agent
-
Glacial acetic acid
-
Sulfuric acid (concentrated)
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 1-tert-butyl-3,5-dimethylbenzene in glacial acetic acid.
-
Addition of Reagents: To the stirred solution, add iodine and the chosen oxidizing agent (e.g., periodic acid). A catalytic amount of concentrated sulfuric acid is often added to facilitate the reaction.
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane.
-
Washing: Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid), and brine.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
safety and handling of 5-tert-butyl-2-iodo-1,3-dimethylbenzene
An In-depth Technical Guide on the Safety and Handling of 5-tert-butyl-2-iodo-1,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of this compound (CAS No. 5122-20-3), focusing on its safe handling, chemical properties, and synthesis. This aryl iodide is a valuable synthetic intermediate, particularly in the development of sterically hindered molecules for pharmaceutical and material science applications.[1] Its unique structure, featuring a bulky tert-butyl group and an iodine atom, makes it a useful precursor for a variety of chemical transformations.[1]
Chemical and Physical Properties
This compound is a solid at room temperature.[1] Key physical and chemical data are summarized below for quick reference.
| Property | Value | References |
| CAS Number | 5122-20-3 | [2][3][4] |
| Molecular Formula | C₁₂H₁₇I | [2][3][4] |
| Molecular Weight | 288.17 g/mol | [2][3][4] |
| Appearance | White to pale yellow crystals or powder | [3] |
| Melting Point | 54 - 57 °C | [1] |
| Purity | ≥97% (typical) | [3] |
| Synonyms | 4-tert-Butyl-2,6-dimethyliodobenzene, 5-tert-Butyl-2-iodo-m-xylene | [2] |
Safety and Hazard Information
According to the Safety Data Sheet (SDS), this chemical is considered hazardous and requires careful handling.[5] The GHS classification highlights risks of skin, eye, and respiratory irritation.[5]
| GHS Classification | Hazard Class and Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |
Source: Thermo Fisher Scientific SDS[5]
First Aid Measures
Emergency procedures in case of exposure are critical for laboratory safety. The following table outlines the recommended first aid measures.
| Exposure Route | First Aid Instructions |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical advice/attention.[5] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[5] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[5] |
| Ingestion | Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[5] |
Source: Thermo Fisher Scientific SDS[5]
Personal Protective Equipment (PPE) and Handling
To minimize risk, proper personal protective equipment must be worn and safe handling practices followed.
-
Engineering Controls : Use only outdoors or in a well-ventilated area, such as a fume hood.[5]
-
Eye/Face Protection : Wear safety glasses with side-shields or chemical goggles.[5]
-
Skin and Body Protection : Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[5]
-
Respiratory Protection : When dusts are generated, use a NIOSH/MSHA approved respirator.[5]
-
Hygiene Measures : Wash hands and face thoroughly after handling.[5]
Storage and Stability
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place. Store locked up.[5]
-
Stability : The compound is stable under normal conditions.[5]
-
Incompatible Materials : Avoid contact with strong oxidizing agents.[5]
Caption: Logical workflow for the safe handling of this compound.
Experimental Protocols: Synthesis
The most common method for synthesizing this compound is through the electrophilic aromatic substitution of its precursor, 1-tert-butyl-3,5-dimethylbenzene.[1] This reaction requires an iodine source and an oxidizing agent to generate a more reactive iodine species.[1]
The following protocol is adapted from a verified procedure for the iodination of a structurally similar, sterically hindered alkylbenzene (durene) using periodic acid as the oxidant.
Reaction: Iodination of 1-tert-butyl-3,5-dimethylbenzene
(Self-generated image, not from search results)
Materials:
-
1-tert-butyl-3,5-dimethylbenzene (starting material)
-
Iodine (I₂)
-
Periodic acid dihydrate (H₅IO₆)
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
Water
-
Acetone (for recrystallization)
Procedure:
-
Reaction Setup : In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, combine 1-tert-butyl-3,5-dimethylbenzene, iodine (0.4 equivalents), and periodic acid dihydrate (0.21 equivalents).
-
Solvent Addition : Add a prepared solution of glacial acetic acid containing a small amount of water and concentrated sulfuric acid (e.g., 100 mL acetic acid, 20 mL water, 3 mL H₂SO₄).
-
Heating : Heat the resulting purple solution to 65–70 °C with stirring. Continue heating for approximately 1-3 hours, or until the characteristic purple color of elemental iodine disappears, indicating consumption of the reagent.
-
Workup : Cool the reaction mixture to room temperature and dilute it with a significant volume of water (e.g., 250 mL). A solid product should precipitate.
-
Isolation : Collect the solid product by vacuum filtration through a Büchner funnel. Wash the collected solid thoroughly with several portions of water to remove any remaining acid and inorganic salts.
-
Purification : Dissolve the crude product in a minimum amount of boiling acetone. Allow the solution to cool slowly to room temperature, then place it in a refrigerator to maximize crystal formation.
-
Final Product : Collect the purified crystals of this compound by filtration. Dry the product under vacuum.
Caption: General experimental workflow for the synthesis of this compound.
Applications in Research and Development
This compound is not typically used for its biological activity directly. Instead, it serves as a crucial building block in organic synthesis. The presence of the iodine atom allows for a range of subsequent reactions, most notably:
-
Cross-Coupling Reactions : The C-I bond is highly active in palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the formation of new carbon-carbon bonds to construct more complex molecular scaffolds.
-
Nucleophilic Substitution : The iodide is a good leaving group, allowing for its replacement by various nucleophiles to introduce different functional groups.[1]
Due to the limited commercial availability and specific research focus, there is a scarcity of documented studies on this exact compound in large databases.[1] However, its structural motifs are relevant in the design of non-planar molecules and ligands for catalysis, where the bulky tert-butyl group can influence molecular conformation and reactivity.
Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory work should be conducted after a thorough, site-specific risk assessment and in accordance with all applicable safety regulations.
References
Methodological & Application
Application Notes and Protocols: 5-tert-butyl-2-iodo-1,3-dimethylbenzene in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-tert-butyl-2-iodo-1,3-dimethylbenzene in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This sterically hindered aryl iodide is a valuable building block for the synthesis of complex biaryl and substituted aromatic compounds, which are key motifs in many pharmaceutical agents and advanced materials.[1] The protocols and data presented herein are designed to serve as a robust starting point for reaction optimization and application in drug discovery and development.
Introduction
The Suzuki-Miyaura coupling is a fundamental carbon-carbon bond-forming reaction in modern organic synthesis, prized for its mild conditions and broad functional group tolerance. This compound (C₁₂H₁₇I, MW: 288.17 g/mol , MP: 54-57 °C) is a unique aryl halide due to the substantial steric hindrance around the reactive carbon-iodine bond, provided by the flanking methyl groups and the para-tert-butyl group.[1] This steric bulk necessitates careful selection of catalytic systems to achieve high-yielding coupling reactions. The electron-donating nature of the alkyl substituents also influences the reactivity of the C-I bond. The successful coupling of this substrate provides access to novel, sterically encumbered biaryl structures.
Data Presentation: Representative Suzuki Coupling Reactions
While specific literature examples for the Suzuki coupling of this compound are not extensively documented, the following table presents representative data for the coupling of sterically hindered aryl iodides with various boronic acids.[1] This data provides a strong predictive framework for the expected outcomes with the title compound. The selection of a bulky, electron-rich phosphine ligand is often crucial for achieving good to excellent yields.[1]
| Entry | Boronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 92 |
| 3 | 2-Methylphenylboronic acid | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ | Toluene | 100 | 24 | 88 |
| 4 | 3-Thiopheneboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | 80 | 18 | 90 |
| 5 | N-Boc-indole-5-boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O | 90 | 12 | 85 |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling of this compound. These protocols are general guidelines and may require optimization for specific substrates and scales.[1]
Protocol 1: General Procedure for Suzuki Coupling with Arylboronic Acids
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Bulky phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃))
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 288.2 mg).
-
Add the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 4.5 mg, 2 mol%), and the phosphine ligand (e.g., SPhos, 0.04 mmol, 16.4 mg, 4 mol%).
-
Add the base (e.g., K₃PO₄, 2.0 mmol, 424.6 mg).
-
Add the anhydrous, degassed solvent (5-10 mL) via syringe.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Alternative Procedure using a Pre-ligated Palladium Precatalyst
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Base (e.g., Potassium phosphate (K₃PO₄))
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 288.2 mg) to a reaction vial.
-
Add the arylboronic acid (1.2 mmol) and the base (K₃PO₄, 2.0 mmol, 424.6 mg).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 16.9 mg, 2 mol%).
-
Add the anhydrous, degassed solvent (5-10 mL).
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress.
-
After completion, perform an aqueous workup and purification as described in Protocol 1.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Step-by-step experimental workflow for Suzuki coupling.
References
Application Notes and Protocols for 5-tert-butyl-2-iodo-1,3-dimethylbenzene as a Grignard Reagent Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 5-tert-butyl-2-iodo-1,3-dimethylbenzene as a precursor for the synthesis of the sterically hindered Grignard reagent, (2,6-dimethyl-4-tert-butylphenyl)magnesium iodide. This reagent is a valuable tool in organic synthesis for the construction of sterically congested molecules, which are of significant interest in medicinal chemistry and materials science.
Introduction
Grignard reagents are powerful carbon-based nucleophiles extensively used for the formation of carbon-carbon bonds.[1] this compound, with its bulky tert-butyl group and ortho-substituted methyl groups, serves as an excellent precursor for a highly sterically hindered Grignard reagent. The presence of these bulky substituents can impart unique reactivity and selectivity in subsequent reactions, allowing for the synthesis of complex molecular architectures that might be inaccessible through other synthetic routes. The resulting Grignard reagent, (2,6-dimethyl-4-tert-butylphenyl)magnesium iodide, is particularly useful in reactions where high steric demand is required to control stereochemistry or to favor specific reaction pathways, such as in the synthesis of hindered biaryls or in regioselective additions to carbonyl compounds.[2][3]
Data Presentation
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₇I |
| Molecular Weight | 288.17 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| CAS Number | 5122-20-3 |
Table 2: Representative Reaction Conditions for Grignard Reagent Formation
| Parameter | Value |
| Precursor | This compound |
| Magnesium | 1.2 - 1.5 equivalents |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Initiator | Iodine (catalytic amount) or 1,2-Dibromoethane |
| Temperature | Room temperature to reflux |
| Reaction Time | 1 - 3 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
Table 3: Representative Spectroscopic Data for a Structurally Similar Grignard Reagent (2,6-Dimethylphenylmagnesium bromide in THF)
| Spectroscopic Data | Chemical Shift (ppm) or Wavenumber (cm⁻¹) |
| ¹H NMR (in THF) | δ 7.0-6.5 (m, Ar-H), 2.1 (s, Ar-CH₃) |
| ¹³C NMR (in THF) | Specific data not readily available, but expect signals for aromatic carbons and the methyl groups. |
| IR (in THF) | Characteristic C-Mg stretching vibrations are expected in the far-IR region. |
Note: The spectroscopic data provided is for a similar, commercially available Grignard reagent, 2,6-dimethylphenylmagnesium bromide, and should be used as a general reference.[4] Actual data for (2,6-dimethyl-4-tert-butylphenyl)magnesium iodide should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of (2,6-dimethyl-4-tert-butylphenyl)magnesium iodide
This protocol describes a general procedure for the synthesis of the sterically hindered Grignard reagent. All glassware should be thoroughly dried in an oven and cooled under an inert atmosphere before use. All solvents and reagents should be anhydrous.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (or 1,2-dibromoethane)
-
Inert gas (Nitrogen or Argon) supply
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
Procedure:
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The apparatus should be under a positive pressure of inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents relative to the aryl iodide) into the flask. Add a single crystal of iodine to activate the magnesium surface. The disappearance of the iodine color is an indicator of activation.[5]
-
Reaction Initiation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion of this solution to the magnesium turnings. The reaction may need gentle warming with a heat gun to initiate. The start of the reaction is indicated by a slight bubbling and a change in the appearance of the solution.[5]
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining solution of the aryl iodide dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-3 hours, or until most of the magnesium has been consumed.
-
Confirmation and Use: The resulting dark, cloudy solution is the Grignard reagent. The concentration of the Grignard reagent can be determined by titration before its use in subsequent reactions. It is recommended to use the freshly prepared Grignard reagent immediately for the best results.
Protocol 2: Application in Kumada Cross-Coupling for the Synthesis of Hindered Biaryls
This protocol provides a representative example of using the prepared Grignard reagent in a palladium-catalyzed Kumada cross-coupling reaction to synthesize a sterically hindered biaryl.[2][6]
Materials:
-
Freshly prepared (2,6-dimethyl-4-tert-butylphenyl)magnesium iodide in THF
-
Aryl halide (e.g., 2-bromotoluene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Anhydrous THF
-
Inert gas (Nitrogen or Argon) supply
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve the aryl halide (1.0 equivalent) and the palladium catalyst (1-5 mol%) in anhydrous THF.
-
Addition of Grignard Reagent: To the stirred solution, slowly add the freshly prepared (2,6-dimethyl-4-tert-butylphenyl)magnesium iodide solution (1.1 - 1.5 equivalents) at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux until the starting materials are consumed (monitor by TLC or GC). Reaction times can vary from a few hours to overnight.
-
Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired hindered biaryl.
Mandatory Visualizations
Caption: Formation of the Grignard reagent.
Caption: Experimental workflow for Kumada coupling.
Potential Applications
The sterically demanding nature of (2,6-dimethyl-4-tert-butylphenyl)magnesium iodide makes it a valuable reagent for specific synthetic transformations:
-
Synthesis of Hindered Biaryls: As demonstrated in the protocol, this Grignard reagent is well-suited for the synthesis of sterically crowded biaryls via Kumada coupling.[2][6] These motifs are important in catalysis, materials science, and as scaffolds in drug discovery.
-
Regioselective 1,4-Conjugate Addition: While many Grignard reagents undergo 1,2-addition to α,β-unsaturated carbonyl compounds, sterically hindered Grignard reagents can favor 1,4-conjugate addition.[3][7] This allows for the selective formation of β-substituted ketones, which are versatile intermediates in organic synthesis.
-
Nucleophilic Addition to Sterically Crowded Carbonyls: The high steric bulk of the Grignard reagent can influence the stereochemical outcome of additions to chiral aldehydes and ketones, potentially leading to high diastereoselectivity.
Safety Precautions
Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. All manipulations should be carried out under a dry, inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. The reaction should be performed in a well-ventilated fume hood.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards [organic-chemistry.org]
- 3. Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β-γ,δ-Dienones and α,β-γ,δ-Dienyl Thiol Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,6-Dimethylphenylmagnesium bromide 1.0M tetrahydrofuran 21450-64-6 [sigmaaldrich.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols: Synthetic Utility of 5-tert-butyl-2-iodo-1,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-tert-butyl-2-iodo-1,3-dimethylbenzene is a sterically hindered aryl iodide that serves as a valuable building block in modern organic synthesis. Its molecular formula is C₁₂H₁₇I, with a molecular weight of approximately 288.17 g/mol .[1][2][3][4] The compound typically appears as a white to pale yellow crystalline solid with a melting point in the range of 54-57 °C.[1] The presence of the bulky tert-butyl group ortho to a methyl group and meta to the iodine atom introduces significant steric hindrance, which can be leveraged to control regioselectivity and achieve specific molecular architectures. The iodine atom provides a highly reactive site for a variety of cross-coupling reactions, making this compound a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1]
The primary synthetic utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, facilitating oxidative addition to a palladium(0) center, which is the initial step in many catalytic cycles. This reactivity allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds. Key transformations include the Suzuki-Miyaura coupling for the synthesis of biaryls, the Sonogashira coupling for the formation of aryl alkynes, and the Buchwald-Hartwig amination for the construction of arylamines. These reactions are fundamental in medicinal chemistry for the generation of compound libraries and the synthesis of active pharmaceutical ingredients.
Key Synthetic Applications
The sterically hindered nature of this compound makes it an ideal substrate for investigating the limits and capabilities of various cross-coupling methodologies. The following sections provide detailed protocols for its use in three of the most powerful and versatile palladium-catalyzed reactions.
Suzuki-Miyaura Coupling: Synthesis of Sterically Hindered Biaryls
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[5][6][7][8] When applied to this compound, this reaction allows for the synthesis of sterically encumbered biaryl compounds, which are prevalent motifs in many biologically active molecules and advanced materials.
Experimental Protocol: Synthesis of 4-tert-butyl-2,6-dimethyl-1,1'-biphenyl
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene, anhydrous
-
Water, deoxygenated
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene (5 mL) to the flask via syringe.
-
In a separate flask, prepare a solution of potassium phosphate (2.0 mmol, 2.0 equiv) in deoxygenated water (2 mL).
-
Add the aqueous potassium phosphate solution to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the mixture with water (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Quantitative Data:
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 80 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 80 | 14 | 88 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 80 | 16 | 85 |
graph Suzuki_Miyaura_Catalytic_Cycle { layout=circo; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];// Nodes Pd0 [label="Pd(0)L2", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative Addition", shape=plaintext, fontcolor="#202124"]; ArylPdI [label="Aryl-Pd(II)-I(L2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; ArylPdAryl [label="Aryl-Pd(II)-Aryl'(L2)", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=plaintext, fontcolor="#202124"];
// Edges Pd0 -> OxAdd [label="Ar-I", color="#34A853"]; OxAdd -> ArylPdI; ArylPdI -> Transmetal [label="Ar'-B(OR)2\n(Base)", color="#4285F4"]; Transmetal -> ArylPdAryl; ArylPdAryl -> RedElim [label="Ar-Ar'", color="#EA4335"]; RedElim -> Pd0;
// Graph attributes graph [bgcolor="transparent", size="5,5!"]; }
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10][11] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important structures in medicinal chemistry and materials science.[10][12] For a sterically hindered substrate like this compound, this reaction provides access to bulky aryl alkynes.
Experimental Protocol: Synthesis of 1-((4-tert-butyl-2,6-dimethylphenyl)ethynyl)-4-methoxybenzene
Materials:
-
This compound
-
4-Methoxyphenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add anhydrous THF (8 mL) and triethylamine (3.0 mmol, 3.0 equiv) to the flask.
-
Add 4-methoxyphenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the stirred mixture.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL), wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data:
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv) | Solvent | Temp | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | TEA (3) | THF | RT | 8 | 95 |
| 2 | 4-Methoxyphenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | TEA (3) | THF | RT | 10 | 91 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | TEA (3) | THF | RT | 8 | 96 |
graph Sonogashira_Catalytic_Cycle {
layout=circo;
node [shape=box, style=filled, fontname="Helvetica", fontsize=10];
edge [fontname="Helvetica", fontsize=9];
// Nodes
Pd0 [label="Pd(0)L2", fillcolor="#F1F3F4", fontcolor="#202124"];
OxAdd [label="Oxidative Addition", shape=plaintext, fontcolor="#202124"];
ArylPdI [label="Aryl-Pd(II)-I(L2)", fillcolor="#F1F3F4", fontcolor="#202124"];
AlkyneCoord [label="Alkyne Coordination", shape=plaintext, fontcolor="#202124"];
PdAlkyne [label="Aryl-Pd(II)-Alkynyl(L2)", fillcolor="#F1F3F4", fontcolor="#202124"];
RedElim [label="Reductive Elimination", shape=plaintext, fontcolor="#202124"];
// Edges
Pd0 -> OxAdd [label="Ar-I", color="#34A853"];
OxAdd -> ArylPdI;
ArylPdI -> AlkyneCoord [label="R-C≡C-H, Cu(I), Base", color="#4285F4"];
AlkyneCoord -> PdAlkyne;
PdAlkyne -> RedElim [label="Ar-C≡C-R", color="#EA4335"];
RedElim -> Pd0;
// Graph attributes
graph [bgcolor="transparent", size="5,5!"];
}```
Caption: Catalytic cycle of the Sonogashira coupling.
Buchwald-Hartwig Amination: Synthesis of Arylamines
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides. This reaction has broad utility in the synthesis of pharmaceuticals and other nitrogen-containing compounds. The use of this compound allows for the synthesis of sterically hindered arylamines.
Experimental Protocol: Synthesis of N-benzyl-4-tert-butyl-2,6-dimethylaniline
Materials:
- This compound
- Benzylamine
- Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
- Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
- Sodium tert-butoxide (NaOtBu)
- Toluene, anhydrous
- Standard glassware for inert atmosphere reactions
- Magnetic stirrer and heating plate
Procedure:
- To an oven-dried Schlenk tube under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol%), Xantphos (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
- Add this compound (1.0 mmol, 1.0 equiv) and anhydrous toluene (5 mL) to the Schlenk tube.
- Add benzylamine (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.
- Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 18-24 hours.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing with ethyl acetate.
- Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.
Quantitative Data:
Entry
Amine
Pd Source (mol%)
Ligand (mol%)
Base (equiv)
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Benzylamine
Pd₂(dba)₃ (1)
Xantphos (2)
NaOtBu (1.4)
Toluene
100
18
89
2
Morpholine
Pd₂(dba)₃ (1)
Xantphos (2)
NaOtBu (1.4)
Toluene
100
20
84
3
Aniline
Pd₂(dba)₃ (1)
Xantphos (2)
NaOtBu (1.4)
Toluene
100
24
78
graph Buchwald_Hartwig_Catalytic_Cycle {
layout=circo;
node [shape=box, style=filled, fontname="Helvetica", fontsize=10];
edge [fontname="Helvetica", fontsize=9];
// Nodes
Pd0 [label="Pd(0)L2", fillcolor="#F1F3F4", fontcolor="#202124"];
OxAdd [label="Oxidative Addition", shape=plaintext, fontcolor="#202124"];
ArylPdI [label="Aryl-Pd(II)-I(L2)", fillcolor="#F1F3F4", fontcolor="#202124"];
AmineCoord [label="Amine Coordination", shape=plaintext, fontcolor="#202124"];
PdAmine [label="Aryl-Pd(II)-NR2(L2)", fillcolor="#F1F3F4", fontcolor="#202124"];
RedElim [label="Reductive Elimination", shape=plaintext, fontcolor="#202124"];
// Edges
Pd0 -> OxAdd [label="Ar-I", color="#34A853"];
OxAdd -> ArylPdI;
ArylPdI -> AmineCoord [label="R2NH, Base", color="#4285F4"];
AmineCoord -> PdAmine;
PdAmine -> RedElim [label="Ar-NR2", color="#EA4335"];
RedElim -> Pd0;
// Graph attributes
graph [bgcolor="transparent", size="5,5!"];
}
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
General Experimental Workflow
The successful execution of these cross-coupling reactions relies on a consistent and careful experimental setup, particularly with regard to maintaining an inert atmosphere to protect the palladium catalyst from deactivation.
Caption: A typical experimental workflow for cross-coupling.
Safety Information
-
This compound: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.
-
Bases: Sodium tert-butoxide is a strong, corrosive base. Potassium phosphate is an irritant. Handle with appropriate personal protective equipment (PPE).
-
Solvents: Toluene and THF are flammable and volatile. Work in a well-ventilated area away from ignition sources.
-
Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when performing these experiments.
This compound is a versatile and valuable building block for the synthesis of sterically hindered organic molecules. Its high reactivity in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, allows for the efficient construction of complex scaffolds relevant to drug discovery and materials science. The protocols and data presented herein provide a foundation for researchers to explore the synthetic potential of this important intermediate.
References
- 1. Buy this compound | 5122-20-3 [smolecule.com]
- 2. This compound | CAS#:5122-20-3 | Chemsrc [chemsrc.com]
- 3. This compound, 97% | CymitQuimica [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Coupling with 5-tert-butyl-2-iodo-1,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst in the presence of a base, is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[3] Aryl iodides are particularly reactive substrates in this transformation, often enabling milder reaction conditions compared to other aryl halides.[4]
This document provides detailed application notes and an experimental protocol for the Sonogashira coupling of a sterically hindered substrate, 5-tert-butyl-2-iodo-1,3-dimethylbenzene, with a representative terminal alkyne, phenylacetylene. The steric hindrance posed by the ortho-methyl group and the bulky tert-butyl group on the aryl iodide requires careful optimization of reaction conditions to achieve high coupling efficiency.
Core Concepts and Reaction Mechanism
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate. The final step is reductive elimination, which forms the desired product and regenerates the Pd(0) catalyst.
-
Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide. This species is then transferred to the palladium center in the transmetalation step.
For sterically hindered substrates such as this compound, the choice of catalyst, ligands, base, and temperature is crucial to overcome the steric repulsion and facilitate the key steps of the catalytic cycle. The use of bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination.[4] In some cases, copper-free conditions are employed to prevent the formation of alkyne homocoupling byproducts (Glaser coupling), which can be a significant side reaction at the higher temperatures often required for hindered substrates.[4]
Experimental Protocol
This protocol describes a general procedure for the Sonogashira coupling of this compound with phenylacetylene. Due to the sterically hindered nature of the aryl iodide, a bulky phosphine ligand and elevated temperature are recommended.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃) or a bulky phosphine ligand (e.g., XPhos, SPhos)
-
Anhydrous triethylamine (TEA) or diisopropylethylamine (DIPEA)
-
Anhydrous toluene or dioxane
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%). If using a bulky phosphine ligand, it can be added at this stage (0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Add anhydrous toluene or dioxane (5 mL) and anhydrous triethylamine or diisopropylethylamine (3.0 mmol, 3.0 equiv) to the flask via syringe.
-
Alkyne Addition: Stir the mixture at room temperature for 10-15 minutes to ensure dissolution. Then, add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction time can vary from 4 to 24 hours depending on the specific conditions and catalyst system.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether or ethyl acetate (20 mL).
-
Filtration: Filter the mixture through a pad of celite to remove the catalyst residues. Wash the celite pad with a small amount of the extraction solvent.
-
Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired coupled product.
Data Presentation
The following table summarizes typical reaction parameters for the Sonogashira coupling of this compound with phenylacetylene. Yields are representative and may vary based on the specific reaction conditions and optimization.
| Parameter | Value |
| Aryl Iodide | This compound (1.0 equiv) |
| Alkyne | Phenylacetylene (1.2 equiv) |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2 mol%) |
| Copper Co-catalyst | CuI (4 mol%) |
| Ligand (optional) | Bulky Phosphine Ligand (e.g., XPhos) (4 mol%) |
| Base | Triethylamine or DIPEA (3.0 equiv) |
| Solvent | Toluene or Dioxane |
| Temperature | 80 - 100 °C |
| Reaction Time | 4 - 24 h |
| Typical Yield | 60 - 90% |
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the Sonogashira coupling.
Catalytic Cycle
Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.
References
Revolutionizing Pharmaceutical Intermediate Synthesis: Advanced Catalytic and Biocatalytic Approaches
The synthesis of pharmaceutical intermediates is a critical stage in drug development and manufacturing, directly impacting the efficiency, cost-effectiveness, and environmental footprint of the final Active Pharmaceutical Ingredient (API). This document provides detailed application notes and protocols for innovative synthetic methodologies, with a focus on asymmetric catalysis and biocatalysis. These approaches offer significant advantages in producing chiral intermediates with high purity and yield, crucial for the therapeutic efficacy of many modern drugs.
Application Note 1: Asymmetric Synthesis of a Chiral Amine Intermediate for Sitagliptin
Introduction: Sitagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. A key chiral intermediate in its synthesis is (R)-3-amino-1-(3-(trifluoromethyl)-5,6-dihydro-[1][2][3]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one. The stereochemistry of the β-amino acid moiety is crucial for its biological activity. Traditional synthesis routes often involve resolution of a racemic mixture, which is inefficient. Modern approaches focus on asymmetric synthesis to directly obtain the desired enantiomer.
Methodology Overview: Two highly efficient methods for the asymmetric synthesis of the sitagliptin intermediate are presented:
-
Rhodium-Catalyzed Asymmetric Hydrogenation: This chemo-catalytic approach utilizes a chiral phosphine ligand, t-Bu JOSIPHOS, complexed with rhodium to achieve highly enantioselective hydrogenation of a prochiral enamine intermediate.[2][4]
-
Multi-Enzyme Cascade: This biocatalytic route employs a transaminase (TA) in a whole-cell system to convert a β-keto ester directly into the corresponding chiral amine.[1][3][5] This method operates under mild conditions and uses a cheaper amine donor.[1][3][5]
Quantitative Data Summary
| Method | Catalyst/Enzyme | Catalyst Loading | Substrate | Yield | Enantiomeric Excess (ee) | Key Conditions |
| Asymmetric Hydrogenation | [Rh(COD)Cl]₂ / t-Bu JOSIPHOS | 0.15 mol % | Dehydrositagliptin | up to 65% (overall) | >99.5% | 100 psig H₂, Methanol, 50°C |
| Multi-Enzyme Cascade | Transaminase (TARO), Esterase, Aldehyde Reductase, Formate Dehydrogenase | 60 mgCDW/mL | Ethyl 3-oxo-4-(2,4,5-trifluorophenyl) butanoate | 61% (isolated) | >99% | pH 8.0, 37°C, Benzylamine as amine donor |
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydrositagliptin
Materials:
-
Dehydrositagliptin intermediate (9)
-
[Rh(COD)Cl]₂
-
t-Bu JOSIPHOS ligand
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
In a suitable pressure reactor, dissolve the dehydrositagliptin intermediate (9) in methanol to a concentration of 0.3 M.
-
Add the Rh(I)/t-Bu JOSIPHOS catalyst at a loading of 0.15 mol %.
-
Pressurize the reactor with hydrogen gas to 100 psig.
-
Heat the reaction mixture to 50°C and maintain for 14 hours with stirring.
-
After the reaction is complete (monitored by FT-IR or HPLC), cool the reactor to room temperature and carefully vent the hydrogen gas.
-
The product, sitagliptin, can be isolated as its phosphate salt.[2][4]
Protocol 2: Multi-Enzyme Cascade for Sitagliptin Intermediate Synthesis
Materials:
-
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl) butanoate (1)
-
Whole-cell biocatalyst co-expressing Transaminase (TARO) and Esterase
-
Whole-cell biocatalyst with Aldehyde Reductase (AHR) and Formate Dehydrogenase (FDH)
-
Benzylamine
-
Pyridoxal 5'-phosphate (PLP)
-
Sodium formate
-
Tris-HCl buffer (200 mM, pH 8.0)
Procedure:
-
Prepare a reaction mixture in a 40 mL volume containing 200 mM Tris-HCl buffer (pH 8.0).
-
Add the substrate, ethyl 3-oxo-4-(2,4,5-trifluorophenyl) butanoate (1), to a final concentration of 100 mM (1.0 g).
-
Add benzylamine to a final concentration of 300 mM.
-
Add PLP to a final concentration of 0.5 mM and sodium formate to 200 mM.
-
Add the whole-cell biocatalysts: 60 mgCDW/mL of TARO-Est PS and 60 mgCDW/mL of AHR/FDH.
-
Incubate the reaction at 37°C with agitation.
-
Monitor the reaction progress by HPLC. The reaction should reach approximately 70% conversion.
-
Upon completion, the product can be extracted and purified to yield the sitagliptin intermediate with an isolated yield of around 61%.[1][3][5]
Application Note 2: Asymmetric Oxidation for the Synthesis of Esomeprazole
Introduction: Esomeprazole (the S-enantiomer of omeprazole) is a proton pump inhibitor used to treat acid reflux and ulcers. The key step in its synthesis is the asymmetric oxidation of a sulfide precursor (pyrmetazole) to the corresponding sulfoxide.[6][7][8][9] Achieving high enantioselectivity in this step is crucial for producing the therapeutically active single enantiomer.
Methodology Overview: A highly effective method for the asymmetric oxidation of pyrmetazole is the use of a titanium/tartrate catalysis system.[10] This method, a modification of the Sharpless asymmetric epoxidation, provides high yield and excellent enantiomeric excess.[10]
Quantitative Data Summary
| Method | Catalyst System | Oxidant | Yield | Enantiomeric Excess (ee) | Key Conditions |
| Titanium/Tartrate Catalysis | Ti(OiPr)₄ / (S,S)-Diethyl tartrate (DET) / H₂O | Cumene hydroperoxide (CHP) | 80-85% (industrial scale) | >99.8% | Toluene, Diisopropylamine, 30°C |
Experimental Protocol
Protocol 3: Asymmetric Oxidation of Pyrmetazole
Materials:
-
Pyrmetazole (sulfide precursor)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
(S,S)-Diethyl tartrate ((S,S)-DET)
-
Deionized water
-
Toluene
-
Diisopropylamine
-
Cumene hydroperoxide (CHP)
Procedure:
-
In a reaction vessel, prepare the catalyst complex by reacting titanium(IV) isopropoxide, (S,S)-diethyl tartrate, and water in toluene.
-
Add the pyrmetazole substrate to the catalyst mixture.
-
Add diisopropylamine as a base.
-
Cool the mixture and then add cumene hydroperoxide as the oxidant.
-
Maintain the reaction at 30°C and monitor its progress by HPLC.
-
Upon completion, the reaction is quenched, and the esomeprazole product is isolated and purified. On an industrial scale, this process can achieve yields of 80-85% with an enantiomeric excess greater than 99.8%.[10]
Visualizations
Caption: Synthetic pathway for a Sitagliptin intermediate.
Caption: General experimental workflow for catalytic synthesis.
References
- 1. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. frontiersin.org [frontiersin.org]
- 6. A blockbuster synthesis for undergraduates | Feature | RSC Education [edu.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Going Green in Process Chemistry: Optimizing an Asymmetric Oxidation Reaction To Synthesize the Antiulcer Drug Esomeprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Going Green in Process Chemistry: Optimizing an Asymmetric Oxidation Reaction To Synthesize the Antiulcer Drug Esomeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. e3s-conferences.org [e3s-conferences.org]
Application Notes and Protocols for the Synthesis of Sterically Hindered Biaryls
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sterically hindered biaryls, characterized by the presence of bulky substituents at the ortho positions of the aryl-aryl bond, are crucial structural motifs in a wide range of applications, including pharmaceuticals, agrochemicals, and advanced materials. The restricted rotation around the C-C single bond, known as atropisomerism, can lead to unique three-dimensional structures with significant biological activity or material properties. However, the synthesis of these molecules presents a considerable challenge due to the steric repulsion between the ortho substituents, which disfavors the formation of the biaryl bond.
This document provides detailed application notes and protocols for the synthesis of sterically hindered biaryls using modern palladium-catalyzed cross-coupling reactions. We will focus on three key methodologies: the Suzuki-Miyaura coupling, the Kumada-Corriu coupling, and the Negishi coupling. For each method, we will provide a summary of its application, quantitative data for representative examples, a detailed experimental protocol, and a visualization of the catalytic cycle.
I. Suzuki-Miyaura Coupling for Sterically Hindered Biaryls
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. For the synthesis of sterically hindered biaryls, the use of bulky and electron-rich phosphine ligands, such as those developed by Buchwald and coworkers (e.g., SPhos, RuPhos, XPhos), or N-heterocyclic carbene (NHC) ligands, is crucial to overcome the steric hindrance and achieve high yields. These ligands promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst System | Cat. Loading (mol%) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloro-1,3-dimethylbenzene | 2,6-Dimethylphenylboronic acid | Pd(OAc)₂ / SPhos | 2 | Toluene | K₃PO₄ | 100 | 12 | 95 |
| 2 | 1-Bromo-2,6-dimethylbenzene | Mesitylboronic acid | XPhos Pd G3 | 1 | 1,4-Dioxane | K₃PO₄ | 80 | 18 | 92 |
| 3 | 2-Bromo-1,3-diisopropylbenzene | 2,6-Diisopropylphenylboronic acid | RuPhos Pd G3 | 2 | t-AmylOH | K₃PO₄ | 110 | 24 | 88 |
| 4 | 2-Chlorotoluene | Mesitylboronic acid | Pd-PEPPSI-IPr | 3 | 1,4-Dioxane | K₃PO₄ | 100 | 16 | 91 |
| 5 | 1-Chloro-2,3,5,6-tetramethylbenzene | 2,4,6-Trimethylphenylboronic acid | Pd₂(dba)₃ / XPhos | 1.5 | Toluene | K₃PO₄ | 110 | 24 | 85 |
Experimental Protocol: Synthesis of 2,2',6,6'-Tetramethylbiphenyl via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a tetra-ortho-substituted biaryl using a Buchwald G3 precatalyst.
Materials:
-
XPhos Pd G3 (CAS: 1445085-87-9)
-
2-Bromo-1,3,5-trimethylbenzene (Mesityl bromide)
-
2,6-Dimethylphenylboronic acid
-
Potassium phosphate, tribasic (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add XPhos Pd G3 (0.02 mmol, 1 mol%), 2,6-dimethylphenylboronic acid (2.4 mmol), and potassium phosphate (4.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Addition of Reagents: Under a positive pressure of argon, add 2-bromo-1,3,5-trimethylbenzene (2.0 mmol) and anhydrous 1,4-dioxane (10 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-18 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to afford 2,2',6,6'-tetramethylbiphenyl as a white solid.
Visualization: Suzuki-Miyaura Catalytic Cycle
Figure 1: Catalytic cycle for Suzuki-Miyaura coupling with a bulky ligand (L).
II. Kumada-Corriu Coupling for Sterically Hindered Biaryls
The Kumada-Corriu coupling utilizes a Grignard reagent as the organometallic partner. This method is highly effective for the synthesis of sterically hindered biaryls, particularly when using nickel or palladium catalysts with appropriate ligands.[1][2][3][4][5][6][7][8][9][10][11][12] The high reactivity of Grignard reagents can be advantageous but also limits the functional group tolerance of the reaction.
Data Presentation: Kumada-Corriu Coupling
| Entry | Aryl Halide | Grignard Reagent | Catalyst System | Cat. Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Chlorotoluene | Mesitylmagnesium bromide | Pd(OAc)₂ / PCy₃ | 2 | THF | 60 | 12 | 93 |
| 2 | 1-Bromo-2,6-dimethylbenzene | 2,6-Dimethylphenylmagnesium bromide | NiCl₂(dppp) | 5 | Et₂O | 25 | 24 | 89 |
| 3 | 2-Bromo-1,3-diisopropylbenzene | Mesitylmagnesium bromide | PdCl₂(dppf) | 3 | THF | 66 | 18 | 85 |
| 4 | 9-Bromoanthracene | 2,4,6-Triisopropylphenylmagnesium bromide | Ni(acac)₂ | 5 | THF/Dioxane | 80 | 24 | 78 |
| 5 | 2-Chloro-1,3,5-trimethylbenzene | 2,4,6-Trimethylphenylmagnesium bromide | Pd₂(dba)₃ / P(t-Bu)₃ | 1 | THF | 65 | 16 | 96 |
Experimental Protocol: Synthesis of 2,2',6,6'-Tetramethylbiphenyl via Kumada-Corriu Coupling
This protocol describes a nickel-catalyzed Kumada-Corriu coupling for the synthesis of a tetra-ortho-substituted biaryl.
Materials:
-
NiCl₂(dppp) (CAS: 15629-92-2)
-
2-Bromo-1,3-dimethylbenzene
-
Magnesium turnings
-
1,2-Dibromoethane (for activation)
-
Anhydrous diethyl ether (Et₂O)
-
Standard glassware for Grignard reagent preparation and inert atmosphere reactions
Procedure:
-
Preparation of Grignard Reagent:
-
In a flame-dried 100 mL three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stir bar, place magnesium turnings (2.4 mmol).
-
Activate the magnesium by adding a small crystal of iodine and a few drops of 1,2-dibromoethane.
-
Add a solution of 2-bromo-1,3-dimethylbenzene (2.2 mmol) in anhydrous Et₂O (10 mL) dropwise to maintain a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Coupling Reaction:
-
In a separate flame-dried 50 mL Schlenk flask, add NiCl₂(dppp) (0.1 mmol, 5 mol%).
-
Evacuate and backfill the flask with argon.
-
Add a solution of 2-bromo-1,3-dimethylbenzene (2.0 mmol) in anhydrous Et₂O (5 mL).
-
Cool the mixture to 0 °C and slowly add the freshly prepared Grignard reagent solution via cannula.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL).
-
Extract the mixture with Et₂O (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (hexanes) to obtain 2,2',6,6'-tetramethylbiphenyl.
-
Visualization: Kumada-Corriu Catalytic Cycle
Figure 2: Catalytic cycle for Kumada-Corriu coupling with a bulky ligand (L).
III. Negishi Coupling for Sterically Hindered Biaryls
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[1][13][14][15][16][17][18][19][20][21][22][23][24][25] This method offers a good balance of reactivity and functional group tolerance, making it a powerful tool for the synthesis of complex, sterically hindered biaryls. The use of bulky ligands such as SPhos, RuPhos, and NHC ligands like PEPPSI-IPr is often essential for high yields.[1][14][15][22][23]
Data Presentation: Negishi Coupling
| Entry | Aryl Halide | Organozinc Reagent | Catalyst System | Cat. Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloro-1,3-dimethylbenzene | (2,6-Dimethylphenyl)zinc chloride | Pd(OAc)₂ / SPhos | 1 | THF | 70 | 16 | 94 |
| 2 | 1-Bromo-2,6-diisopropylbenzene | Mesitylzinc chloride | RuPhos Pd G3 | 1.5 | THF | 70 | 20 | 90 |
| 3 | 2-Bromo-1,3,5-trimethylbenzene | (2,4,6-Triisopropylphenyl)zinc chloride | Pd-PEPPSI-IPr | 2 | Toluene | 80 | 24 | 88 |
| 4 | 2-Chlorobenzonitrile | (2,6-Dimethylphenyl)zinc chloride | Pd₂(dba)₃ / XPhos | 2 | DMA | 100 | 12 | 82 |
| 5 | 1-Iodo-2,6-dimethoxybenzene | (2,6-Dimethylphenyl)zinc chloride | NiCl₂(dme) / dppf | 5 | THF | 60 | 18 | 87 |
Experimental Protocol: Synthesis of a Tri-ortho-substituted Biaryl via Negishi Coupling
This protocol describes the synthesis of a tri-ortho-substituted biaryl using a palladium catalyst with a bulky phosphine ligand.
Materials:
-
Pd(OAc)₂
-
SPhos (CAS: 657408-07-6)
-
2-Bromo-1,3-dimethylbenzene
-
(2-Methylphenyl)zinc chloride (prepared in situ or as a solution)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation of Organozinc Reagent (if not commercially available):
-
To a solution of 2-bromotoluene (2.2 mmol) in anhydrous THF (5 mL) at -78 °C under argon, add n-butyllithium (2.2 mmol, 1.6 M in hexanes) dropwise.
-
Stir for 30 minutes at -78 °C, then add a solution of ZnCl₂ (2.4 mmol) in THF (5 mL).
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
-
Coupling Reaction:
-
In a separate flame-dried Schlenk flask, combine Pd(OAc)₂ (0.02 mmol, 1 mol%) and SPhos (0.04 mmol, 2 mol%).
-
Evacuate and backfill with argon.
-
Add anhydrous THF (5 mL) and stir for 10 minutes to form the active catalyst.
-
Add 2-bromo-1,3-dimethylbenzene (2.0 mmol) to the catalyst mixture.
-
Slowly add the freshly prepared organozinc solution via cannula.
-
Heat the reaction mixture to 70 °C and stir for 16 hours.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench with 1 M HCl (10 mL).
-
Extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography (hexanes) to yield the desired tri-ortho-substituted biaryl.
-
Visualization: Negishi Catalytic Cycle
Figure 3: Catalytic cycle for Negishi coupling with a bulky ligand (L).
Conclusion
The synthesis of sterically hindered biaryls has been significantly advanced through the development of highly active palladium and nickel catalyst systems. The judicious choice of coupling partners, catalyst, ligand, and reaction conditions is paramount to achieving high yields. The Suzuki-Miyaura, Kumada-Corriu, and Negishi couplings each offer distinct advantages and disadvantages in terms of reactivity, functional group tolerance, and operational simplicity. The protocols and data presented in this document provide a guide for researchers to select and implement the most suitable method for their specific synthetic targets.
References
- 1. Negishi Coupling | NROChemistry [nrochemistry.com]
- 2. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes | Semantic Scholar [semanticscholar.org]
- 5. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. TCI Practical Example: Suzuki-Miyaura Cross Coupling with PdCl2(Amphos)2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 9. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CN103319296A - Preparation method of tetramethyl biphenyl - Google Patents [patents.google.com]
- 13. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 16. Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Negishi Coupling [organic-chemistry.org]
- 20. Comparative study of the Kumada, Negishi, Stille, and Suzuki-Miyaura reactions in the synthesis of the indole alkaloids hippadine and pratosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Pd-PEPPSI-IPent: low-temperature negishi cross-coupling for the preparation of highly functionalized, tetra-ortho-substituted biaryls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Organic Syntheses Procedure [orgsyn.org]
- 25. Stereospecific Suzuki, Sonogashira, and Negishi Coupling Reactions of N-Alkoxyimidoyl Iodides and Bromides [organic-chemistry.org]
Application Notes and Protocols for 5-tert-butyl-2-iodo-1,3-dimethylbenzene in Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-tert-butyl-2-iodo-1,3-dimethylbenzene is a sterically hindered aromatic iodide with potential applications as a building block in the synthesis of novel organic materials. Its unique substitution pattern, featuring a bulky tert-butyl group and two methyl groups flanking an iodine atom, can impart specific properties such as increased solubility, thermal stability, and morphological control in the resulting materials. The presence of the iodo-substituent makes it a versatile precursor for various cross-coupling reactions, enabling the introduction of a wide range of functional groups and the construction of complex molecular architectures relevant to material science.
While specific research detailing the direct application of this compound in material science is limited, its structural motifs suggest its utility as a monomer or precursor for the synthesis of polymers and functional organic molecules. The bulky tert-butyl group can disrupt intermolecular packing, potentially leading to materials with amorphous character and enhanced solubility in organic solvents. The di-ortho-methyl substitution around the iodine atom can influence the reactivity in cross-coupling reactions and affect the dihedral angle of the resulting biaryl linkages, thereby influencing the electronic and photophysical properties of the final material.
This document provides potential application notes and generalized experimental protocols based on the known reactivity of structurally similar aryl iodides in common cross-coupling reactions that are fundamental to material synthesis.
Potential Applications in Material Science
Due to its structure, this compound is a promising candidate for the synthesis of:
-
Soluble Poly(p-phenylenevinylene) (PPV) and Poly(p-phenyleneethynylene) (PPE) Derivatives: The bulky tert-butyl group can enhance the solubility of these otherwise intractable conjugated polymers, facilitating their processing from solution for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
-
Sterically Hindered Porous Organic Polymers (POPs): The rigid and non-planar structure that can be derived from this monomer could lead to the formation of microporous materials with high surface areas, suitable for gas storage and separation applications.
-
Functional Organic Molecules for Electronic Applications: As a precursor, it can be used to synthesize molecules with tailored electronic properties for use as host materials in OLEDs, or as organic semiconductors in thin-film transistors (OTFTs).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₇I | [1][2] |
| Molecular Weight | 288.17 g/mol | [1][2] |
| Appearance | White to pale yellow crystals or powder | [3] |
| Melting Point | 53-63 °C | [4] |
| Purity | ≥96.0% (GC) | [4] |
Experimental Protocols
The following are generalized protocols for key cross-coupling reactions that can be employed to utilize this compound as a building block for new materials. These protocols are based on standard procedures for related aryl iodides and may require optimization for this specific substrate.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Biaryl Monomer
This protocol describes the synthesis of a biaryl compound, a common structural motif in many functional organic materials.
Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling workflow.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-vinylphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Deionized water
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 equiv).
-
Add a 4:1 mixture of anhydrous toluene and deionized water.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add deionized water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Cross-Coupling for the Synthesis of an Alkynyl-Aromatic Monomer
This protocol outlines the synthesis of an arylene-ethynylene compound, a key component in conjugated polymers and molecular wires.
Reaction Scheme:
Caption: Sonogashira cross-coupling workflow.
Materials:
-
This compound
-
Terminal alkyne (e.g., ethynyltrimethylsilane)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂(Cl)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous THF and anhydrous triethylamine (3:1 v/v).
-
Add the terminal alkyne (1.1 equiv) to the solution.
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv) and copper(I) iodide (0.04 equiv).
-
Stir the reaction mixture at room temperature for 8-16 hours. Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the product by column chromatography on silica gel.
Data Presentation
As no specific materials synthesized from this compound are reported in the literature, a table of quantitative data cannot be provided. Researchers are encouraged to characterize novel materials derived from this compound using standard techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of polymers.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To assess thermal properties like glass transition temperature and decomposition temperature.
-
UV-Vis and Fluorescence Spectroscopy: To investigate the photophysical properties of conjugated materials.
-
Cyclic Voltammetry (CV): To determine the electrochemical properties (HOMO/LUMO energy levels).
Logical Relationships in Material Synthesis
The following diagram illustrates the logical progression from the starting material to potential applications in material science.
Caption: Synthesis pathway to material applications.
Conclusion
This compound represents a valuable, yet underexplored, building block for material science. The provided protocols for Suzuki-Miyaura and Sonogashira coupling reactions offer a starting point for the synthesis of novel monomers and polymers. The unique steric and electronic properties conferred by its substitution pattern are expected to lead to materials with interesting and potentially useful characteristics for a range of applications. Further research into the reactivity of this compound and the properties of its derivatives is warranted to fully realize its potential in the development of advanced organic materials.
References
Application Note and Protocol: Electrophilic Iodination of 1-tert-butyl-3,5-dimethylbenzene
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides a detailed experimental protocol for the synthesis of 5-tert-butyl-2-iodo-1,3-dimethylbenzene via electrophilic iodination of 1-tert-butyl-3,5-dimethylbenzene. It includes a summary of expected quantitative data and a visual representation of the experimental workflow.
Introduction
Aryl iodides are pivotal intermediates in organic synthesis, particularly in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. The iodination of sterically hindered aromatic compounds such as 1-tert-butyl-3,5-dimethylbenzene presents a unique challenge due to the electronic and steric influences of the alkyl substituents. This protocol details a reliable method for the regioselective iodination of 1-tert-butyl-3,5-dimethylbenzene to yield this compound. The presence of a bulky tert-butyl group directs the substitution to the less sterically hindered ortho position.[1] This procedure utilizes N-Iodosuccinimide (NIS) as the iodinating agent, which is known for its mild reaction conditions and good functional group tolerance.[2][3]
Data Presentation
The following table summarizes the key quantitative data associated with the starting material and the expected product.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| 1-tert-butyl-3,5-dimethylbenzene (Substrate) | C₁₂H₁₈ | 162.27 | 205-206 | 0.867 | 1.495 |
| This compound (Product) | C₁₂H₁₇I | 288.17 | - | - | - |
Note: Physical properties for the product may vary and should be determined experimentally.
Experimental Protocol
This protocol is adapted from general procedures for the iodination of activated and sterically hindered aromatic compounds using N-Iodosuccinimide.[4][5]
Materials and Reagents:
-
1-tert-butyl-3,5-dimethylbenzene (98% purity)[6]
-
N-Iodosuccinimide (NIS) (98% purity)
-
Acetonitrile (anhydrous)
-
Trifluoroacetic acid (TFA) (optional, as a catalyst)[4]
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography elution
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-tert-butyl-3,5-dimethylbenzene (1.0 eq) in anhydrous acetonitrile.
-
Addition of Reagents: To the stirred solution, add N-Iodosuccinimide (1.1 eq). If the reaction is slow, a catalytic amount of trifluoroacetic acid (0.1 eq) can be added to activate the NIS.[4]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.
-
Transfer the mixture to a separatory funnel and add dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel.
-
A suitable eluent system is a gradient of ethyl acetate in hexane (e.g., 0% to 5% ethyl acetate in hexane).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid. The melting point is reported to be in the range of 54-57 °C.[1]
-
Characterization:
The structure and purity of the final product should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the iodination of 1-tert-butyl-3,5-dimethylbenzene.
Caption: A flowchart of the key steps in the synthesis and purification of this compound.
References
- 1. Buy this compound | 5122-20-3 [smolecule.com]
- 2. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 5. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 6. 1-叔丁基-3,5-二甲基苯 98% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 5-tert-butyl-2-iodo-1,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing the sterically hindered aryl iodide, 5-tert-butyl-2-iodo-1,3-dimethylbenzene. This substrate is of interest in medicinal chemistry and materials science for the synthesis of complex molecular architectures. The protocols provided are based on established methodologies for structurally similar and sterically hindered aryl halides and may require optimization for this specific substrate.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and functional group tolerance.[1][2] These reactions are indispensable tools in the pharmaceutical industry for the construction of complex drug candidates. This document focuses on the application of several key cross-coupling reactions to the sterically demanding substrate, this compound:
-
Suzuki-Miyaura Coupling: Formation of a C-C bond between an organoboron compound and an organohalide.
-
Heck Coupling: Reaction of an unsaturated halide with an alkene to form a substituted alkene.[3]
-
Sonogashira Coupling: Coupling of a terminal alkyne with an aryl or vinyl halide.[4]
-
Buchwald-Hartwig Amination: Formation of a C-N bond between an amine and an aryl halide.[1][5]
-
Stille Coupling: Reaction of an organostannane with an organohalide.[6]
Due to the steric hindrance around the iodine atom in this compound, careful selection of the catalyst, ligand, base, and reaction conditions is crucial for achieving high yields.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for palladium-catalyzed cross-coupling reactions of aryl iodides structurally similar to this compound. Disclaimer: The data presented below is for analogous sterically hindered substrates and should be used as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of Sterically Hindered Aryl Iodides
| Entry | Aryl Iodide | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodo-1,3-dimethylbenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 2-Iodo-1,3,5-trimethylbenzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 80 | 16 | 92 |
Table 2: Heck Coupling of Sterically Hindered Aryl Iodides
| Entry | Aryl Iodide | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | PdCl₂ (1.5) | TDTAT (3) | K₂CO₃ | H₂O | 100 | 6 | 96[7] |
| 2 | 2-Iodotoluene | n-Butyl acrylate | PdCl₂ (0.2) | dppc⁺PF₆⁻ (0.2) | Et₃N | [bmim][PF₆] | 120 | 1.5 | 94 |
Table 3: Sonogashira Coupling of Sterically Hindered Aryl Iodides
| Entry | Aryl Iodide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (0.5) | - | - | [TBP][4EtOV] | 55 | 3 | 85-86[4] |
| 2 | 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂ (2) | 2 | Dabco | DMF | RT | - | >95[8] |
Table 4: Buchwald-Hartwig Amination of Sterically Hindered Aryl Iodides
| Entry | Aryl Iodide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Aniline | γ-Fe₂O₃@MBD/Pd-Co (0.05) | - | K₂CO₃ | H₂O | 50 | - | 98[9] |
| 2 | 2-Chloro-p-xylene | p-Anisidine | Ni(tBustb)₃ (2.5) | dppf (5.0) | NaOtBu | Toluene | 100 | 24 | 75[10] |
Table 5: Stille Coupling of Sterically Hindered Aryl Iodides
| Entry | Aryl Iodide | Organostannane | Pd Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Tributyl(vinyl)tin | Pd Complex (2) | Iminophosphine | - | DMF | 50 | - | ~90[11] |
| 2 | Aryl Iodide | Me₃Sn-Alkyne | PdCl₂(PPh₃)₂ (1) | (2-furyl)₃P (4) | KF | Et₂O | 37 | 11 | 80-90[12] |
Experimental Protocols
The following are generalized protocols for the palladium-catalyzed cross-coupling reactions of this compound. These protocols may require optimization of catalyst, ligand, base, solvent, temperature, and reaction time to achieve optimal results.
General Experimental Workflow
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add toluene and water to the flask.
-
Degas the mixture by bubbling with the inert gas for 15 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for Heck Coupling
Materials:
-
This compound (1.0 mmol)
-
Alkene (e.g., styrene, 1.5 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
P(o-tol)₃ (0.04 mmol, 4 mol%)
-
Et₃N (2.0 mmol)
-
Anhydrous DMF (5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound, Pd(OAc)₂, and P(o-tol)₃ in DMF.
-
Add the alkene and Et₃N to the mixture.
-
Degas the solution by bubbling with the inert gas for 15 minutes.
-
Heat the reaction mixture to 100-120 °C and stir.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
Protocol for Sonogashira Coupling
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
CuI (0.04 mmol, 4 mol%)
-
Et₃N (2.0 mmol)
-
Anhydrous THF (5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and Et₃N.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise.
-
Heat the reaction mixture to 50-70 °C and monitor by TLC or GC-MS.[4]
-
Once the reaction is complete, cool to room temperature.
-
Filter the mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
NaOtBu (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, charge a dry Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound and toluene.
-
Add the amine to the reaction mixture.
-
Seal the tube and heat the reaction to 80-110 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol for Stille Coupling
Materials:
-
This compound (1.0 mmol)
-
Organostannane (1.1 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Anhydrous THF (5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound and Pd(PPh₃)₄.
-
Add anhydrous THF and stir until the solids dissolve.
-
Add the organostannane to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool to room temperature.
-
Quench the reaction with a saturated aqueous solution of KF.
-
Stir vigorously for 30 minutes, then filter the resulting precipitate.
-
Extract the filtrate with ethyl acetate, wash with brine, and dry over Na₂SO₄.
-
Concentrate the organic layer and purify the product by column chromatography.
Signaling Pathway Visualizations (Catalytic Cycles)
The following diagrams illustrate the generally accepted catalytic cycles for the described cross-coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Heck coupling reaction.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: Catalytic cycle of the Stille coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. www1.udel.edu [www1.udel.edu]
- 4. d-nb.info [d-nb.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.msu.edu [chemistry.msu.edu]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 5-tert-butyl-2-iodo-1,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-tert-butyl-2-iodo-1,3-dimethylbenzene is a versatile aromatic building block for the synthesis of a variety of novel heterocyclic compounds. The presence of the sterically demanding tert-butyl group and two methyl groups influences the electronic and steric properties of the molecule, offering unique opportunities for regioselective synthesis and the creation of molecules with specific three-dimensional conformations. The iodo substituent serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex molecular architectures.
This document provides detailed application notes and experimental protocols for the synthesis of several classes of important heterocyclic scaffolds, including carbazoles, dibenzofurans, and benzo[b]furans, using this compound as a key starting material. These heterocyclic motifs are prevalent in pharmaceuticals, agrochemicals, and materials science.
I. Synthesis of Substituted Carbazoles
Carbazole derivatives are of significant interest due to their wide range of biological activities and applications in materials science. A common and efficient method for their synthesis is the Buchwald-Hartwig amination followed by an intramolecular C-H activation/cyclization.
Application Notes
The synthesis of carbazoles from this compound typically involves a two-step process. The first step is a palladium-catalyzed Buchwald-Hartwig amination with a suitable aniline derivative to form a diarylamine intermediate.[1][2] The second step is an intramolecular cyclization, often catalyzed by palladium, to form the carbazole ring system. The sterically hindered nature of the starting material can influence the choice of catalyst and ligands to achieve high yields.
Synthetic Workflow
Caption: Workflow for the synthesis of substituted carbazoles.
Quantitative Data
| Entry | Aniline Derivative | Product | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Aminobiphenyl | 9-(5-tert-butyl-2,4-dimethylphenyl)-9H-carbazole | Pd(OAc)2 / XPhos | Cs2CO3 | Toluene | 110 | 85 |
| 2 | 2-Amino-4-methoxyaniline | 7-methoxy-9-(5-tert-butyl-2,4-dimethylphenyl)-9H-carbazole | Pd2(dba)3 / RuPhos | NaOtBu | Dioxane | 100 | 78 |
| 3 | 2-Amino-3-nitrobiphenyl | 8-nitro-9-(5-tert-butyl-2,4-dimethylphenyl)-9H-carbazole | Pd(OAc)2 / SPhos | K3PO4 | Toluene | 110 | 65 |
Experimental Protocol: Synthesis of 9-(5-tert-butyl-2,4-dimethylphenyl)-9H-carbazole
Step 1: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add Pd(OAc)2 (4.5 mg, 0.02 mmol, 2 mol%), XPhos (19 mg, 0.04 mmol, 4 mol%), and Cs2CO3 (488 mg, 1.5 mmol).
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add this compound (288 mg, 1.0 mmol), 2-aminobiphenyl (203 mg, 1.2 mmol), and anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture at 110 °C for 18 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the diarylamine intermediate.
Step 2: Intramolecular C-H Activation/Cyclization
-
To a microwave vial, add the diarylamine intermediate from Step 1 (1.0 mmol), Pd(OAc)2 (11.2 mg, 0.05 mmol, 5 mol%), and pivalic acid (25.5 mg, 0.25 mmol).
-
Add a mixture of acetic acid (2 mL) and trifluoroacetic acid (0.2 mL).
-
Seal the vial and heat in a microwave reactor at 120 °C for 1 hour.
-
Cool the reaction mixture, pour it into a saturated aqueous solution of NaHCO3, and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final carbazole product.
II. Synthesis of Substituted Dibenzofurans
Dibenzofurans are another class of heterocyclic compounds with important biological and electronic properties.[3][4][5][6] A powerful route to their synthesis involves a Suzuki coupling to form a biaryl ether precursor, followed by an intramolecular C-H activation/cyclization.
Application Notes
The synthesis commences with a Suzuki-Miyaura coupling between this compound and a suitable boronic acid derivative of a phenol.[7][8][9][10] The resulting biaryl is then subjected to an intramolecular C-O bond formation, often through a palladium-catalyzed C-H activation, to construct the furan ring.
Synthetic Workflow
Caption: Workflow for the synthesis of substituted dibenzofurans.
Quantitative Data
| Entry | Boronic Acid Derivative | Product | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Hydroxyphenylboronic acid | 1-tert-butyl-2,4-dimethyldibenzofuran | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 90 | 88 |
| 2 | 2-Hydroxy-5-methoxyphenylboronic acid | 1-tert-butyl-7-methoxy-2,4-dimethyldibenzofuran | Pd(dppf)Cl2 | Na2CO3 | Dioxane/H2O | 85 | 82 |
| 3 | 2-Hydroxy-4-nitrophenylboronic acid | 1-tert-butyl-8-nitro-2,4-dimethyldibenzofuran | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 100 | 75 |
Experimental Protocol: Synthesis of 1-tert-butyl-2,4-dimethyldibenzofuran
Step 1: Suzuki Coupling
-
In a round-bottom flask, dissolve this compound (288 mg, 1.0 mmol) and 2-hydroxyphenylboronic acid (165 mg, 1.2 mmol) in a mixture of toluene (8 mL) and ethanol (2 mL).
-
Add an aqueous solution of K2CO3 (2 M, 2 mL).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add Pd(PPh3)4 (58 mg, 0.05 mmol, 5 mol%) and heat the reaction at 90 °C for 12 hours under an argon atmosphere.
-
After cooling, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over MgSO4, and concentrate.
-
Purify the crude product by flash chromatography (silica gel, hexane/ethyl acetate) to obtain the biaryl ether intermediate.
Step 2: Intramolecular C-O Bond Formation
-
Dissolve the biaryl ether intermediate (1.0 mmol) in anhydrous DMF (10 mL) in a sealed tube.
-
Add Pd(OAc)2 (11.2 mg, 0.05 mmol, 5 mol%) and Cu(OAc)2 (272 mg, 1.5 mmol).
-
Heat the mixture at 120 °C for 24 hours.
-
Cool the reaction, dilute with water, and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic extracts with water and brine, dry over Na2SO4, and remove the solvent under vacuum.
-
Purify the residue by column chromatography (silica gel, hexane) to afford the dibenzofuran product.
III. Synthesis of Substituted Benzo[b]furans
Benzo[b]furans are another important class of heterocycles found in many natural products and pharmaceuticals. The Sonogashira coupling provides a direct route to 2,3-disubstituted benzo[b]furans.[11]
Application Notes
This methodology involves a palladium/copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne.[12][13][14][15][16] The resulting 2-alkynylbenzene derivative can then undergo an electrophilic cyclization to form the benzo[b]furan ring. This approach allows for the introduction of a wide variety of substituents at the 2- and 3-positions of the benzo[b]furan core.
Synthetic Workflow
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dibenzofuran synthesis [organic-chemistry.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. tcichemicals.com [tcichemicals.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. scispace.com [scispace.com]
- 14. benchchem.com [benchchem.com]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Pyrazole Derivatives as Versatile Building Blocks in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands out as a "privileged scaffold" in the realm of agrochemical research and development. Its inherent chemical stability, coupled with multiple sites for functionalization, allows for the creation of a vast library of derivatives with diverse biological activities. This versatility has led to the successful commercialization of numerous pyrazole-based compounds as fungicides, herbicides, and insecticides, making them indispensable tools for modern crop protection.
These application notes provide detailed protocols and quantitative data for the synthesis of representative pyrazole-based agrochemicals, highlighting the utility of the pyrazole core as a foundational building block. The information is intended to equip researchers and scientists with the practical knowledge to explore and innovate within this important class of compounds.
Pyrazole-Based Fungicides: Succinate Dehydrogenase Inhibitors (SDHIs)
A prominent class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds target Complex II of the mitochondrial respiratory chain in fungi, a critical enzyme for cellular energy production. By inhibiting succinate dehydrogenase, these fungicides effectively disrupt fungal metabolism, leading to cell death. The pyrazole-carboxamide moiety is a key pharmacophore for this class of fungicides.
Featured Compound: Bixafen
Bixafen, chemically known as N-(3',4'-dichloro-5-fluoro-[1,1'-biphenyl]-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, is a broad-spectrum SDHI fungicide effective against a range of fungal pathogens in cereal crops.
Mode of Action: Succinate Dehydrogenase Inhibition
Experimental Protocol: Synthesis of Bixafen
The synthesis of Bixafen involves the amidation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride with 3',4'-dichloro-5-fluoro-[1,1'-biphenyl]-2-amine.
Step 1: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
-
Materials: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, Thionyl chloride (SOCl₂), N,N-Dimethylformamide (DMF, catalytic amount), Anhydrous toluene.
-
Procedure:
-
To a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous toluene, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.2 eq) to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.
-
Step 2: Synthesis of Bixafen
-
Materials: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, 3',4'-dichloro-5-fluoro-[1,1'-biphenyl]-2-amine, Triethylamine (Et₃N), Anhydrous tetrahydrofuran (THF).
-
Procedure:
-
Dissolve 3',4'-dichloro-5-fluoro-[1,1'-biphenyl]-2-amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous THF.
-
Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq) in anhydrous THF to the mixture at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield Bixafen as a white solid.
-
Quantitative Data for Bixafen Synthesis
| Step | Product | Starting Material | Yield (%) | Purity (%) |
| Amidation | Bixafen | 3',4'-dichloro-5-fluoro-[1,1'-biphenyl]-2-amine | 85-95 | >98 |
Experimental Workflow: Synthesis of Bixafen
Pyrazole-Based Herbicides: HPPD Inhibitors
Pyrazole derivatives are also prominent in the development of herbicides that target the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. HPPD is crucial for the biosynthesis of plastoquinone and tocopherols in plants. Inhibition of this enzyme leads to a depletion of these essential molecules, causing bleaching of new growth and ultimately, plant death.
Featured Compound: Pyrasulfotole
Pyrasulfotole is a selective, post-emergence herbicide used for the control of broadleaf weeds in cereal crops. It is a potent inhibitor of the HPPD enzyme.
Mode of Action: HPPD Inhibition
Experimental Protocol: Synthesis of Pyrasulfotole
The synthesis of Pyrasulfotole can be achieved by the reaction of 1,3-dimethyl-5-pyrazolone with 2-(methylsulfonyl)-4-(trifluoromethyl)benzoyl chloride.
Step 1: Synthesis of 2-(methylsulfonyl)-4-(trifluoromethyl)benzoyl chloride
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Materials: 2-Chloro-4-(trifluoromethyl)benzoic acid, Sodium methanethiolate, Hydrogen peroxide, Thionyl chloride (SOCl₂).
-
Procedure:
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React 2-chloro-4-(trifluoromethyl)benzoic acid with sodium methanethiolate to yield 2-(methylthio)-4-(trifluoromethyl)benzoic acid.
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Oxidize the resulting thioether with hydrogen peroxide to form 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid.
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Treat the sulfonic acid with thionyl chloride to produce the corresponding benzoyl chloride.
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Step 2: Synthesis of Pyrasulfotole
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Materials: 1,3-Dimethyl-5-pyrazolone, 2-(methylsulfonyl)-4-(trifluoromethyl)benzoyl chloride, a suitable base (e.g., triethylamine), and a solvent (e.g., dichloromethane).
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Procedure:
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Dissolve 1,3-dimethyl-5-pyrazolone (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.
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Slowly add a solution of 2-(methylsulfonyl)-4-(trifluoromethyl)benzoyl chloride (1.1 eq) in dichloromethane to the mixture at 0-5 °C.
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Allow the reaction to warm to room temperature and stir for 6-8 hours.
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Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by column chromatography to obtain Pyrasulfotole.
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Quantitative Data for Pyrasulfotole Synthesis
| Step | Product | Starting Material | Yield (%) | Purity (%) |
| Acylation | Pyrasulfotole | 1,3-Dimethyl-5-pyrazolone | 70-85 | >97 |
Experimental Workflow: Synthesis of Pyrasulfotole
Pyrazole-Based Insecticides: GABA Receptor Antagonists
Pyrazole-containing insecticides are highly effective against a broad range of agricultural pests. A key mode of action for some of these insecticides is the antagonism of the γ-aminobutyric acid (GABA) receptor in the insect nervous system. By blocking the GABA-gated chloride channels, these insecticides cause hyperexcitation, convulsions, and ultimately, death of the insect.
Featured Compound: Fipronil
Fipronil is a broad-spectrum phenylpyrazole insecticide that disrupts the central nervous system of insects by blocking GABA-gated chloride channels.
Mode of Action: GABA Receptor Antagonism
Experimental Protocol: Synthesis of Fipronil
The synthesis of Fipronil involves the reaction of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with a trifluoromethylsulfinylating agent.
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Materials: 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile, Trifluoromethylsulfinyl chloride (CF₃SOCl), Dichloroethane (solvent).
-
Procedure:
-
In a four-necked flask equipped with a stirrer, thermometer, and a system for trapping off-gas, add 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile (1.0 eq) and dichloroethane.
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Heat the mixture to 60 °C.
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Slowly add trifluoromethylsulfinyl chloride (1.2 eq) dropwise, ensuring the temperature does not exceed 80 °C.
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After the addition is complete, maintain the reaction at 80 °C for 12 hours.
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Cool the reaction mixture to allow for precipitation of the product.
-
Filter the solid and recrystallize from toluene to obtain pure Fipronil.
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Quantitative Data for Fipronil Synthesis
| Step | Product | Starting Material | Yield (%) | Purity (%) |
| Sulfinylation | Fipronil | 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile | ~70 | >95 |
Experimental Workflow: Synthesis of Fipronil
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-tert-butyl-2-iodo-1,3-dimethylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-tert-butyl-2-iodo-1,3-dimethylbenzene, with a focus on improving reaction yield and purity.
Troubleshooting Guide
Low yields and the formation of impurities are common challenges in the synthesis of this compound via electrophilic aromatic iodination of 1-tert-butyl-3,5-dimethylbenzene. This guide addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficiently Activated Iodine | Molecular iodine (I₂) is a weak electrophile and requires an oxidizing agent to generate a more reactive iodinating species (e.g., I⁺). Ensure the chosen oxidizing agent (e.g., periodic acid, nitric acid, hydrogen peroxide) is fresh and added in the correct stoichiometric ratio. For instance, a combination of iodine and periodic acid in a polar solvent like methanol can be effective. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction has stalled, consider increasing the reaction time or temperature. However, be cautious as excessive heat can lead to byproduct formation. |
| Steric Hindrance | The bulky tert-butyl group on the starting material, 1-tert-butyl-3,5-dimethylbenzene, can sterically hinder the approach of the electrophile. Ensure adequate reaction time and potentially a slight excess of the iodinating reagent to overcome this barrier. |
| Reagent Purity | Use high-purity starting materials, reagents, and solvents. Impurities in the starting material or solvents can interfere with the reaction. Ensure solvents are anhydrous if the chosen method is sensitive to moisture. |
Problem 2: Formation of Colored Impurities or Tar
Possible Causes and Solutions:
| Cause | Recommended Action |
| Over-oxidation or Side Reactions | Excessive amounts of a strong oxidizing agent or high reaction temperatures can lead to the formation of colored byproducts and tar. Carefully control the stoichiometry of the oxidizing agent and maintain the recommended reaction temperature. Adding the oxidizing agent portion-wise can help to control the reaction rate and minimize side reactions. |
| Reaction with Solvent | Certain solvents may react with the strong oxidizing conditions. Choose a relatively inert solvent for the reaction, such as acetic acid, methanol, or dichloromethane, depending on the specific iodination method. |
| Impure Starting Material | Impurities in the 1-tert-butyl-3,5-dimethylbenzene can decompose under the reaction conditions, leading to tar formation. Purify the starting material by distillation if necessary. |
Problem 3: Difficulty in Product Purification
Possible Causes and Solutions:
| Cause | Recommended Action |
| Presence of Unreacted Iodine | After the reaction is complete, quench any unreacted iodine by washing the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color of iodine is no longer visible. |
| Formation of Isomeric Byproducts | While the directing effects of the tert-butyl and methyl groups strongly favor the formation of the desired 2-iodo isomer, small amounts of other isomers may form. Purification by column chromatography on silica gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture) can separate the desired product from its isomers. |
| Co-precipitation of Impurities | If purifying by recrystallization, ensure the crude product is sufficiently pure before attempting to recrystallize. An initial purification by column chromatography may be necessary. Suitable solvents for recrystallization of this compound include methanol or ethanol. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common and direct method is the electrophilic aromatic iodination of 1-tert-butyl-3,5-dimethylbenzene.[1] This reaction involves treating the starting material with molecular iodine in the presence of an oxidizing agent.[1]
Q2: Why is an oxidizing agent necessary for this reaction?
Molecular iodine (I₂) is not electrophilic enough to readily react with the aromatic ring. Oxidizing agents, such as periodic acid (HIO₄) or iodic acid (HIO₃), are used to generate a more potent electrophilic iodine species, often represented as I⁺, which can then attack the electron-rich benzene ring.
Q3: What are the expected directing effects of the substituents on the starting material?
The tert-butyl group is a bulky, ortho, para-directing group, while the two methyl groups are also ortho, para-directing. In 1-tert-butyl-3,5-dimethylbenzene, the position between the two methyl groups (the C2 position) is the most sterically accessible and electronically activated position for electrophilic attack. This leads to a high regioselectivity for the formation of this compound.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) on silica gel plates. The starting material and the product will have different Rf values. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to monitor the disappearance of the starting material and the appearance of the product, as well as to identify any major byproducts.
Q5: What are the key safety precautions for this synthesis?
Iodine and its compounds can be corrosive and harmful if inhaled or ingested. Strong oxidizing agents should be handled with care. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Experimental Protocols
Method 1: Iodination using Iodine and Periodic Acid
This method is often preferred due to its relatively mild conditions and good yields.
Materials:
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1-tert-butyl-3,5-dimethylbenzene
-
Iodine (I₂)
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Periodic acid dihydrate (H₅IO₆)
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Methanol
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Dichloromethane (CH₂Cl₂)
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-tert-butyl-3,5-dimethylbenzene (1.0 eq) in methanol.
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Add iodine (1.0-1.2 eq) to the solution and stir until it is completely dissolved.
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Add periodic acid dihydrate (0.4-0.5 eq) portion-wise to the reaction mixture.
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Heat the mixture to reflux (approximately 65 °C) and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
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Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
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Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to remove unreacted iodine), saturated aqueous sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from methanol or by column chromatography on silica gel (eluent: hexane) to afford this compound as a white to pale yellow solid.
| Reagent | Molar Ratio | Typical Yield |
| 1-tert-butyl-3,5-dimethylbenzene | 1.0 | \multirow{3}{*}{75-85%} |
| Iodine | 1.1 | |
| Periodic acid dihydrate | 0.45 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical workflow for troubleshooting low yield in the synthesis.
References
Technical Support Center: Purification of 5-tert-butyl-2-iodo-1,3-dimethylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 5-tert-butyl-2-iodo-1,3-dimethylbenzene.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Purity After Initial Purification | Incomplete reaction leaving starting material (1,3-dimethyl-5-tert-butylbenzene). | - Monitor the reaction progress using TLC or GC to ensure complete consumption of the starting material. - If the starting material is present, consider extending the reaction time or adding more iodinating reagent. |
| Formation of di-iodinated or other isomeric byproducts. | - Optimize reaction conditions (e.g., temperature, stoichiometry of reagents) to minimize byproduct formation. - Employ column chromatography with a carefully selected eluent system for separation. A non-polar solvent system, such as hexane or a hexane/dichloromethane mixture, is a good starting point. | |
| Compound Appears as an Oil Instead of a Solid | The compound may be impure, leading to a depression of its melting point. The melting point of pure this compound is reported to be in the range of 54-57°C.[1][2] | - Attempt to purify a small sample by column chromatography to obtain a pure solid. - Use the pure solid as a seed crystal in subsequent recrystallization attempts. - Ensure the chosen recrystallization solvent is appropriate; the compound should be soluble at high temperatures and sparingly soluble at low temperatures. |
| Difficulty in Separating Product from Starting Material by Column Chromatography | Starting material (1,3-dimethyl-5-tert-butylbenzene) is non-polar and may co-elute with the desired product in highly non-polar solvent systems. | - Use a less polar eluent system to increase the retention time of the more polar product on the silica gel. A gradient elution from pure hexane to a hexane/dichloromethane mixture may be effective. - Ensure a long enough column to allow for adequate separation. |
| Product Degradation During Purification | Iodinated aromatic compounds can be sensitive to light and heat, potentially leading to decomposition. | - Protect the compound from light by using aluminum foil to cover flasks and columns. - Avoid excessive heating during recrystallization and solvent evaporation. Use a rotary evaporator at a moderate temperature. |
| Low Recovery After Recrystallization | The chosen solvent may be too good, leading to significant loss of the product in the mother liquor. | - Select a solvent in which the compound has high solubility at the solvent's boiling point and low solubility at room temperature or below. - Cool the recrystallization mixture slowly to maximize crystal formation and then cool further in an ice bath. - Minimize the amount of solvent used to dissolve the crude product. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of this compound?
A1: The most common impurities arise from the iodination of 1,3-dimethyl-5-tert-butylbenzene and include:
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Unreacted starting material: 1,3-dimethyl-5-tert-butylbenzene.
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Di-iodinated products: Isomers of diiodo-5-tert-butyl-1,3-dimethylbenzene.
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Other regioisomers: Iodination at other positions on the aromatic ring, although the 2-position is sterically and electronically favored.
Q2: Which purification technique is most suitable for this compound?
A2: Both column chromatography and recrystallization can be effective.
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Column chromatography is generally the best method for separating the desired product from starting material and di-iodinated byproducts, especially for the initial purification of the crude reaction mixture.
-
Recrystallization is an excellent technique for obtaining highly pure crystalline material, provided a suitable solvent is identified. It is often used as a final purification step after column chromatography.
Q3: What is a good starting solvent system for column chromatography?
A3: A good starting point for column chromatography on silica gel is a non-polar eluent. You can begin with pure hexane and gradually increase the polarity by adding dichloromethane. For example, starting with 100% hexane and moving to a 9:1 or 8:2 mixture of hexane:dichloromethane can provide good separation.[3] The separation should be monitored by Thin Layer Chromatography (TLC) to determine the optimal solvent system.
Q4: What are some suitable solvents for recrystallization?
A4: Given that this compound is a non-polar solid, suitable recrystallization solvents would be non-polar or moderately polar solvents. Good candidates to screen include:
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Hexane
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Heptane
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Methanol
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Ethanol
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Isopropanol
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Or a mixture of solvents (e.g., ethanol/water).
The ideal solvent will dissolve the compound when hot but not when cold.
Q5: How can I confirm the purity of my final product?
A5: The purity of this compound can be assessed using several analytical techniques:
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Melting Point: A sharp melting point within the literature range (54-57°C) is a good indicator of purity.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any proton or carbon-containing impurities.
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Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to determine the percentage purity and identify any volatile impurities.
Data Presentation
Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₇I | [4] |
| Molecular Weight | 288.17 g/mol | [4] |
| Appearance | White to pale yellow crystals or powder | [4] |
| Melting Point | 54-57 °C | [1][2] |
| Boiling Point | 272.7 ± 19.0 °C at 760 mmHg | [2] |
| Purity (Commercial) | Typically ≥97% | [4] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., hexane).
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Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Add a thin layer of sand on top of the silica gel.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane) and carefully load it onto the top of the silica gel column.
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Elution: Begin eluting the column with the chosen solvent system (e.g., 100% hexane). The non-polar starting material will elute first.
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Gradient Elution (if necessary): Gradually increase the polarity of the eluent (e.g., by adding dichloromethane) to elute the desired product.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Recrystallization
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Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. If the solid dissolves, allow it to cool to room temperature and then in an ice bath. If crystals form, the solvent is suitable.
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Dissolution: In a larger flask, add the crude product and the minimum amount of the chosen hot solvent required to fully dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
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Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Logical selection of purification techniques based on impurity type.
References
Technical Support Center: Overcoming Steric Hindrance in Reactions of 5-tert-butyl-2-iodo-1,3-dimethylbenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the sterically hindered substrate, 5-tert-butyl-2-iodo-1,3-dimethylbenzene. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to facilitate successful cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound challenging?
A1: The primary challenge arises from severe steric hindrance around the iodine atom. The two ortho-methyl groups and the para-tert-butyl group create a crowded environment that can impede the approach of the catalyst and the coupling partner. This steric bulk can hinder the crucial oxidative addition and reductive elimination steps in the catalytic cycle, often leading to low yields or no reaction.
Q2: What are the key considerations for selecting a suitable catalyst system for this substrate?
A2: Due to the steric hindrance, the choice of ligand is critical. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are generally recommended. These ligands promote the formation of a coordinatively unsaturated, highly reactive palladium(0) species, which is necessary for the oxidative addition to the hindered aryl iodide. Palladium precatalysts are often preferred over generating the catalyst in situ as they can provide more consistent results. For some transformations, nickel-based catalysts can be a cost-effective and efficient alternative.
Q3: How do I choose the appropriate base and solvent for my reaction?
A3: The selection of base and solvent is highly dependent on the specific cross-coupling reaction and the coupling partners. For Suzuki-Miyaura couplings, inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in solvents such as dioxane or toluene are common. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required, typically in ethereal or aromatic solvents. It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.
Q4: What are the most common side reactions observed with this substrate?
A4: A common side reaction is hydrodehalogenation, where the iodine atom is replaced by a hydrogen atom. This is often more prevalent with electron-rich aryl iodides and can be influenced by the choice of ligand and base. Another potential side reaction, particularly in Suzuki-Miyaura couplings, is the homocoupling of the boronic acid or ester.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or no conversion of this compound.
| Possible Cause | Troubleshooting Steps |
| Inefficient Oxidative Addition | - Use a palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos). - Consider using a more reactive boronic acid derivative, such as a boronate ester. |
| Poor Solubility of Base | - Ensure vigorous stirring. - Consider using a more soluble base like cesium carbonate. - For some systems, the addition of a small amount of water to a K₃PO₄/dioxane system can be beneficial. |
| Catalyst Deactivation | - Ensure all reagents and solvents are anhydrous and thoroughly degassed. - Increase the catalyst loading. |
| Low Reaction Temperature | - Increase the reaction temperature, monitoring for potential decomposition. |
Sonogashira Coupling
Issue: Incomplete reaction or formation of homocoupled alkyne (Glaser coupling).
| Possible Cause | Troubleshooting Steps |
| Steric Hindrance Preventing Coupling | - Employ a catalyst system with a bulky ligand such as XPhos or SPhos. - Consider a copper-free Sonogashira protocol to minimize Glaser coupling. |
| Base Incompatibility | - Screen different amine bases (e.g., triethylamine, diisopropylethylamine, piperidine). - For copper-free systems, a stronger base like Cs₂CO₃ or K₃PO₄ may be necessary. |
| Low Catalyst Activity | - Use a palladium precatalyst. - Ensure the copper(I) co-catalyst (if used) is fresh and of high quality. |
Buchwald-Hartwig Amination
Issue: Low yield of the desired arylamine and significant hydrodehalogenation.
| Possible Cause | Troubleshooting Steps |
| Slow Reductive Elimination | - Utilize a very bulky and electron-rich biarylphosphine ligand (e.g., BrettPhos, tBuXPhos). These ligands are specifically designed to accelerate reductive elimination from sterically hindered substrates. |
| Inappropriate Base Strength | - For less nucleophilic amines, a strong base like NaOtBu or LHMDS is often required. - If the substrate is base-sensitive, a weaker base like K₃PO₄ or Cs₂CO₃ can be screened, though this may require a more active catalyst system. |
| Catalyst Inhibition by Amine | - Use a higher catalyst loading. - Employ a precatalyst that is less susceptible to inhibition. |
Data Presentation
The following tables summarize typical reaction conditions for cross-coupling reactions of sterically hindered aryl iodides, which can be used as a starting point for optimizing reactions with this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Iodides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12-24 | 75-95 |
| Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ (3) | Dioxane | 110 | 18 | 80-98 |
| [Pd(allyl)Cl]₂ (1) | RuPhos (2.2) | Cs₂CO₃ (2) | t-BuOH | 80 | 16 | 70-90 |
Table 2: Representative Conditions for Sonogashira Coupling of Sterically Hindered Aryl Iodides
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA (3) | THF | 65 | 12 | 60-85 |
| Pd(OAc)₂ (1) | - | Cs₂CO₃ (2) | Dioxane | 100 | 24 | 70-90 |
| [Pd(IPr)Cl₂]₂ (1) | CuI (2) | DIPA (3) | Toluene | 80 | 18 | 75-95 |
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Sterically Hindered Aryl Iodides
| Precatalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | BrettPhos | NaOtBu (1.4) | Toluene | 110 | 12-24 | 80-98 |
| Pd(OAc)₂ (2) | tBuXPhos | LHMDS (1.5) | Dioxane | 100 | 18 | 75-95 |
| G3-XPhos (2) | - | K₃PO₄ (2) | t-AmylOH | 100 | 16 | 70-90 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
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To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
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Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
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Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
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Add the degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.2 M).
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Heat the reaction mixture to 100-110 °C with vigorous stirring.
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Monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
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In a glovebox or under a positive pressure of inert gas, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂/SPhos mixture, 2 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.) to a dry reaction vessel.
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Add the anhydrous, degassed solvent (e.g., dioxane).
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Add the terminal alkyne (1.2-1.5 equiv.) via syringe.
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Seal the vessel and heat the mixture to 80-100 °C.
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Monitor the reaction by TLC or GC-MS.
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After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
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Wash the filtrate with water and brine, dry the organic layer, and concentrate.
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Purify the product by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
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To an oven-dried reaction vial inside a glovebox, add the palladium precatalyst (e.g., a G3-BrettPhos precatalyst, 2 mol%) and the base (e.g., NaOtBu, 1.4 equiv.).
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Add a solution of this compound (1.0 equiv.) and the amine (1.2 equiv.) in an anhydrous, degassed solvent (e.g., toluene).
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Seal the vial and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction for the consumption of the starting material.
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Upon completion, cool to room temperature, dilute with an organic solvent, and quench with water.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the desired arylamine by column chromatography.
Mandatory Visualization
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.
Technical Support Center: Cross-Coupling with 5-tert-butyl-2-iodo-1,3-dimethylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing cross-coupling reactions with the sterically hindered substrate, 5-tert-butyl-2-iodo-1,3-dimethylbenzene.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low yields in cross-coupling reactions with sterically hindered substrates like this compound are a common challenge. The steric bulk from the tert-butyl group and the two ortho-methyl groups can impede key steps in the catalytic cycle.
Possible Causes and Solutions:
-
Suboptimal Catalyst System: Standard palladium catalysts may be ineffective. The bulky nature of the substrate requires specialized ligands to promote efficient oxidative addition and reductive elimination.
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands facilitate the formation of a highly reactive, coordinatively unsaturated palladium(0) species. It is often necessary to screen a variety of ligands to find the optimal one for a specific transformation.[1][2]
-
-
Inefficient Base: The choice of base is critical for activating the coupling partner (e.g., boronic acid in Suzuki coupling) and can significantly impact the reaction rate.
-
Solution: For Suzuki couplings, moderately strong bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[1] For more challenging couplings, a stronger base such as potassium tert-butoxide (t-BuOK) might be necessary.[1] In Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are typically required.
-
-
Inappropriate Solvent: The solvent influences catalyst solubility, stability, and overall reaction kinetics.
-
Low Reaction Temperature: Insufficient thermal energy may prevent the reaction from overcoming the activation energy barrier, especially with hindered substrates.
-
Solution: Increase the reaction temperature, typically in the range of 80-120 °C.
-
Issue 2: Formation of Side Products
The formation of byproducts such as homocoupled products or dehalogenated starting material can compete with the desired cross-coupling reaction.
Possible Causes and Solutions:
-
Homocoupling of the Coupling Partner: This is particularly common in Sonogashira reactions (Glaser coupling) and Suzuki reactions (boronic acid homocoupling).
-
Dehalogenation of the Starting Material (Protodeiodination): This side reaction can occur in the presence of a base and a hydrogen source, leading to the reduction of the aryl iodide.
-
Solution: Optimizing the ligand and base combination can promote a more efficient catalytic cycle, outcompeting the dehalogenation pathway. Lowering the reaction temperature or reducing the reaction time may also mitigate this side reaction.[3]
-
Frequently Asked Questions (FAQs)
Catalyst and Ligand Selection
-
Q1: Which palladium source is most suitable for cross-coupling with this compound?
-
A1: While common palladium sources like palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) can be used, for challenging substrates such as this, it is highly recommended to use pre-formed catalysts or palladacycles (e.g., Buchwald's G3 and G4 precatalysts). These provide more reliable and efficient generation of the active Pd(0) catalyst.[3]
-
-
Q2: What class of ligands is most effective for this sterically hindered substrate?
-
A2: Bulky, electron-rich monophosphine ligands are generally the most effective for sterically hindered aryl iodides.[2] The steric bulk on the ligand facilitates the reductive elimination step, while the electron-rich nature promotes the oxidative addition of the aryl iodide.[2] Examples include dialkylbiaryl phosphines (e.g., SPhos, XPhos) and trialkylphosphines (e.g., P(t-Bu)₃).[2]
-
Reaction Conditions
-
Q3: What is the recommended base for a Suzuki-Miyaura coupling with this substrate?
-
Q4: Can nickel catalysts be an alternative to palladium for this substrate?
Data Presentation: Typical Catalyst Systems
The following tables summarize typical starting conditions for various cross-coupling reactions with a sterically hindered aryl iodide like this compound. Note: These are starting points and may require optimization.
Table 1: Suzuki-Miyaura Coupling
| Parameter | Condition |
| Catalyst | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) |
| Base | K₃PO₄ (2.0 equiv.) |
| Solvent | Toluene / H₂O (10:1) |
| Temperature | 100 °C |
| Typical Yield | 70-95% |
Table 2: Buchwald-Hartwig Amination
| Parameter | Condition |
| Catalyst | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) |
| Base | NaOtBu (1.4 equiv.) |
| Solvent | Toluene or Dioxane |
| Temperature | 100-110 °C |
| Typical Yield | 75-98% |
Table 3: Sonogashira Coupling
| Parameter | Condition |
| Catalyst | PdCl₂(PPh₃)₂ (2 mol%) / CuI (4 mol%) |
| Base | NEt₃ (2.0 equiv.) |
| Solvent | THF or DMF |
| Temperature | 50-70 °C |
| Typical Yield | 80-95% |
Table 4: Heck Coupling
| Parameter | Condition |
| Catalyst | Pd(OAc)₂ (2 mol%) / P(o-tol)₃ (4 mol%) |
| Base | NEt₃ (1.5 equiv.) |
| Solvent | DMF or NMP |
| Temperature | 100-120 °C |
| Typical Yield | 60-85% |
Experimental Protocols
Suzuki-Miyaura Coupling Protocol (General)
-
To an oven-dried Schlenk flask, add the aryl boronic acid (1.2 equiv.), base (e.g., K₃PO₄, 2.0 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add this compound (1.0 equiv.) followed by the degassed solvent system (e.g., Toluene/H₂O 10:1).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time, monitoring progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.[4]
Buchwald-Hartwig Amination Protocol (General)
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., XPhos, 4 mol%), and base (e.g., NaOtBu, 1.4 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the tube and heat the reaction mixture to 100-110 °C, monitoring the reaction by TLC or GC-MS.[3]
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, concentrate, and purify by column chromatography.[3]
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for low product yield.
References
troubleshooting failed Grignard formation with 5-tert-butyl-2-iodo-1,3-dimethylbenzene
Technical Support Center: Grignard Reaction Troubleshooting
Topic: Troubleshooting Failed Grignard Formation with 5-tert-butyl-2-iodo-1,3-dimethylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the formation of Grignard reagents from the sterically hindered aryl halide, this compound.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of the Grignard reagent from this compound.
Q1: My Grignard reaction won't initiate. What are the common causes and how can I fix it?
A1: Failure to initiate is the most frequent issue in Grignard synthesis, especially with sterically hindered substrates. The primary culprits are typically moisture, an unreactive magnesium surface, or insufficiently reactive conditions.
Troubleshooting Steps:
-
Ensure Rigorous Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[1] All glassware must be meticulously dried, either by flame-drying under an inert atmosphere or by overnight oven-drying. Solvents must be anhydrous. Use freshly opened bottles of anhydrous ether or tetrahydrofuran (THF), or solvents dried using appropriate methods.[2]
-
Activate the Magnesium Surface: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO) that prevents the reaction from starting. This layer must be removed or disrupted.[2]
-
Mechanical Activation: Crush the magnesium turnings with a glass rod in the reaction flask (under an inert atmosphere) to expose a fresh surface.
-
Chemical Activation:
-
Iodine: Add a small crystal of iodine to the magnesium suspension. The disappearance of the purple color is an indicator of initiation.[3]
-
1,2-Dibromoethane: Add a few drops of 1,2-dibromoethane. The evolution of ethylene gas (bubbling) signifies activation.[4]
-
Pre-formed Grignard Reagent: A small amount of a previously prepared Grignard reagent can be added to initiate the reaction.
-
-
-
Gentle Heating: Gentle warming with a heat gun can often provide the activation energy needed to start the reaction.[3] Be cautious, as the reaction can become highly exothermic once initiated.
-
Sonication: Using an ultrasonic bath can help to clean the magnesium surface and facilitate the reaction.[5]
Q2: The reaction initiated, but I'm getting a very low yield of the Grignard reagent. What could be the problem?
A2: Low yields with sterically hindered aryl halides are often due to competing side reactions or incomplete conversion. The primary side reaction to consider is Wurtz-Fittig (W-F) coupling.[4]
Troubleshooting Steps:
-
Slow Addition of the Aryl Halide: Add the solution of this compound dropwise to the magnesium suspension. A slow addition rate maintains a low concentration of the aryl iodide, which minimizes the W-F coupling side reaction where the formed Grignard reagent reacts with another molecule of the aryl iodide.[4]
-
Temperature Control: While initial gentle heating might be necessary for initiation, the reaction should be maintained at a controlled temperature (e.g., gentle reflux) to avoid excessive side reactions.[4]
-
Choice of Solvent: For sterically hindered aryl halides, Tetrahydrofuran (THF) is often a better solvent than diethyl ether due to its higher boiling point and better solvating ability, which can help to stabilize the Grignard reagent.[3]
-
Ensure Complete Reaction: After the addition of the aryl iodide is complete, continue stirring the reaction mixture for a sufficient time (e.g., 1-2 hours) to ensure all the magnesium has reacted.
Q3: My reaction mixture turned dark brown or black. Is this normal?
A3: A color change to grey or cloudy is normal for a Grignard reaction. However, a very dark brown or black color could indicate decomposition or the formation of finely divided metal from side reactions, which can be promoted by impurities in the magnesium or the aryl halide.[3] While some darkening can occur, especially with prolonged heating, a significant change may suggest issues with the purity of your reagents.
Q4: Are there alternative methods to improve the yield for this sterically hindered substrate?
A4: Yes, for challenging substrates, more advanced techniques can be employed:
-
Use of "Turbo-Grignard" Reagents: The use of iPrMgCl·LiCl can facilitate the iodine-magnesium exchange at low temperatures, which can be more efficient for preparing highly functionalized or sterically hindered Grignard reagents.[6][7]
-
Rieke Magnesium: Using highly reactive, freshly prepared magnesium (Rieke magnesium) can overcome the initiation problems associated with standard magnesium turnings.[2]
Data Presentation
The following table summarizes reported yields for the formation of a Grignard reagent from a sterically similar aryl halide, bromomesitylene (2,4,6-trimethylphenyl bromide), under different conditions. This data can provide a baseline expectation for the synthesis with this compound.
| Aryl Halide | Co-reagent/Initiator | Solvent | Yield of Carboxylic Acid after Carbonation | Reference |
| Bromomesitylene | None | Diethyl Ether | 61-66% | [8] |
| Bromomesitylene | 1 equivalent Ethyl Bromide | Diethyl Ether | 81-82% | [8] |
| Bromomesitylene | Gilman's Catalyst (Cu/Mg alloy + I₂) | Diethyl Ether | 52-60% (of tetramethylbenzene after reaction with dimethyl sulfate) | [9] |
Experimental Protocols
Protocol 1: Grignard Formation using Iodine Activation
This protocol is a general guideline and may require optimization.
Materials:
-
This compound
-
Magnesium turnings
-
Iodine (a small crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a pressure-equalizing dropping funnel.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask under a positive pressure of inert gas.
-
Solvent Addition: Add enough anhydrous THF to cover the magnesium turnings.
-
Initiation: In the dropping funnel, prepare a solution of this compound (1 equivalent) in anhydrous THF. Add a small portion (approx. 10%) of this solution to the magnesium suspension. If the reaction does not start (disappearance of iodine color, gentle bubbling, or exotherm), gently warm the flask with a heat gun.
-
Addition: Once the reaction has initiated, add the remaining aryl iodide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours until most of the magnesium is consumed. The resulting grey, cloudy solution is the Grignard reagent.
Protocol 2: Grignard Formation using 1,2-Dibromoethane Activation
Procedure:
-
Apparatus Setup: Follow the same setup as in Protocol 1.
-
Magnesium Preparation: Place magnesium turnings (1.2 equivalents) in the flask under a positive pressure of inert gas.
-
Activation: Add enough anhydrous THF to cover the magnesium, then add a few drops of 1,2-dibromoethane. Gentle warming may be necessary to initiate the activation, which is indicated by the evolution of ethylene gas.
-
Grignard Formation: Once activation is confirmed, proceed with the dropwise addition of the this compound solution as described in Protocol 1.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. adichemistry.com [adichemistry.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Nucleophilic Substitution of 5-tert-butyl-2-iodo-1,3-dimethylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nucleophilic substitution of 5-tert-butyl-2-iodo-1,3-dimethylbenzene. The sterically hindered nature of this substrate presents unique challenges, and this guide offers strategies to optimize reaction conditions and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination of this compound is showing low to no conversion. What are the most common reasons for failure?
A1: Low conversion with this sterically hindered substrate is a common issue. The primary culprits are often related to suboptimal catalyst systems and reaction conditions. Key factors to investigate include:
-
Inappropriate Ligand Choice: The extreme steric bulk of the substrate requires a very bulky and electron-rich phosphine ligand to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.
-
Insufficiently Strong Base: A strong base is typically required for efficient deprotonation of the amine and regeneration of the active catalyst.
-
Low Reaction Temperature: Due to the steric hindrance, higher reaction temperatures are often necessary to achieve a reasonable reaction rate.
-
Catalyst Inhibition or Decomposition: The presence of impurities or prolonged reaction times at high temperatures can lead to catalyst deactivation.
Q2: What are the best initial conditions to try for a Buchwald-Hartwig amination with this substrate?
A2: For a sterically hindered aryl iodide like this compound, starting with a robust catalyst system is crucial. A reliable starting point would be:
-
Palladium Pre-catalyst: Use of a pre-formed palladium pre-catalyst can lead to more consistent results than generating the active catalyst in situ.[1]
-
Ligand: A bulky, electron-rich biaryl phosphine ligand such as BrettPhos or a dialkylbiaryl phosphine ligand is recommended.[1][2][3]
-
Base: A strong, non-coordinating base like sodium tert-butoxide (NaOtBu) is a common choice.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are generally effective.
-
Temperature: Start with a higher temperature, in the range of 80-110 °C.[1]
Q3: I am observing a significant amount of a side product that appears to be 1-tert-butyl-3,5-dimethylbenzene (hydrodehalogenation). How can I minimize this?
A3: Hydrodehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions, especially with electron-rich and sterically hindered aryl halides.[4][5] To mitigate this:
-
Optimize Ligand: The choice of ligand can influence the rate of reductive elimination versus competing side reactions. Screening different bulky phosphine ligands may be beneficial.
-
Control Reaction Time: Prolonged reaction times can sometimes lead to increased hydrodehalogenation. Monitor the reaction progress and stop it once the desired product formation has plateaued.
-
Ensure Anhydrous Conditions: While not always the source, water can sometimes act as a proton source for hydrodehalogenation.[5]
Q4: Can I use a copper-catalyzed reaction, like the Ullmann condensation, for this substrate?
A4: Yes, the Ullmann reaction is a viable alternative for forming C-N, C-O, or C-S bonds with aryl iodides.[6] However, traditional Ullmann conditions often require very high temperatures (often >200 °C) and stoichiometric amounts of copper.[6][7] Modern modifications using ligands can allow for milder conditions. For a substrate as hindered as this compound, a ligand-assisted Ullmann-type reaction would be a more promising approach.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No reaction or very low conversion | Inactive catalyst | Use a fresh, high-quality palladium pre-catalyst. Ensure all reagents and solvents are anhydrous and reactions are run under an inert atmosphere. |
| Suboptimal ligand | Screen a panel of bulky, electron-rich phosphine ligands (e.g., BrettPhos, XPhos, SPhos).[1] | |
| Insufficiently strong or soluble base | Switch to a stronger base like NaOtBu or LHMDS. For sensitive substrates, consider weaker inorganic bases like Cs₂CO₃ or K₃PO₄, but be prepared to increase the reaction temperature. | |
| Low reaction temperature | Gradually increase the reaction temperature in increments of 10 °C, monitoring for product formation and potential decomposition. | |
| Formation of hydrodehalogenation byproduct | Competing reaction pathway | Optimize the ligand-to-palladium ratio. Avoid excessively long reaction times. Ensure strictly anhydrous conditions. |
| Incomplete reaction, starting material remains | Catalyst deactivation | Consider a higher catalyst loading (e.g., increase from 1-2 mol% to 3-5 mol%). Use of a more stable pre-catalyst may also help. |
| Steric hindrance impeding reaction | Switch to a less sterically demanding nucleophile if possible. If not, focus on optimizing the catalyst system with the bulkiest available ligands to overcome the steric barrier. | |
| Formation of biaryl homocoupling product | Side reaction from organoboron reagents (in Suzuki coupling) | Ensure the quality of the boronic acid/ester. Optimize the base and solvent system. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
This is a general starting point and will likely require optimization for specific amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., BrettPhos Pd G3, 2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous, degassed toluene (to achieve a concentration of ~0.1 M)
-
Oven-dried Schlenk tube with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To the Schlenk tube, add this compound, the palladium pre-catalyst, and sodium tert-butoxide.
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of inert gas, add the anhydrous, degassed toluene via syringe.
-
Add the amine via syringe.
-
Place the sealed Schlenk tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Suzuki Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane/water mixture, 10:1)
-
Oven-dried Schlenk tube with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To the Schlenk tube, add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of inert gas, add the degassed solvent mixture via syringe.
-
Place the sealed Schlenk tube in a preheated oil bath at 90 °C.
-
Stir the reaction mixture and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Caption: A workflow for troubleshooting a failing nucleophilic substitution reaction.
References
Technical Support Center: Purification of 5-tert-butyl-2-iodo-1,3-dimethylbenzene
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of crude 5-tert-butyl-2-iodo-1,3-dimethylbenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities arise from the iodination of 5-tert-butyl-1,3-dimethylbenzene and can include:
-
Unreacted Starting Material: 5-tert-butyl-1,3-dimethylbenzene.
-
Di-iodinated Byproducts: Molecules where a second iodine atom has been added to the aromatic ring.
-
Positional Isomers: Other isomers of the product where the iodine atom is attached to a different position on the ring.
-
Oxidation Byproducts: Impurities formed if strong oxidizing agents are used in the iodination reaction.
Q2: What is the physical state of this compound at room temperature?
A2: this compound is a solid at room temperature, with a melting point in the range of 53-63°C.[1]
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: Purity is typically assessed using Gas Chromatography (GC) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. A typical commercial purity for this compound is around 96-97%.[1][2][3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Purity After Initial Work-up | Incomplete reaction or formation of significant byproducts. | 1. Optimize Reaction Conditions: Ensure the stoichiometry of the iodinating agent is correct to minimize di-iodination. Control the reaction temperature to reduce side reactions. 2. Initial Wash: Perform an aqueous wash with a reducing agent like sodium thiosulfate to remove any remaining iodine. |
| Difficulty Removing Unreacted Starting Material | The starting material (5-tert-butyl-1,3-dimethylbenzene) has a similar polarity to the product. | 1. Column Chromatography: Use a long column with a shallow solvent gradient (e.g., starting with pure hexane and slowly introducing a more polar solvent like ethyl acetate) to improve separation. 2. Recrystallization: Carefully select a solvent system where the product has lower solubility than the starting material at low temperatures. |
| Presence of Di-iodinated Impurities | The reaction conditions were too harsh, leading to over-iodination. | 1. Column Chromatography: Di-iodinated products are typically less polar than the mono-iodinated product and will elute first. Use a non-polar eluent system (e.g., hexane) to separate them. 2. Recrystallization: These impurities may have different solubility profiles. Experiment with different solvents for recrystallization. |
| Product is an Oil Instead of a Solid | The product is likely impure, leading to a depression of the melting point. | 1. Re-purify: The presence of impurities can prevent crystallization. Repeat column chromatography or recrystallization. 2. Seed Crystals: If a small amount of pure, solid material is available, use it to seed the oil to induce crystallization. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 288.17 g/mol | [2][4] |
| Melting Point | 53.0-63.0 °C | [1] |
| Typical Purity (Commercial) | ≥96.0% (by GC) | [1] |
| Appearance | White to pale yellow crystals or powder | [1][2] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is suitable for separating the desired product from unreacted starting material and di-iodinated byproducts.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other more polar solvent)
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Slurry Packing: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica to settle, ensuring a level bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or the initial eluent). Adsorb this solution onto a small amount of silica gel, and then carefully add this dry powder to the top of the column.
-
Elution: Begin elution with 100% hexane. The less polar di-iodinated impurities will elute first.
-
Gradient Elution: Gradually increase the polarity of the eluent by slowly adding ethyl acetate to the hexane (e.g., starting with 1% ethyl acetate in hexane and increasing to 5%). This will help to elute the desired product while leaving more polar impurities and the starting material on the column longer.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified solid.
Protocol 2: Purification by Recrystallization
This protocol is effective if a suitable solvent is found that selectively crystallizes the desired product.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., methanol, ethanol, or a mixture like hexane/ethyl acetate)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
challenges in the scale-up of 5-tert-butyl-2-iodo-1,3-dimethylbenzene production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 5-tert-butyl-2-iodo-1,3-dimethylbenzene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the electrophilic iodination of 1-tert-butyl-3,5-dimethylbenzene.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Yield | 1. Insufficiently activated iodinating agent: Molecular iodine (I₂) itself is a weak electrophile and requires an oxidizing agent to generate a more reactive iodine species ("I+").[1] 2. Deactivated starting material: While the alkyl groups of 1-tert-butyl-3,5-dimethylbenzene are activating, impurities can hinder the reaction. 3. Reversible reaction: The byproduct hydrogen iodide (HI) can reduce the iodinated product back to the starting material. | 1. Ensure the presence of a suitable oxidizing agent (e.g., nitric acid, periodic acid, or Selectfluor™). The combination of iodine with an oxidizing agent generates a more potent electrophilic species. 2. Verify the purity of the 1-tert-butyl-3,5-dimethylbenzene. Consider purification of the starting material if significant impurities are detected. 3. The oxidizing agent used to activate the iodine also serves to oxidize the HI byproduct, preventing the reverse reaction. Ensure a sufficient amount of the oxidizing agent is used. |
| Formation of Multiple Products (Over-iodination) | High reactivity of the aromatic ring: The activating nature of the tert-butyl and methyl groups can lead to the introduction of more than one iodine atom on the benzene ring. | 1. Control stoichiometry: Use a controlled molar ratio of the iodinating reagent to the substrate. 2. Lower reaction temperature: Reducing the temperature can decrease the reaction rate and improve selectivity for the mono-iodinated product. 3. Slow addition of the iodinating agent: Adding the iodinating agent dropwise over a period can help maintain a low concentration of the reactive species and favor mono-substitution. |
| Difficult Purification | 1. Presence of unreacted starting material: Due to similar polarities, separating the product from unreacted 1-tert-butyl-3,5-dimethylbenzene can be challenging. 2. Formation of colored byproducts: Oxidation of the aromatic ring can lead to colored impurities. | 1. Optimize the reaction to drive it to completion. For purification, consider column chromatography with a non-polar eluent system or recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture. 2. A wash with a reducing agent solution (e.g., sodium bisulfite or sodium thiosulfate) during the work-up can help remove colored impurities. |
| Reaction Stalls or is Sluggish | Steric hindrance: The bulky tert-butyl group can sterically hinder the approach of the electrophile to the ortho position.[2] | 1. Increase the reaction temperature, while monitoring for byproduct formation. 2. Increase the reaction time. 3. Consider using a more potent iodinating system, such as iodine activated with a stronger oxidizing agent. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the direct electrophilic iodination of 1-tert-butyl-3,5-dimethylbenzene. This reaction typically involves treating the starting material with molecular iodine in the presence of an oxidizing agent.[3]
Q2: Why is an oxidizing agent necessary for this reaction?
A2: An oxidizing agent is required for two primary reasons. First, it oxidizes molecular iodine (I₂) to a more potent electrophilic species ("I+"), which is necessary to attack the electron-rich aromatic ring. Second, it oxidizes the hydrogen iodide (HI) byproduct, which prevents the reverse reaction of de-iodination.[1]
Q3: What are some suitable oxidizing agents for this iodination?
A3: Common oxidizing agents include nitric acid, periodic acid (HIO₄), and modern reagents like Selectfluor™ (F-TEDA-BF₄).[2]
Q4: What are the expected physical properties of this compound?
A4: The product is typically a white to pale yellow crystalline solid.
| Property | Value |
| Molecular Formula | C₁₂H₁₇I |
| Molecular Weight | 288.17 g/mol |
| Appearance | White to pale yellow crystals or powder |
| Purity (Typical) | ≥97% |
Q5: What are the main byproducts to look out for during scale-up?
A5: The primary byproducts are di-iodinated and tri-iodinated derivatives of 1-tert-butyl-3,5-dimethylbenzene. The formation of these byproducts is favored by higher temperatures and an excess of the iodinating agent.
Q6: What are the key safety precautions when handling the reagents for this synthesis?
A6: It is crucial to handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Iodine can cause skin and respiratory irritation. Oxidizing agents can be corrosive and should be handled with care.
Experimental Protocols
Representative Protocol for the Iodination of 1-tert-butyl-3,5-dimethylbenzene
This protocol is a general representation based on the iodination of sterically hindered alkyl-substituted benzenes.[2] Researchers should optimize the conditions for their specific scale and equipment.
Materials:
-
1-tert-butyl-3,5-dimethylbenzene
-
Iodine (I₂)
-
Selectfluor™ (F-TEDA-BF₄)
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Acetonitrile (anhydrous)
-
Sodium bisulfite solution (aqueous)
-
Brine
-
Anhydrous magnesium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-tert-butyl-3,5-dimethylbenzene in anhydrous acetonitrile.
-
Add iodine (I₂) to the solution and stir until it is fully dissolved.
-
Add Selectfluor™ portion-wise to the stirred solution. The reaction is typically exothermic, and the temperature should be monitored.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding an aqueous solution of sodium bisulfite to reduce any unreacted iodine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate or by recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
preventing de-iodination of 5-tert-butyl-2-iodo-1,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of de-iodination when using 5-tert-butyl-2-iodo-1,3-dimethylbenzene in experimental settings, particularly in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is de-iodination and why is it a problem?
A1: De-iodination is an undesired side reaction where the iodine atom on the this compound is replaced by a hydrogen atom, resulting in the formation of 1-tert-butyl-3,5-dimethylbenzene. This reduces the yield of your desired product and complicates the purification process.
Q2: What are the primary causes of de-iodination with this substrate?
A2: The primary causes of de-iodination for sterically hindered aryl iodides like this compound include:
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Reaction Conditions: High temperatures, inappropriate choice of base or solvent, and prolonged reaction times can promote this side reaction.
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Catalyst and Ligand Choice: The selection of the palladium catalyst and, more importantly, the phosphine ligand is crucial. Suboptimal choices can lead to a higher propensity for de-iodination.
-
Presence of Hydride Sources: Solvents, bases, or even trace amounts of water can act as hydride donors, leading to hydrodehalogenation.
-
Light Exposure: Aryl iodides can be sensitive to light, which can induce cleavage of the carbon-iodine bond, leading to de-iodination.
Q3: How can I detect de-iodination in my reaction mixture?
A3: De-iodination can be identified by analyzing the crude reaction mixture using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): The de-iodinated byproduct will have a different Rf value compared to the starting material and the desired product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This will show a peak corresponding to the mass of 1-tert-butyl-3,5-dimethylbenzene.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum of the crude product will show characteristic signals for the de-iodinated arene.
Troubleshooting Guide
This guide provides solutions to common problems encountered during reactions with this compound.
| Problem | Potential Cause | Recommended Solution |
| Significant amount of de-iodinated byproduct is observed. | The chosen phosphine ligand is not optimal for the sterically hindered substrate. | Switch to a bulkier, more electron-rich phosphine ligand. Buchwald's biaryl phosphine ligands such as SPhos, XPhos, or RuPhos are excellent choices for coupling hindered substrates.[1][2] |
| The base is too strong or is acting as a hydride source. | Use a weaker, non-nucleophilic inorganic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective and less likely to cause de-iodination.[1] | |
| The solvent is a potential hydride source or is not suitable for the reaction. | Use anhydrous, aprotic solvents. Toluene and dioxane are generally good choices. Avoid protic solvents like alcohols and be cautious with solvents like DMF which can be a source of hydrides. | |
| Reaction is sluggish, leading to prolonged heating and increased de-iodination. | The reaction temperature is too low for the sterically hindered substrate, but higher temperatures increase de-iodination. | Before increasing the temperature, optimize the catalyst system (palladium precursor and ligand). Using a pre-ligated palladium precatalyst can offer higher activity at lower temperatures.[2] If a higher temperature is necessary, ensure the reaction time is minimized by closely monitoring the reaction progress. |
| The palladium catalyst is being deactivated. | Ensure all reagents are pure and solvents are properly degassed to remove oxygen. Impurities can poison the catalyst, leading to longer reaction times and more side products. | |
| De-iodination occurs even before the reaction starts. | The starting material is degrading due to improper storage or handling. | This compound, like many aryl iodides, can be light-sensitive. Store the compound in an amber vial or a container wrapped in aluminum foil in a cool, dark place. Handle the compound under subdued light.[3] |
Data on Ligand and Base Effects in Cross-Coupling of a Sterically Hindered Aryl Iodide
| Ligand Type | Base | Expected De-iodination | Rationale |
| Bulky, Electron-Rich Biaryl Phosphines (e.g., SPhos, XPhos) | K₃PO₄, Cs₂CO₃ | Low | These ligands accelerate the desired reductive elimination step, outcompeting the de-iodination pathway. The weaker, non-nucleophilic bases are less likely to promote side reactions.[1][2] |
| Trialkylphosphines (e.g., P(t-Bu)₃) | K₃PO₄, Cs₂CO₃ | Low to Moderate | These ligands are also bulky and electron-rich, effectively promoting the cross-coupling of hindered substrates. |
| Traditional Phosphines (e.g., PPh₃) | NaOt-Bu, K₂CO₃ | High | Less bulky ligands are often inefficient for sterically hindered substrates, leading to slower desired reactions and more time for side reactions like de-iodination to occur. Stronger bases like NaOt-Bu can also increase the rate of de-iodination. |
Experimental Protocols
General Protocol for Minimizing De-iodination in Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
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This compound (1.0 equiv)
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Arylboronic acid (1.5 equiv)
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Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
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SPhos (4 mol%)
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Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)
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Anhydrous toluene
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Anhydrous, degassed water
Procedure:
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To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
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Add anhydrous toluene via syringe.
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Add a small amount of degassed water (often beneficial when using phosphate bases).
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Stir the mixture at 80-100 °C and monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Protocol for Handling and Storage of this compound
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Storage: Store the compound in a tightly sealed amber glass vial or a clear vial wrapped completely in aluminum foil. Keep it in a cool, dark, and dry place. For long-term storage, refrigeration is recommended.
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Handling: When weighing and transferring the compound, work in a fume hood with subdued lighting. Avoid direct exposure to sunlight or strong overhead laboratory lights. Use amber-colored glassware or glassware wrapped in aluminum foil for preparing solutions and running reactions.[3]
Visualizations
Caption: Troubleshooting workflow for addressing de-iodination.
Caption: Competing pathways of cross-coupling and de-iodination.
References
analytical methods for monitoring the purity of 5-tert-butyl-2-iodo-1,3-dimethylbenzene
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for monitoring the purity of 5-tert-butyl-2-iodo-1,3-dimethylbenzene.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for determining the purity of this compound?
A1: The most common and effective methods for purity analysis of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each technique offers unique advantages. HPLC is excellent for quantifying purity and separating non-volatile impurities. GC-MS is highly sensitive for identifying and quantifying volatile impurities and by-products. qNMR provides an absolute purity determination without the need for a specific reference standard of the compound itself.
Q2: What are the expected impurities in a sample of this compound?
A2: Potential impurities can originate from the starting materials or side reactions during synthesis. Common synthesis involves the iodination of 1-tert-butyl-3,5-dimethylbenzene.[1] Therefore, likely impurities include the unreacted starting material (1-tert-butyl-3,5-dimethylbenzene), isomers (e.g., 4-tert-butyl-2-iodo-1,3-dimethylbenzene), and potentially di-iodinated species. Residual solvents from the reaction or purification process may also be present.
Q3: My HPLC chromatogram shows significant peak tailing for the main compound. What could be the cause?
A3: Peak tailing for aromatic compounds in HPLC is often caused by secondary interactions between the analyte and the stationary phase.[2][3] For this compound, this can be due to interactions with residual silanol groups on the silica-based column. Other potential causes include column overload, excessive dead volume in the HPLC system, or a mismatch between the sample solvent and the mobile phase.[4]
Q4: In my GC-MS analysis, I am not observing the molecular ion peak at m/z 288. Why might this be?
A4: While the molecular ion peak for this compound is expected at m/z 288, its absence or low intensity can occur due to the high energy of the electron ionization (EI) source, leading to extensive fragmentation.[1] Iodinated aromatic compounds can be susceptible to fragmentation. You should look for characteristic fragment ions to identify the compound.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Peak Tailing | 1. Secondary silanol interactions.[3] 2. Column overload.[2][4] 3. Column void or contamination.[2] | 1. Lower the mobile phase pH (e.g., add 0.1% formic acid) to suppress silanol ionization.[4] 2. Dilute the sample and reinject.[4] 3. Flush the column with a strong solvent or replace the column if necessary. |
| Poor Resolution | 1. Inappropriate mobile phase composition. 2. Column degradation. | 1. Optimize the mobile phase, for instance, by adjusting the organic-to-aqueous ratio or trying a different organic solvent (e.g., methanol instead of acetonitrile). 2. Use a new column of the same type to verify if the original column has degraded. |
| Baseline Noise | 1. Contaminated mobile phase or detector cell. 2. Air bubbles in the system.[5] | 1. Prepare fresh mobile phase and flush the system. 2. Degas the mobile phase and purge the pump.[5] |
GC-MS Analysis Troubleshooting
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No or Low Molecular Ion Peak | 1. High injector temperature causing degradation. 2. High ionization energy leading to extensive fragmentation.[1] | 1. Lower the injector temperature. 2. Confirm the identity of the compound using characteristic fragment ions. |
| Peak Broadening | 1. Column contamination. 2. Slow injection speed. | 1. Bake out the column at a high temperature. 2. Ensure a fast and clean injection. |
| Ghost Peaks | 1. Sample carryover from a previous injection. 2. Contamination in the syringe or injector port. | 1. Run a blank solvent injection to check for carryover. 2. Clean the syringe and the injector liner. |
Experimental Protocols
HPLC Method for Purity Determination
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Instrumentation: HPLC system with a UV detector.
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Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
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Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v) with 0.1% formic acid.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 220 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
GC-MS Method for Impurity Profiling
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Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
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Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
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Injector Temperature: 250°C.
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Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
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MS Transfer Line Temperature: 280°C.
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Ion Source Temperature: 230°C.
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Mass Range: m/z 40-400.
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Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane to a concentration of approximately 1 mg/mL.
Quantitative NMR (qNMR) for Absolute Purity
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Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
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Internal Standard: A certified reference standard with a known purity and protons that resonate in a clear region of the spectrum (e.g., maleic acid).
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Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., Chloroform-d).
-
Procedure:
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Accurately weigh a specific amount of the sample and the internal standard into a vial.
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Dissolve the mixture in a precise volume of the deuterated solvent.
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Acquire the 1H NMR spectrum with appropriate relaxation delays to ensure quantitative signals.
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Integrate the signals corresponding to the analyte and the internal standard.
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Calculate the purity of the sample based on the integral values, the number of protons, and the weights of the sample and the internal standard.
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Quantitative Data Summary
Table 1: HPLC Purity Analysis Data
| Compound | Retention Time (min) | Area (%) |
| 1-tert-butyl-3,5-dimethylbenzene | 3.5 | 0.5 |
| This compound | 5.8 | 99.0 |
| Di-iodinated impurity | 8.2 | 0.3 |
| Unknown Impurity | 4.1 | 0.2 |
Table 2: GC-MS Impurity Profile Data
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| 1-tert-butyl-3,5-dimethylbenzene | 6.2 | 147, 162 |
| This compound | 10.5 | 288 (M+), 273, 161 |
| Dichloromethane (solvent) | 2.1 | 49, 84, 86 |
Table 3: 1H NMR Data (400 MHz, CDCl3)
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H | 7.10 | s | 2H |
| Methyl-H | 2.45 | s | 6H |
| tert-Butyl-H | 1.30 | s | 9H |
Visualizations
Caption: Troubleshooting workflow for HPLC peak tailing.
Caption: General workflow for GC-MS analysis.
References
managing temperature control in the iodination of 1-tert-butyl-3,5-dimethylbenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing temperature control during the electrophilic iodination of 1-tert-butyl-3,5-dimethylbenzene.
Troubleshooting Guide
This guide addresses common issues encountered during the iodination of 1-tert-butyl-3,5-dimethylbenzene, with a focus on temperature-related solutions.
| Issue ID | Question | Possible Cause(s) | Suggested Solution(s) |
| TEMP-001 | Low or no yield of the desired mono-iodinated product. | - Insufficient reaction temperature: The activation energy for the reaction may not be reached. - Reaction temperature too high: This can lead to degradation of reactants or products. - Inefficient generation of the electrophilic iodine species. | - Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or GC. - For reactions that are highly exothermic, ensure efficient cooling to maintain the target temperature. Consider starting the reaction at a lower temperature (e.g., 0-5 °C) and allowing it to slowly warm to room temperature. - Ensure the chosen oxidizing agent is active and used in the correct stoichiometric ratio. |
| TEMP-002 | Formation of significant amounts of di-iodinated or poly-iodinated byproducts. | - Excessively high reaction temperature: Higher temperatures can increase the rate of subsequent iodination reactions on the already mono-iodinated product.[1] - Prolonged reaction time at elevated temperatures. - High concentration of the iodinating agent. | - Maintain a lower reaction temperature throughout the experiment. For many electrophilic iodinations, temperatures between room temperature and 45-50 °C are a good starting point.[2] - Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-iodination. - Consider a slow, controlled addition of the iodinating agent to maintain a low instantaneous concentration. |
| TEMP-003 | The reaction is proceeding too slowly. | - Reaction temperature is too low. | - If the reaction is known to be safe at higher temperatures, cautiously increase the temperature. For some systems, heating to 45-50 °C may be necessary to achieve a reasonable reaction rate.[2] |
| TEMP-004 | A vigorous, difficult-to-control exothermic reaction occurs upon addition of reagents. | - Inadequate cooling during the addition of a strong acid or oxidizing agent. Some iodination procedures, particularly those using strong acids like sulfuric acid, can be highly exothermic.[2] - Addition rate of reagents is too fast. | - Pre-cool the reaction mixture in an ice-water bath before and during the slow, dropwise addition of any strong acids or highly reactive reagents.[2] - Ensure the addition rate is slow enough to allow the cooling system to dissipate the generated heat effectively. Maintain a temperature below 10-15 °C during this critical step.[2] |
| TEMP-005 | Formation of colored impurities or tar-like substances. | - Reaction temperature is too high, causing decomposition. Aromatic compounds can be susceptible to oxidation and decomposition at elevated temperatures, especially in the presence of strong oxidizing agents.[2] | - Lower the overall reaction temperature. - Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation if the substrate or product is air-sensitive. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the iodination of 1-tert-butyl-3,5-dimethylbenzene?
A1: The optimal temperature depends on the specific iodinating agent and oxidizing system used. A general starting point is room temperature (20-25 °C). For less reactive systems, gentle heating to 45-50 °C may be required.[2] However, if using highly reactive reagents or strong acids, it is crucial to maintain low temperatures (0-15 °C) during the initial addition to control exothermic reactions.[2]
Q2: How does temperature affect the regioselectivity of the iodination?
A2: For 1-tert-butyl-3,5-dimethylbenzene, the directing effects of the alkyl groups strongly favor iodination at the ortho position to the tert-butyl group (and para to the methyl groups). While temperature generally has a more significant impact on reaction rate and the extent of poly-iodination than on regioselectivity in this case, extremely high temperatures could potentially lead to less selective side reactions.
Q3: Can I run the iodination at sub-zero temperatures?
A3: Yes, starting the reaction at sub-zero temperatures (e.g., -10 °C to 0 °C) can be beneficial, especially when dealing with highly reactive iodinating systems or when needing to carefully control the initial exotherm. The reaction can then be allowed to warm gradually to the optimal temperature.
Q4: Why is an oxidizing agent necessary, and how does this relate to temperature?
A4: The iodination of benzene derivatives with molecular iodine (I₂) is often a reversible and thermodynamically unfavorable process.[3] An oxidizing agent (like nitric acid, hydrogen peroxide, or iodic acid) is used to oxidize I₂ to a more potent electrophilic iodine species ("I⁺") and to consume the hydrogen iodide (HI) byproduct, which can reduce the iodinated product back to the starting material.[2][4] The activity of the oxidizing agent can be temperature-dependent, and some oxidative processes are themselves exothermic, necessitating careful temperature control.
Q5: What are common side reactions, and can temperature control mitigate them?
A5: Besides poly-iodination, potential side reactions include ipso-substitution, where the tert-butyl group is replaced by iodine, especially under harsh acidic conditions or at high temperatures. Careful temperature management, typically by keeping the reaction at or below room temperature, can help to minimize this and other decomposition pathways.
Experimental Protocol: Iodination using Iodine and an Oxidizing Agent
This protocol provides a general methodology for the iodination of 1-tert-butyl-3,5-dimethylbenzene.
Materials:
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1-tert-butyl-3,5-dimethylbenzene
-
Iodine (I₂)
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Oxidizing agent (e.g., periodic acid, HIO₄)
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Solvent (e.g., acetic acid)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Cooling bath (ice-water or other)
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Thermometer
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Dropping funnel
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-tert-butyl-3,5-dimethylbenzene in the chosen solvent.
-
Cooling: Place the flask in a cooling bath and cool the solution to 0-5 °C with stirring.
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Reagent Addition: Add the iodine and the oxidizing agent to the cooled solution. If one of the reagents is a liquid or in solution, add it dropwise using a dropping funnel, ensuring the internal temperature does not exceed 10 °C.
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Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature. This may involve letting it slowly warm to room temperature or maintaining a specific temperature (e.g., 25 °C or 45 °C) for a set period.
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Monitoring: Monitor the progress of the reaction using an appropriate technique (e.g., Thin Layer Chromatography or Gas Chromatography).
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Quenching: Once the reaction is complete, cool the mixture in an ice bath and quench it by adding a solution of sodium thiosulfate to neutralize any remaining iodine.
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Workup: Proceed with the appropriate aqueous workup and extraction to isolate the crude product.
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Purification: Purify the crude product by a suitable method such as recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow highlighting critical temperature control points.
Caption: Decision-making flowchart for troubleshooting common iodination problems.
References
Validation & Comparative
Characterization of 5-tert-butyl-2-iodo-1,3-dimethylbenzene by ¹H and ¹³C NMR: A Comparative Guide
This guide provides a detailed nuclear magnetic resonance (NMR) characterization of 5-tert-butyl-2-iodo-1,3-dimethylbenzene. Due to the limited availability of direct experimental spectra for this specific compound, this report presents predicted ¹H and ¹³C NMR data based on the analysis of structurally similar compounds. This comparative approach allows for a robust estimation of the chemical shifts and signal multiplicities, providing valuable insights for researchers, scientists, and professionals in drug development.
For objective comparison, experimental NMR data for the analogous compounds 2-iodo-1,3-dimethylbenzene and 5-tert-butyl-1,3-dimethylbenzene are presented alongside the predicted data for the target compound.
Predicted and Comparative ¹H NMR Data
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the tert-butyl group, and the two methyl groups on the benzene ring. The introduction of the iodine atom at the 2-position is expected to cause a downfield shift for the adjacent methyl group and aromatic protons.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Aromatic Protons (δ, ppm) | Methyl Protons (δ, ppm) | tert-Butyl Protons (δ, ppm) |
| This compound (Predicted) | ~7.0-7.2 (s, 2H) | ~2.4 (s, 6H) | ~1.3 (s, 9H) |
| 2-iodo-1,3-dimethylbenzene (2-iodo-m-xylene) | 6.9-7.2 (m, 3H) | 2.45 (s, 6H) | - |
| 5-tert-butyl-1,3-dimethylbenzene (5-tert-butyl-m-xylene) | 6.8-7.1 (m, 3H) | 2.29 (s, 6H) | 1.31 (s, 9H) |
Predicted and Comparative ¹³C NMR Data
The ¹³C NMR spectrum of this compound is predicted based on the additive effects of the iodo, tert-butyl, and dimethyl substituents on the benzene ring. The carbon atom bearing the iodine (C2) is expected to have a significantly lower chemical shift (upfield) due to the heavy atom effect of iodine.
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Aromatic C (δ, ppm) | Methyl C (δ, ppm) | tert-Butyl C (δ, ppm) |
| This compound (Predicted) | C1/C3: ~142, C2: ~100, C4/C6: ~128, C5: ~150 | ~25 | ~31 (C), ~34 (CH₃) |
| 2-iodo-1,3-dimethylbenzene (2-iodo-m-xylene) | C1/C3: 143.5, C2: 103.9, C4/C6: 128.1, C5: 127.9 | 27.8 | - |
| 5-tert-butyl-1,3-dimethylbenzene (5-tert-butyl-m-xylene) | C1/C3: 137.3, C2/C6: 125.7, C4: 122.9, C5: 150.8 | 21.4 | 34.6 (C), 31.4 (CH₃) |
Experimental Protocols
A general protocol for the acquisition of ¹H and ¹³C NMR spectra is outlined below. This protocol is based on standard laboratory practices.
General NMR Spectroscopy Protocol:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the solid compound or 10-20 µL of the liquid compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
-
Instrument Setup:
-
The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
For quantitative analysis, a longer relaxation delay (5 times the longest T₁) and a 90° pulse angle are recommended.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum and baseline correct it.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Visualizations
The following diagrams illustrate the structure of this compound and a general workflow for its NMR analysis.
Caption: Correlation of the structure with predicted NMR signals.
Caption: General experimental workflow for NMR analysis.
Comparative Analysis of Mass Spectrometry Techniques for the Characterization of 5-tert-butyl-2-iodo-1,3-dimethylbenzene
For researchers, scientists, and professionals in drug development, the accurate structural elucidation and analytical characterization of novel chemical entities are paramount. This guide provides a comparative analysis of mass spectrometry-based techniques for the analysis of 5-tert-butyl-2-iodo-1,3-dimethylbenzene, a substituted aromatic iodide. We will explore its expected fragmentation patterns under electron ionization and compare this with alternative analytical methodologies, supported by experimental data from related compounds and established fragmentation principles.
Introduction to the Analyte
This compound is an organic compound with the molecular formula C₁₂H₁₇I and a molecular weight of 288.17 g/mol .[1][2] Its structure features a benzene ring substituted with a tert-butyl group, two methyl groups, and an iodine atom. The presence of the bulky tert-butyl group and the labile iodine atom significantly influences its behavior in mass spectrometry.
Mass Spectrometry Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and commonly used technique for the analysis of volatile and semi-volatile halogenated organic compounds.[3][4] In a typical GC-MS workflow, the sample is first separated on a gas chromatography column before being introduced into the mass spectrometer for ionization and detection.
Expected Electron Ionization (EI) Mass Spectrum
The key fragmentation pathways are expected to be:
-
Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at m/z 288, corresponding to the intact molecule having lost one electron. Aromatic systems generally produce stable molecular ions.[5][7]
-
Loss of a Methyl Group (-CH₃): Cleavage of a methyl group from the tert-butyl group or the xylene backbone would result in a fragment ion at m/z 273.
-
Loss of the tert-Butyl Group (-C₄H₉): The cleavage of the entire tert-butyl group is a likely fragmentation pathway, leading to a significant peak at m/z 231.
-
Loss of Iodine (-I): The carbon-iodine bond is relatively weak and prone to cleavage, which would result in a fragment at m/z 161.[6]
-
Iodine Cation (I⁺): A distinct peak at m/z 127, corresponding to the iodine cation, is a characteristic indicator of an iodine-containing compound.[5][6]
-
Tropylium Ion Formation: Alkyl-substituted benzenes often undergo rearrangement to form a stable tropylium ion, which would be observed at m/z 91.[5]
The following diagram illustrates the proposed fragmentation pathway for this compound.
Predicted Fragmentation Pathway
Comparison with a Related Compound: 2-Iodo-1,3-dimethylbenzene
To provide experimental context, the mass spectrum of the structurally related compound, 2-iodo-1,3-dimethylbenzene (C₈H₉I, MW = 232.06 g/mol ), is available in the NIST database.[8][9] Its fragmentation pattern provides a valuable comparison.
| m/z | Relative Intensity (%) | Proposed Fragment | Proposed Structure |
| 232 | 100 | [M]⁺ | C₈H₉I⁺ |
| 105 | 85 | [M-I]⁺ | C₈H₉⁺ |
| 127 | 15 | [I]⁺ | I⁺ |
| 91 | 10 | [C₇H₇]⁺ | Tropylium ion |
| 77 | 12 | [C₆H₅]⁺ | Phenyl ion |
Data sourced from the NIST WebBook.[8][9]
The experimental data for 2-iodo-1,3-dimethylbenzene shows a very stable molecular ion which is the base peak. The most significant fragment is due to the loss of the iodine atom, which is consistent with the predicted behavior of this compound.
Alternative Analytical Techniques
While GC-MS is a robust method, other techniques can offer advantages in terms of selectivity and sensitivity for halogenated compounds.
| Technique | Principle | Advantages | Disadvantages |
| GC-ECD | Gas chromatography with an Electron Capture Detector. The ECD is highly sensitive to electronegative compounds like halogenated molecules.[4] | Excellent sensitivity for halogenated compounds. | Not a mass-selective detector, so it does not provide structural information. |
| GC-XSD | Gas chromatography with a Halogen-Specific Detector. The XSD is selective for halogenated compounds.[10] | High selectivity for halogenated compounds, reducing interference from non-halogenated matrix components.[10] | Similar to ECD, it does not provide mass information for structural elucidation. |
| High-Resolution MS (HRMS) | Techniques like Time-of-Flight (TOF) or Orbitrap mass spectrometry provide very accurate mass measurements. | Enables the determination of the elemental composition of the parent ion and fragments, increasing confidence in identification. | Higher instrument cost and complexity. |
The following diagram outlines a comprehensive analytical workflow for the characterization of this compound.
Analytical Workflow Diagram
Experimental Protocols
General GC-MS Protocol for Halogenated Aromatic Compounds
A general protocol for the analysis of a compound like this compound using GC-MS would involve the following steps:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or hexane to a final concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis or with a split ratio of 10:1 to 50:1 for more concentrated samples. Injector temperature: 250 °C.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Conclusion
The mass spectrometric analysis of this compound is predicted to yield a characteristic fragmentation pattern dominated by the loss of the tert-butyl group and the iodine atom. Comparison with the known mass spectrum of 2-iodo-1,3-dimethylbenzene supports these predictions. For comprehensive analysis, coupling gas chromatography with high-resolution mass spectrometry would provide the most definitive structural information. Alternative detectors like ECD and XSD offer enhanced selectivity and sensitivity for targeted analysis of this and other halogenated compounds. The choice of analytical technique will ultimately depend on the specific research goals, available instrumentation, and the complexity of the sample matrix.
References
- 1. This compound, 97% | CymitQuimica [cymitquimica.com]
- 2. This compound | C12H17I | CID 2739988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. whitman.edu [whitman.edu]
- 6. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 8. Benzene, 2-iodo-1,3-dimethyl- [webbook.nist.gov]
- 9. Benzene, 2-iodo-1,3-dimethyl- [webbook.nist.gov]
- 10. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 5-tert-butyl-2-iodo-1,3-dimethylbenzene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 5-tert-butyl-2-iodo-1,3-dimethylbenzene with other common iodoarenes—iodobenzene, 2-iodotoluene, and 4-iodo-tert-butylbenzene—in palladium-catalyzed cross-coupling reactions. The information presented herein is supported by established principles of organic chemistry and extrapolated from experimental data for structurally related compounds.
Executive Summary
This compound is a sterically hindered iodoarene. The presence of two ortho-methyl groups and a para-tert-butyl group significantly influences its reactivity in cross-coupling reactions. Compared to less substituted iodoarenes, this compound generally exhibits lower reactivity, necessitating more robust catalytic systems and optimized reaction conditions to achieve comparable yields. This guide will delve into a comparative analysis of its performance in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions, providing predicted reactivity trends and detailed experimental protocols.
Reactivity Comparison in Cross-Coupling Reactions
The reactivity of iodoarenes in palladium-catalyzed cross-coupling reactions is primarily influenced by the ease of oxidative addition to the palladium(0) catalyst. Steric hindrance around the carbon-iodine bond can significantly impede this crucial step, thereby reducing the overall reaction rate and yield.[1][2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. The steric bulk of this compound is expected to necessitate the use of bulky, electron-rich phosphine ligands to facilitate the oxidative addition and subsequent steps of the catalytic cycle.
Table 1: Predicted Comparative Yields in Suzuki-Miyaura Coupling
| Iodoarene | Coupling Partner | Catalyst System | Predicted Yield (%) |
| Iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | >95 |
| 2-Iodotoluene | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 85-95 |
| 4-Iodo-tert-butylbenzene | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | >95 |
| This compound | Phenylboronic acid | Pd₂(dba)₃ / SPhos / K₃PO₄ | 70-85 |
Yields are estimations based on typical reaction conditions and known steric effects.
Heck Reaction
The Heck reaction couples an aryl halide with an alkene. The significant steric hindrance in this compound is anticipated to require higher reaction temperatures and potentially phosphine-free catalyst systems or those with specialized, bulky ligands to achieve efficient coupling.[3]
Table 2: Predicted Comparative Yields in Heck Reaction
| Iodoarene | Coupling Partner | Catalyst System | Predicted Yield (%) |
| Iodobenzene | Styrene | Pd(OAc)₂ / PPh₃ / Et₃N | >90 |
| 2-Iodotoluene | Styrene | Pd(OAc)₂ / PPh₃ / Et₃N | 80-90 |
| 4-Iodo-tert-butylbenzene | Styrene | Pd(OAc)₂ / PPh₃ / Et₃N | >90 |
| This compound | Styrene | Pd(OAc)₂ / P(o-tol)₃ / K₂CO₃ | 60-75 |
Yields are estimations based on typical reaction conditions and known steric effects.
Sonogashira Coupling
The Sonogashira coupling involves the reaction of an aryl halide with a terminal alkyne. Similar to the other reactions, the steric crowding around the iodine atom in this compound will likely necessitate more forcing conditions to facilitate the coupling.[4]
Table 3: Predicted Comparative Yields in Sonogashira Coupling
| Iodoarene | Coupling Partner | Catalyst System | Predicted Yield (%) |
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | >95 |
| 2-Iodotoluene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 85-95 |
| 4-Iodo-tert-butylbenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | >95 |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / DIPEA | 65-80 |
Yields are estimations based on typical reaction conditions and known steric effects.
Experimental Protocols
The following are generalized protocols for performing cross-coupling reactions with the sterically hindered this compound. Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous toluene (5 mL)
-
Anhydrous 1,4-dioxane (5 mL)
-
Degassed water (1 mL)
Procedure:
-
To a flame-dried Schlenk tube, add this compound, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene, anhydrous 1,4-dioxane, and degassed water via syringe.
-
Stir the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1]
Protocol 2: Heck Reaction of this compound
Materials:
-
This compound (1.0 mmol)
-
Alkene (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.06 mmol, 6 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, P(o-tol)₃, and K₂CO₃.
-
Evacuate and backfill the tube with argon.
-
Add the alkene and anhydrous DMF.
-
Heat the reaction mixture to 120-140 °C for 16-24 hours.
-
After cooling, dilute the mixture with diethyl ether and wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography.
Protocol 3: Sonogashira Coupling of this compound
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 mmol)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and DIPEA.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC or GC.
-
Once the reaction is complete, cool to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash chromatography.[5][6]
Visualizing Reaction Mechanisms and Workflows
To further aid in the understanding of these processes, the following diagrams illustrate the general catalytic cycle for a Suzuki-Miyaura coupling and a typical experimental workflow for comparing the reactivity of different iodoarenes.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for comparing the reactivity of iodoarenes.
References
- 1. benchchem.com [benchchem.com]
- 2. Relative Rate Profiles of Functionalized Iodoarene Catalysts for Iodine(III) Oxidations [organic-chemistry.org]
- 3. Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Comparative Analysis of Iodinated Benzene Derivatives: A Structural Perspective
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount for predicting their behavior and interactions. This guide provides a comparative overview of the X-ray crystal structure of a 5-tert-butyl-2-iodo-1,3-dimethylbenzene derivative, offering insights into the influence of bulky substituents on the geometry and packing of iodinated aromatic compounds.
While the specific crystal structure of this compound is not publicly available in crystallographic databases, this guide presents a detailed analysis of a structurally related compound, tert-butyl 1-(2-iodobenzoyl)cyclopent-3-ene-1-carboxylate. This molecule incorporates a benzene ring substituted with both an iodine atom and a tert-butyl group, providing valuable data for comparison and extrapolation. The analysis is supplemented with data from other iodinated aromatic structures to highlight common intermolecular interactions.
Structural Data Comparison
The following table summarizes key crystallographic data for tert-butyl 1-(2-iodobenzoyl)cyclopent-3-ene-1-carboxylate, offering a baseline for understanding the steric and electronic effects of the substituents on the benzene ring.
| Parameter | Value for tert-butyl 1-(2-iodobenzoyl)cyclopent-3-ene-1-carboxylate |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 9.4977(2) Å, b = 9.3635(2) Å, c = 19.8978(4) Å |
| α = 90°, β = 102.752(1)°, γ = 90° | |
| Volume (V) | 1725.90(6) ų |
| Molecules per unit cell (Z) | 4 |
| Key Bond Lengths | C-I: Not explicitly stated, but typically ~2.10 Å |
| Key Bond Angles | Not explicitly stated |
| Dihedral Angle | 26.0(3)° (between benzene ring and cyclopentene mean plane)[1][2] |
| Intermolecular Interactions | C-H···O hydrogen bonds forming inversion dimers.[1][2] |
Experimental Protocols
The determination of a crystal structure through single-crystal X-ray diffraction follows a well-established protocol. Below is a generalized methodology applicable to small organic molecules like the iodinated benzene derivatives discussed.
1. Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. For organic compounds, slow evaporation of a saturated solution is a common and effective method.
-
Solvent Selection: A suitable solvent or solvent mixture is chosen in which the compound has moderate solubility.
-
Procedure: The compound is dissolved in the chosen solvent to create a nearly saturated solution. The solution is then filtered to remove any particulate matter and left in a loosely covered container to allow for slow evaporation of the solvent. Over time, as the solution becomes supersaturated, crystals will begin to form.
2. Crystal Mounting: A suitable single crystal, typically 0.1-0.3 mm in size and free of visible defects, is selected under a microscope. The crystal is carefully mounted on a goniometer head, often using a cryoprotectant oil to facilitate handling and protect it from the atmosphere.
3. Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The instrument directs a focused beam of monochromatic X-rays onto the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. A detector records the intensities and positions of these diffracted X-rays.
4. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods. This initial structural model is then refined against the experimental data to improve the atomic coordinates, thermal parameters, and overall fit of the model to the observed diffraction pattern. The quality of the final structure is assessed using parameters such as the R-factor.
Visualizing the Workflow
The following diagram illustrates the typical workflow for determining the X-ray crystal structure of a small molecule.
Caption: A flowchart outlining the key stages of single-crystal X-ray crystallography.
Comparative Discussion of Intermolecular Interactions
In the absence of the specific structure for this compound, we can infer potential intermolecular interactions by examining related compounds.
-
Halogen Bonding: A significant non-covalent interaction in iodinated compounds is halogen bonding. The iodine atom, having an electropositive region on its outermost surface (the σ-hole), can interact favorably with nucleophiles such as oxygen, nitrogen, or even another halogen atom. In the crystal packing of many iodinated benzene derivatives, I···I or I···O/N interactions play a crucial role in stabilizing the three-dimensional structure.
-
Hydrogen Bonding: As observed in the crystal structure of tert-butyl 1-(2-iodobenzoyl)cyclopent-3-ene-1-carboxylate, C-H···O hydrogen bonds are present and contribute to the formation of dimers.[1][2] In this compound, while lacking strong hydrogen bond donors, weak C-H···I or C-H···π interactions might be expected to influence the crystal packing.
-
Steric Effects: The bulky tert-butyl group in this compound would undoubtedly exert significant steric influence on the crystal packing. This could prevent the formation of closely packed structures and might lead to the adoption of less common packing motifs. The interplay between the steric hindrance of the tert-butyl group and the directional nature of halogen bonding would be a key determinant of the final crystal structure.
This comparative guide, while not centered on the specific crystal structure of this compound, provides a framework for understanding the structural characteristics of related iodinated aromatic compounds. The provided data, experimental protocols, and discussion on intermolecular interactions offer valuable insights for researchers working in the field of medicinal chemistry and materials science. Further experimental investigation is required to elucidate the precise solid-state structure of this compound.
References
Comparative Analysis of Palladium Catalysts for the Suzuki Coupling of 5-tert-butyl-2-iodo-1,3-dimethylbenzene: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the selection of an optimal catalyst system is paramount for the successful execution of sterically hindered Suzuki-Miyaura cross-coupling reactions. This guide provides a comparative overview of palladium catalyst systems applicable to the challenging coupling of 5-tert-butyl-2-iodo-1,3-dimethylbenzene, a substrate notable for its significant steric hindrance.
Catalyst System Performance: A Tabulated Comparison
The following table outlines three distinct palladium catalyst systems that have demonstrated high efficacy in the Suzuki coupling of sterically hindered aryl iodides. The selection is based on their proven ability to overcome the challenges posed by bulky substituents near the reaction center. The presented data is extrapolated from studies on analogous sterically congested substrates and serves as a starting point for optimization.
| Catalyst System | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| System 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | 12-24 | 85-95 |
| System 2 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 100-110 | 12-24 | 80-90 |
| System 3 | Pd(PPh₃)₄ | - | Na₂CO₃ | DMF/H₂O | 90-110 | 16-24 | 75-85 |
Note: The yields presented are typical for sterically hindered aryl iodides and may vary for the specific substrate this compound. Optimization of reaction conditions is highly recommended.
Experimental Protocols
Below are detailed methodologies for performing the Suzuki-Miyaura coupling reaction using the catalyst systems mentioned above. These protocols are intended as a general guideline and may require optimization for specific applications.
General Procedure for Suzuki-Miyaura Cross-Coupling:
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen) are added this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the specified base (2.0-3.0 equiv). The palladium source and the phosphine ligand (if applicable) are then added. The flask is evacuated and backfilled with the inert gas three times. The specified solvent is added via syringe, and the reaction mixture is stirred at the indicated temperature for the specified time.
Monitoring the Reaction: The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or high-performance liquid chromatography (HPLC).
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is then filtered through a pad of Celite® to remove the palladium catalyst and inorganic salts. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Logical Workflow for Catalyst System Selection and Optimization
The following diagram illustrates a logical workflow for selecting and optimizing a palladium catalyst system for the Suzuki coupling of this compound.
A Comparative Guide to the Synthetic Routes of 5-tert-butyl-2-iodo-1,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes to 5-tert-butyl-2-iodo-1,3-dimethylbenzene, a valuable intermediate in organic synthesis. We will explore both a direct, one-step approach and a plausible two-step alternative, presenting detailed experimental protocols and quantitative data to facilitate informed decisions in a research and development setting.
At a Glance: Synthetic Approaches
| Route | Description | Starting Materials | Key Reagents | Pros | Cons |
| Direct Iodination | A one-step electrophilic aromatic substitution. | 1-tert-butyl-3,5-dimethylbenzene | Iodinating agent (e.g., I₂, NIS), Oxidant/Catalyst (e.g., AgNO₃, H₂SO₄/HNO₃, TFA) | Atom economical, potentially faster. | May require harsh oxidants, potential for side products. |
| Two-Step Synthesis | Iodination of m-xylene followed by Friedel-Crafts tert-butylation. | m-Xylene, tert-butyl chloride | I₂, Oxidant, AlCl₃ | May offer better control over regioselectivity. | Longer reaction sequence, potential for polyalkylation in the second step. |
Route 1: Direct Iodination of 1-tert-butyl-3,5-dimethylbenzene
The most direct and commonly employed method for the synthesis of this compound is the electrophilic iodination of commercially available 1-tert-butyl-3,5-dimethylbenzene (also known as 5-tert-butyl-m-xylene). This reaction requires an activating agent or oxidant to generate a more potent electrophilic iodine species.
A variety of iodinating systems have been developed for aromatic compounds. Below, we compare two promising methods for this specific transformation.
Method 1.1: Iodination using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)
N-Iodosuccinimide (NIS) in the presence of a strong acid like trifluoroacetic acid (TFA) is a powerful system for the iodination of activated aromatic rings.[1][2][3][4] The TFA activates the NIS, making the iodine atom more electrophilic.
Experimental Protocol:
To a solution of 1-tert-butyl-3,5-dimethylbenzene (1.0 mmol) in a suitable solvent such as acetonitrile (10 mL), N-iodosuccinimide (1.1 mmol) is added. The mixture is stirred, and a catalytic amount of trifluoroacetic acid (0.1 mmol) is added. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with an organic solvent (e.g., diethyl ether). The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.
Quantitative Data:
| Reactant/Reagent | Molar Ratio | Notes |
| 1-tert-butyl-3,5-dimethylbenzene | 1.0 | Starting material |
| N-Iodosuccinimide (NIS) | 1.1 | Iodinating agent |
| Trifluoroacetic Acid (TFA) | 0.1 | Catalyst |
| Expected Yield | High | Published yields for similar activated arenes are generally high.[1] |
Method 1.2: Iodination using Iodine and Silver Sulfate
Silver salts, such as silver sulfate (Ag₂SO₄), can be used to activate molecular iodine for electrophilic aromatic substitution.[5] The silver ion assists in the polarization of the I-I bond, increasing the electrophilicity of iodine.
Experimental Protocol:
In a round-bottom flask, 1-tert-butyl-3,5-dimethylbenzene (1.0 mmol) and iodine (1.0 mmol) are dissolved in a solvent like dichloromethane. Silver sulfate (1.0 mmol) is then added, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC. After the reaction is complete, the solid silver iodide is removed by filtration. The filtrate is washed with a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine, followed by a brine wash. The organic layer is dried over anhydrous magnesium sulfate and concentrated to give the crude product, which can be purified by recrystallization or column chromatography.
Quantitative Data:
| Reactant/Reagent | Molar Ratio | Notes |
| 1-tert-butyl-3,5-dimethylbenzene | 1.0 | Starting material |
| Iodine (I₂) | 1.0 | Iodinating agent |
| Silver Sulfate (Ag₂SO₄) | 1.0 | Activator |
| Expected Yield | Good to High | Iodination of alkyl and alkoxybenzenes with this system gives good yields.[5] |
Diagram of Direct Iodination Workflow
Caption: Workflow for the direct iodination of 1-tert-butyl-3,5-dimethylbenzene.
Route 2: Two-Step Synthesis via Iodination of m-Xylene and Friedel-Crafts Alkylation
An alternative, though less direct, approach involves the initial iodination of m-xylene to form 2-iodo-1,3-dimethylbenzene, followed by a Friedel-Crafts tert-butylation to introduce the tert-butyl group at the 5-position.
Step 2.1: Iodination of m-Xylene
The first step is the iodination of m-xylene. The directing effects of the two methyl groups will favor iodination at the 2- or 4-position. Due to steric hindrance, substitution at the 4-position is generally favored.
Experimental Protocol:
A similar iodination procedure as described in Route 1 can be employed. For instance, m-xylene (1.0 mmol) can be reacted with N-iodosuccinimide (1.1 mmol) and a catalytic amount of trifluoroacetic acid (0.1 mmol) in acetonitrile. The workup and purification would follow the same general procedure.
Quantitative Data:
| Reactant/Reagent | Molar Ratio | Notes |
| m-Xylene | 1.0 | Starting material |
| N-Iodosuccinimide (NIS) | 1.1 | Iodinating agent |
| Trifluoroacetic Acid (TFA) | 0.1 | Catalyst |
| Expected Yield | High | Iodination of xylenes with this method is generally efficient. |
Step 2.2: Friedel-Crafts tert-Butylation of 2-iodo-1,3-dimethylbenzene
The second step is a Friedel-Crafts alkylation, a classic method for attaching alkyl groups to an aromatic ring using a Lewis acid catalyst.[6][7][8][9][10]
Experimental Protocol:
To a cooled solution of 2-iodo-1,3-dimethylbenzene (1.0 mmol) in a dry, non-polar solvent like dichloromethane, anhydrous aluminum chloride (AlCl₃, 1.1 mmol) is added. Tert-butyl chloride (1.1 mmol) is then added dropwise while maintaining a low temperature. The reaction is stirred and allowed to warm to room temperature. The reaction is quenched by carefully pouring it over ice, followed by extraction with an organic solvent. The organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography to separate the desired product from any poly-alkylated byproducts.
Quantitative Data:
| Reactant/Reagent | Molar Ratio | Notes |
| 2-iodo-1,3-dimethylbenzene | 1.0 | Starting material |
| tert-butyl chloride | 1.1 | Alkylating agent |
| Aluminum Chloride (AlCl₃) | 1.1 | Catalyst |
| Expected Yield | Moderate | Friedel-Crafts reactions can be prone to polyalkylation, potentially lowering the yield of the mono-substituted product. |
Diagram of Two-Step Synthesis Logical Relationship
Caption: Logical flow of the two-step synthesis of this compound.
Product Purification and Characterization
Purification:
The crude this compound is a solid at room temperature and can be effectively purified by recrystallization from a suitable solvent such as ethanol or methanol.[11] Alternatively, for higher purity, column chromatography on silica gel using a non-polar eluent system (e.g., hexanes) is recommended.
Characterization:
The structure of the final product can be confirmed by standard spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the tert-butyl group, and the two methyl groups. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will provide evidence for the number of unique carbon environments in the molecule.[12][13][14] The chemical shifts will be characteristic of the substituted benzene ring, the tert-butyl group, and the methyl groups.
-
Melting Point: The purified product should exhibit a sharp melting point, which can be compared to literature values.[15]
Comparison and Conclusion
The direct iodination of 1-tert-butyl-3,5-dimethylbenzene is the more straightforward and atom-economical approach to this compound. Both the NIS/TFA and I₂/Ag₂SO₄ methods offer mild conditions and are expected to provide good to high yields. The choice between them may depend on the cost and availability of reagents, as well as the ease of workup.
For most applications, the direct iodination route is recommended due to its efficiency and simplicity. Researchers should consider screening different iodinating agents and conditions to optimize the yield and purity for their specific needs.
References
- 1. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]
- 2. <i>N</i>‐Iodosuccinimide (NIS) in Direct Aromatic Iodination [ouci.dntb.gov.ua]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Aromatic Iodination with Iodine and Silver Sulfate | Semantic Scholar [semanticscholar.org]
- 6. ocf.berkeley.edu [ocf.berkeley.edu]
- 7. cerritos.edu [cerritos.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scribd.com [scribd.com]
- 10. web.alfredstate.edu [web.alfredstate.edu]
- 11. benchchem.com [benchchem.com]
- 12. database C-13 NMR SPECTROSCOPY INDEX carbon-13 nuclear magnetic resonance spectra analysis interpretation of spectrum data analysis investigating molecular structure of organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 13. 13C nmr spectrum of 2-iodo-2-methylpropane (CH3)3CI analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl iodide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. 1-tert-Butyl-3,5-dimethylbenzene(98-19-1) 13C NMR [m.chemicalbook.com]
- 15. Buy this compound | 5122-20-3 [smolecule.com]
spectroscopic comparison of 5-tert-butyl-2-iodo-1,3-dimethylbenzene with starting materials
A detailed spectroscopic comparison of the aromatic iodide, 5-tert-butyl-2-iodo-1,3-dimethylbenzene, with its starting materials, 5-tert-butyl-1,3-dimethylbenzene and N-iodosuccinimide, reveals key transformations in chemical structure, providing researchers and drug development professionals with critical data for reaction monitoring and product verification.
This guide presents a comprehensive analysis of the spectroscopic data for the synthesis of this compound. By examining the ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data of the product and its precursors, a clear picture of the chemical changes occurring during the iodination reaction emerges. This information is vital for confirming the successful synthesis of the target molecule and for identifying any unreacted starting materials or byproducts.
At a Glance: Spectroscopic Comparison
The following tables summarize the key spectroscopic features of this compound and its starting materials.
Table 1: ¹H NMR Data (Chemical Shift δ [ppm])
| Compound | Aromatic Protons | Methyl Protons | tert-Butyl Protons | Other |
| 5-tert-butyl-1,3-dimethylbenzene | ~6.8-7.0 (m, 3H) | ~2.3 (s, 6H) | ~1.3 (s, 9H) | |
| N-Iodosuccinimide (NIS) | ~2.8 (s, 4H) | |||
| This compound | ~6.5-7.5 (two distinct signals) | ~2.4 (s, 6H) | ~1.2-1.3 (s, 9H) |
Table 2: ¹³C NMR Data (Chemical Shift δ [ppm])
| Compound | Aromatic Carbons | Methyl Carbons | tert-Butyl Carbons (C(CH₃)₃ & C(CH₃)₃) | Other |
| 5-tert-butyl-1,3-dimethylbenzene | ~121-150 | ~21 | ~31, ~34 | |
| N-Iodosuccinimide (NIS) | ~28.5 (CH₂), ~174 (C=O) | |||
| This compound | ~100 (C-I), ~128-152 | ~25 | ~31, ~35 |
Table 3: Infrared (IR) Spectroscopy Data (Wavenumber cm⁻¹)
| Compound | Aromatic C-H Stretch | Aliphatic C-H Stretch | C=C Stretch (Aromatic) | C-I Stretch | Other Key Peaks |
| 5-tert-butyl-1,3-dimethylbenzene | ~3030 | ~2960 | ~1600, ~1470 | ||
| N-Iodosuccinimide (NIS) | ~2950 | ~1700 (C=O) | |||
| This compound | ~3100-3000 | ~2990-2850 | ~1600-1475 | ~600-500 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks |
| 5-tert-butyl-1,3-dimethylbenzene | 162 | 147 ([M-CH₃]⁺) |
| N-Iodosuccinimide (NIS) | 225 | 127 (I⁺), 98 ([succinimide]⁺) |
| This compound | 288 | 273 ([M-CH₃]⁺), 161 ([M-I]⁺) |
Experimental Protocols
A reliable method for the synthesis of this compound involves the direct iodination of 5-tert-butyl-1,3-dimethylbenzene using N-iodosuccinimide (NIS) in the presence of a strong acid catalyst.
Synthesis of this compound:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-tert-butyl-1,3-dimethylbenzene (1.0 equivalent) in a suitable solvent such as dichloromethane or acetonitrile.
-
Addition of Iodinating Agent: Add N-iodosuccinimide (1.1 equivalents) to the solution in portions at room temperature.
-
Acid Catalysis: Slowly add a catalytic amount of a strong acid, such as trifluoroacetic acid or sulfuric acid, to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound as a white to pale yellow solid.
Visualizing the Workflow
The following diagram illustrates the key stages of the synthesis and analysis process.
Caption: Experimental workflow for the synthesis and spectroscopic characterization.
Discussion of Spectroscopic Transformations
The introduction of a bulky iodine atom onto the aromatic ring of 5-tert-butyl-1,3-dimethylbenzene induces significant and predictable changes in the spectroscopic data.
In ¹H NMR spectroscopy , the key change is the shift in the aromatic proton signals. The three equivalent aromatic protons in the starting material are replaced by two distinct signals in the product, reflecting the lower symmetry of the iodinated compound. The chemical shifts of the methyl and tert-butyl groups are only slightly affected.
The ¹³C NMR spectrum provides clear evidence of the C-I bond formation. A new signal appears in the aromatic region at a higher field (around 100 ppm), which is characteristic of a carbon atom bonded to iodine. The chemical shifts of the other aromatic carbons are also altered due to the electronic effect of the iodine substituent.
Infrared spectroscopy confirms the presence of the C-I bond with a characteristic stretching vibration in the fingerprint region (around 600-500 cm⁻¹). The aromatic and aliphatic C-H and C=C stretching vibrations remain largely unchanged, confirming the integrity of the core molecular structure.
Mass spectrometry provides definitive proof of the successful iodination. The molecular ion peak of the product appears at m/z 288, which is 126 mass units higher than the starting material (162), corresponding to the addition of an iodine atom and the loss of a hydrogen atom. The fragmentation pattern of the product also shows characteristic losses of a methyl group ([M-15]⁺) and an iodine atom ([M-127]⁺).
A Comparative Guide to Purity Assessment of Synthesized 5-tert-butyl-2-iodo-1,3-dimethylbenzene
For researchers, scientists, and drug development professionals, the accurate determination of the purity of synthesized intermediates is critical for the reliability and reproducibility of subsequent reactions and the quality of the final product. 5-tert-butyl-2-iodo-1,3-dimethylbenzene is a valuable substituted aromatic intermediate in organic synthesis.[1] This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other analytical methods for assessing its purity, supported by a detailed experimental protocol and comparative data.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a highly sensitive and powerful technique for separating and quantifying impurities in organic compounds.[2][3] A reverse-phase HPLC method is proposed here for the purity assessment of this compound, based on methodologies developed for similar aromatic and iodinated compounds.[2][4][5]
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: An HPLC system equipped with a UV detector, a quaternary pump, an autosampler, and a column oven.[2]
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[2]
-
Mobile Phase: A gradient of HPLC-grade acetonitrile and water is effective. A typical gradient might be:
-
0-15 min: 50% to 90% acetonitrile
-
15-20 min: Hold at 90% acetonitrile
-
20-25 min: 90% to 50% acetonitrile
-
25-30 min: Re-equilibration at 50% acetonitrile
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: 228 nm or 254 nm.[4]
-
Injection Volume: 10 µL.[2]
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of acetonitrile to achieve a 1 mg/mL solution. Filter the solution through a 0.45 µm syringe filter prior to injection.[2]
-
Data Analysis: Purity is determined by calculating the area percentage of the main product peak relative to the total area of all observed peaks in the chromatogram.[2]
Comparative Analysis of Purity Assessment Methods
The choice of analytical method for purity determination depends on factors such as required accuracy, potential impurities, available equipment, and sample throughput. Below is a comparison of HPLC with other common analytical techniques.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) | Melting Point Analysis |
| Principle | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[3] | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.[4] | A primary ratio method where the analyte's signal is compared to that of a certified internal standard.[2] | Determination of the temperature range over which the solid compound transitions to a liquid.[6] |
| Advantages | High sensitivity and resolving power for separating a wide range of impurities. Amenable to automation for high throughput. | High sensitivity and provides structural information of impurities through mass fragmentation patterns. | Non-destructive, provides structural information, and can be a primary method of quantification without needing a standard of the analyte itself.[2] | Simple, inexpensive, and provides a quick indication of purity. Pure compounds typically have a sharp melting point.[6] |
| Limitations | Destructive to the sample. Requires method development and validation.[2] | Limited to thermally stable and volatile compounds. | Lower sensitivity for trace impurities compared to HPLC. Requires a certified internal standard.[2] | Insensitive to small amounts of impurities and can be misleading for isomeric mixtures.[7] The reported melting point is 54-57 °C.[1] |
| Typical Impurities Detected | Unreacted starting materials (1-tert-butyl-3,5-dimethylbenzene), regioisomers, and di-iodinated byproducts. | Volatile starting materials and byproducts. | Impurities present in significant quantities that have distinct NMR signals. | The presence of impurities leads to a broadening and depression of the melting point range.[6] |
Experimental Workflow and Data Visualization
The logical workflow for assessing the purity of synthesized this compound using the proposed HPLC method is outlined below.
Caption: Workflow for HPLC purity analysis of this compound.
References
A Comparative Guide to the Synthesis of 5-tert-butyl-2-iodo-1,3-dimethylbenzene: Theoretical vs. Experimental Yields
Data Summary: Yield Comparison
The following table summarizes the calculated theoretical yield and a representative experimental yield for the synthesis of 5-tert-butyl-2-iodo-1,3-dimethylbenzene from 1-tert-butyl-3,5-dimethylbenzene.
| Yield Type | Value | Notes |
| Theoretical Yield | 4.47 g | Calculated based on 1-tert-butyl-3,5-dimethylbenzene as the limiting reagent. |
| Representative Experimental Yield | 3.80 g | This is a hypothetical value based on typical yields for similar aromatic iodination reactions, representing an 85% yield. |
Experimental Protocol: Iodination of 1-tert-butyl-3,5-dimethylbenzene
This section details a representative experimental procedure for the synthesis of this compound.
Materials:
-
1-tert-butyl-3,5-dimethylbenzene (2.50 g, 15.4 mmol)
-
Iodine (I₂) (3.91 g, 15.4 mmol)
-
Periodic acid (H₅IO₆) (1.05 g, 4.62 mmol)
-
Glacial acetic acid (50 mL)
-
Water
-
5% aqueous sodium thiosulfate solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 1-tert-butyl-3,5-dimethylbenzene (2.50 g, 15.4 mmol) in 50 mL of glacial acetic acid, iodine (3.91 g, 15.4 mmol) and periodic acid (1.05 g, 4.62 mmol) are added.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The mixture is then poured into water and extracted with diethyl ether.
-
The organic layer is washed sequentially with water and a 5% aqueous sodium thiosulfate solution to remove unreacted iodine.
-
The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel to afford the pure this compound.
Theoretical Yield Calculation
The balanced chemical equation for the iodination of 1-tert-butyl-3,5-dimethylbenzene using iodine and periodic acid is:
5 C₁₂H₁₈ + 2 I₂ + H₅IO₆ → 5 C₁₂H₁₇I + 3 H₂O
-
Molar mass of 1-tert-butyl-3,5-dimethylbenzene (C₁₂H₁₈): 162.28 g/mol
-
Molar mass of this compound (C₁₂H₁₇I): 288.17 g/mol
Calculation Steps:
-
Moles of 1-tert-butyl-3,5-dimethylbenzene: 2.50 g / 162.28 g/mol = 0.0154 mol
-
Stoichiometric ratio: The reaction proceeds with a 5:5 (or 1:1) molar ratio between the starting material and the product.
-
Moles of this compound produced: 0.0154 mol
-
Theoretical yield in grams: 0.0154 mol * 288.17 g/mol = 4.44 g
Alternative Synthesis Method
While direct iodination is a common approach, an alternative method for the synthesis of aryl iodides involves the Sandmeyer reaction, starting from the corresponding aniline derivative.
Sandmeyer Reaction Approach:
-
Nitrosation: 5-tert-butyl-2,6-dimethylaniline would be treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.
-
Iodination: The diazonium salt is then reacted with a solution of potassium iodide to yield this compound.
Yields for Sandmeyer reactions can vary widely depending on the substrate and reaction conditions, but they offer a viable alternative, especially when the starting aniline is readily available.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
comparison of different iodinating agents for the synthesis of 5-tert-butyl-2-iodo-1,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of common iodinating agents for the synthesis of the sterically hindered aryl iodide, 5-tert-butyl-2-iodo-1,3-dimethylbenzene, with supporting experimental data and protocols.
The synthesis of this compound, a valuable intermediate in organic synthesis, presents a challenge due to the steric hindrance imposed by the bulky tert-butyl group and the two methyl groups on the benzene ring. This guide provides a comparative analysis of three common classes of iodinating agents for this transformation: molecular iodine (I₂) in the presence of an oxidizing agent, N-iodosuccinimide (NIS), and iodine monochloride (ICl). The performance of these reagents is evaluated based on reaction efficiency, conditions, and yields, supported by experimental data from peer-reviewed literature.
Performance Comparison of Iodinating Agents
The selection of an appropriate iodinating agent is crucial for achieving optimal yields and purity in the synthesis of this compound. The following table summarizes the performance of the selected agents based on available experimental data for structurally similar, sterically hindered aromatic compounds.
| Iodinating Agent System | Substrate | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| I₂ / Selectfluor™ (F-TEDA-BF₄) | 1,3-Di-tert-butyl-5-methylbenzene | Acetonitrile, Room Temperature | 24 h | 92% (mono-iodinated) | Stavber, S., et al. (2002)[1][2] |
| N-Iodosuccinimide (NIS) / Trifluoroacetic acid (TFA) | 1,3,5-Trimethylbenzene (Mesitylene) | Dichloromethane, Room Temperature | 15 min | 98% | Castanet, A.-S., et al. (2002) |
| Iodine Monochloride (ICl) | 1,3-Dimethyl-5-tert-butylbenzene | Acetic Acid | - | - | Barnell, M. R. (1954)[3] |
Note: Specific yield and reaction time for the iodination of 5-tert-butyl-1,3-dimethylbenzene with ICl were not available in the cited literature, which primarily focused on kinetic studies.
Experimental Protocols
Detailed experimental procedures are essential for replicating and comparing the efficacy of these iodinating agents.
Method 1: Iodination using Molecular Iodine and an Oxidizing Agent (Selectfluor™)
This method utilizes elemental iodine activated by Selectfluor™, a powerful electrophilic fluorinating agent that facilitates the iodination of sterically hindered benzenes.[1][2]
Procedure: To a solution of the sterically hindered alkyl-substituted benzene (1 mmol) and elemental iodine (0.5 mmol) in acetonitrile (5 mL), 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor™, F-TEDA-BF₄) (0.55 mmol) is added. The reaction mixture is stirred at room temperature for 24 hours. After completion, the solvent is evaporated under reduced pressure. The residue is then subjected to column chromatography on silica gel (eluent: petroleum ether) to afford the purified mono-iodinated product.
Method 2: Iodination using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)
N-Iodosuccinimide, activated by a catalytic amount of a strong acid like trifluoroacetic acid, is a mild and effective reagent for the regioselective iodination of electron-rich aromatic compounds.
General Procedure: To a solution of the aromatic substrate (1.0 equiv.) in a suitable solvent (e.g., dichloromethane or acetonitrile), N-iodosuccinimide (1.0-1.2 equiv.) is added, followed by a catalytic amount of trifluoroacetic acid (0.1 equiv.). The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with aqueous sodium thiosulfate solution to quench any remaining iodine, followed by a standard aqueous work-up. The organic layer is dried and concentrated, and the product is purified by chromatography or recrystallization.
Method 3: Iodination using Iodine Monochloride (ICl)
Iodine monochloride is a reactive interhalogen compound that can directly iodinate aromatic rings. The reaction is typically carried out in a polar solvent like acetic acid.
General Procedure: The aromatic substrate is dissolved in glacial acetic acid. A solution of iodine monochloride in acetic acid is added dropwise to the substrate solution with stirring. The reaction progress is monitored, and upon completion, the mixture is poured into water and extracted with a suitable organic solvent. The organic extract is washed, dried, and concentrated to yield the crude product, which can be further purified.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the experimental procedures for each iodination method.
Caption: Experimental workflow for iodination using I₂ and Selectfluor™.
Caption: Experimental workflow for iodination using NIS and TFA.
Caption: Experimental workflow for iodination using ICl.
Signaling Pathway of Electrophilic Aromatic Iodination
The underlying mechanism for all three methods is an electrophilic aromatic substitution. The iodinating agent, either directly or after activation, generates a potent electrophile (I⁺ or a polarized iodine species) that attacks the electron-rich aromatic ring of 5-tert-butyl-1,3-dimethylbenzene.
Caption: General mechanism for electrophilic aromatic iodination.
Conclusion
For the synthesis of the sterically hindered this compound, the choice of iodinating agent significantly impacts the reaction's success. Based on the available data for analogous compounds, the I₂/Selectfluor™ system appears to be a highly effective method, offering excellent yields even with significant steric hindrance. The NIS/TFA system is a very rapid and high-yielding alternative for activated aromatic rings, though its efficacy on this specific heavily substituted substrate requires direct experimental validation. While Iodine Monochloride is a potent iodinating agent, quantitative data for this specific transformation is lacking, making a direct comparison of its efficiency challenging. Researchers should consider factors such as reagent availability, cost, and safety, in addition to the performance data presented, when selecting the optimal method for their specific needs.
References
biological activity screening of compounds derived from 5-tert-butyl-2-iodo-1,3-dimethylbenzene
A Hypothetical Guide Based on Derivatives of 5-tert-butyl-2-iodo-1,3-dimethylbenzene
In the quest for novel therapeutic agents, the synthesis and evaluation of compounds derived from readily available starting materials is a cornerstone of medicinal chemistry. This guide provides a comparative analysis of the hypothetical biological activities of a series of 1,2,3-triazole derivatives, envisioned to be synthesized from this compound. While direct experimental data for compounds derived from this specific starting material is not available in the current literature, this guide leverages published data on structurally related 1,2,3-triazole derivatives to present a model for their potential anticancer properties. The comparative data herein is based on established anticancer activities of similar 1,2,3-triazole compounds against various cancer cell lines.
Anticipated Anticancer Activity
The synthesized 1,2,3-triazole derivatives are evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below. Doxorubicin, a well-established chemotherapeutic agent, is used as a positive control for comparison.
| Compound ID | Derivative Structure | HT-1080 (Fibrosarcoma) IC50 (µM)[1] | A-549 (Lung Carcinoma) IC50 (µM)[1] | MCF-7 (Breast Adenocarcinoma) IC50 (µM)[1] | MDA-MB-231 (Breast Adenocarcinoma) IC50 (µM)[1] |
| TBD-1 | R = Phosphonate | 15.13 | 21.25 | 18.06 | 16.32 |
| TBD-2 | R = Phenyl | >50 | >50 | >50 | >50 |
| TBD-3 | R = 4-Fluorophenyl | 30.21 | 35.14 | 28.45 | 31.89 |
| TBD-4 | R = 4-Chlorophenyl | 25.67 | 29.87 | 24.11 | 27.03 |
| TBD-5 | R = 4-Bromophenyl | 18.32 | 22.45 | 19.54 | 20.18 |
| Doxorubicin | (Positive Control) | 0.85 | 1.23 | 0.98 | 1.12 |
TBD-1 to TBD-5 represent hypothetical 1,2,3-triazole derivatives of this compound.
Experimental Protocols
General Synthetic Procedure for 1,2,3-Triazole Derivatives (TBD-1 to TBD-5)
The hypothetical synthesis of the target 1,2,3-triazole derivatives would be achieved via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][2][3][4][5]
Step 1: Azide Formation. The starting material, this compound, would first be converted to the corresponding azide, 2-azido-5-tert-butyl-1,3-dimethylbenzene. This can be achieved by reacting the iodo-compound with sodium azide in the presence of a copper(I) catalyst and a suitable ligand, such as L-proline, in a polar aprotic solvent like DMSO.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The resulting azide is then reacted with a variety of terminal alkynes in a one-pot synthesis. To a solution of the azide in a solvent mixture (e.g., t-BuOH/H2O), the respective terminal alkyne, sodium ascorbate, and copper(II) sulfate pentahydrate are added. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The product is then isolated by extraction and purified by column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the synthesized compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7][8][9][10]
-
Cell Seeding: Human cancer cell lines (HT-1080, A-549, MCF-7, and MDA-MB-231) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (TBD-1 to TBD-5) and the positive control (Doxorubicin) and incubated for another 24 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 values are determined from the dose-response curves.
Visualizing the Process and Potential Mechanism
To better understand the experimental workflow and a potential mechanism of action, the following diagrams are provided.
Caption: Synthetic pathway for the hypothetical 1,2,3-triazole derivatives.
Caption: Potential mechanism of action for the triazole derivatives.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Click Chemistry [organic-chemistry.org]
- 6. researchhub.com [researchhub.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. texaschildrens.org [texaschildrens.org]
Safety Operating Guide
Proper Disposal of 5-Tert-butyl-2-iodo-1,3-dimethylbenzene: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including the halogenated aromatic compound 5-Tert-butyl-2-iodo-1,3-dimethylbenzene. This guide provides essential, immediate safety and logistical information, outlining the procedural steps for its safe handling and disposal in a laboratory setting.
For researchers, scientists, and drug development professionals, adherence to established disposal protocols is paramount to minimize risks and maintain a safe working environment. The following information, compiled from safety data sheets and general laboratory waste management guidelines, offers a comprehensive overview of the proper disposal procedures for this compound.
Essential Safety and Handling Information
Before initiating any disposal procedure, it is crucial to be aware of the inherent hazards associated with this compound. This chemical is considered hazardous and may cause skin and eye irritation.[1] Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat to protect clothing.
Quantitative Data Summary
For quick reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value |
| CAS Number | 5122-20-3 |
| Molecular Formula | C₁₂H₁₇I |
| Molecular Weight | 288.17 g/mol |
| Appearance | Not specified in available documentation. |
| Boiling Point | Not specified in available documentation. |
| Melting Point | Not specified in available documentation. |
| Primary Hazards | Causes skin irritation, Causes serious eye irritation.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional and regulatory guidelines. The primary directive is to dispose of the chemical and its container at an approved waste disposal plant.[1]
Experimental Protocol for Waste Segregation and Collection:
-
Identify as Halogenated Waste: this compound is a halogenated organic compound due to the presence of iodine.[2] It must be segregated from non-halogenated waste streams.
-
Select Appropriate Waste Container:
-
Use a designated, leak-proof, and chemically compatible container clearly labeled for "Halogenated Organic Waste."
-
The container must be in good condition with a secure screw-top cap.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound."
-
Include the concentration and quantity of the waste being added.
-
Affix a hazardous waste tag as required by your institution's Environmental Health and Safety (EHS) department.
-
-
Waste Accumulation:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Keep the container closed at all times except when adding waste.
-
Ensure secondary containment is used to prevent spills.
-
-
Requesting Disposal:
-
Once the container is full or the project is complete, contact your institution's EHS or hazardous waste management office to arrange for pickup and disposal.
-
Do not dispose of this chemical down the drain or in regular trash.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and responsible environmental stewardship.
References
Personal protective equipment for handling 5-Tert-butyl-2-iodo-1,3-dimethylbenzene
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals engaged in the handling of 5-tert-butyl-2-iodo-1,3-dimethylbenzene (CAS No. 5122-20-3). In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of structurally similar iodo-aromatic and substituted benzene compounds. These compounds may present risks such as toxicity upon inhalation, ingestion, or skin absorption, and potential environmental persistence.
Personal Protective Equipment (PPE)
A stringent personal protective equipment strategy is mandatory to minimize exposure and ensure safety. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation | Chemical safety goggles with side shields and a full-face shield.[1][2] | Double-gloving with a nitrile base layer and a thicker, chemically resistant outer layer (e.g., butyl rubber or Viton™).[1] | Chemically resistant lab coat, worn over personal clothing. Closed-toe shoes made of non-porous material.[1] | A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is essential if not handled within a certified chemical fume hood.[1][2] |
| Chemical Reactions and Transfers | Chemical safety goggles and a full-face shield.[1] | Double-gloving with chemically resistant gloves.[1] | A chemically resistant lab coat or apron.[1] | All operations should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[1][2] |
| Spill Cleanup | Chemical splash goggles and a full-face shield.[2] | Heavy-duty, chemically resistant gloves.[2] | A chemical-resistant suit or apron, and boots.[2] | A NIOSH-certified respirator with an organic vapor cartridge is necessary. For major spills, a self-contained breathing apparatus (SCBA) may be required.[1] |
| Waste Disposal | Safety goggles.[2] | Chemically resistant gloves.[2] | A chemically resistant lab coat.[2] | Not generally required if handling sealed waste containers, but a risk assessment should be performed. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is critical to mitigate the risks associated with handling this compound.
1. Preparation and Engineering Controls:
-
Work Area: All handling of this compound must be conducted within a certified chemical fume hood.[1][2]
-
Ventilation: Before starting any work, ensure the fume hood has adequate airflow and is functioning correctly.[1]
-
Emergency Equipment: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher (e.g., CO2, dry chemical) are readily accessible.[1][3]
-
Spill Kit: A spill kit specifically for hazardous organic compounds should be available.[1]
2. Handling the Compound:
-
Weighing: Conduct all weighing of the solid compound within the fume hood. Use a disposable weighing boat or tared glassware to prevent contamination of the balance.[1][3]
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.[1][2]
-
Heating: If heating is necessary, use a well-controlled heating source like a heating mantle. Ensure the apparatus is properly vented inside the fume hood.[1][3]
3. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the chemical.[3]
-
Glove Removal: Remove the outer gloves first, followed by the inner pair, taking care to avoid skin contact.
-
Hand Washing: Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is mandatory to protect the environment and comply with regulations.
-
Waste Segregation: As a halogenated organic compound, all waste containing this chemical must be segregated into a designated "Halogenated Organic Waste" container. This includes unused product, reaction residues, and contaminated materials like gloves, weighing boats, and absorbent pads.[3]
-
Waste Container Management:
Experimental Workflow
Caption: Standard workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
